Acetic acid;lanthanum(3+);hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C2H6LaO3+3 |
|---|---|
Molecular Weight |
216.97 g/mol |
IUPAC Name |
acetic acid;lanthanum(3+);hydrate |
InChI |
InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI Key |
DMQJFGQTKUVDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[La+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Lanthanum(III) Acetate Hydrate: Formula, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lanthanum(III) acetate hydrate, a versatile compound utilized in various scientific and industrial applications. The document details its chemical formula, molecular structure, physicochemical properties, and key experimental methodologies.
Chemical Formula and Nomenclature
Lanthanum(III) acetate is an inorganic salt of lanthanum and acetic acid. Its chemical formula varies depending on the degree of hydration.
-
Anhydrous Form: La(CH₃COO)₃ or C₆H₉LaO₆.[1]
-
Hydrated Form: The general formula is La(CH₃COO)₃·xH₂O.[2][3] The degree of hydration (x) can vary, with common forms being the monohydrate (x=1) and the sesquihydrate (x=1.5).[1][2] Theoretical studies have also indicated the potential for a stable trihydrate form in aqueous solutions.[2]
Alternative names for this compound include lanthanum triacetate and acetic acid, lanthanum(3+) salt, hydrate.[1][4]
Molecular Structure
The structural arrangement of lanthanum(III) acetate is significantly influenced by the presence of water molecules.
-
Anhydrous Structure: X-ray crystallography reveals that anhydrous lanthanum acetate exists as a coordination polymer. In this structure, each Lanthanum(III) ion (La³⁺) is nine-coordinate. The coordination sphere is comprised of oxygen atoms from both bidentate and bridging acetate ligands, creating a complex network.[1]
-
Hydrated Structure: In the hydrated forms, water molecules are incorporated directly into the crystal lattice.[2] The precise crystal structure can differ depending on the number of water molecules present. Structural elucidation for these compounds is primarily accomplished using X-ray diffraction (XRD), with powder XRD (PXRD) being a key technique for identifying the specific crystalline phases and confirming the material's crystalline nature.[2]
Physicochemical Properties
Lanthanum(III) acetate hydrate presents as a white, crystalline solid that is soluble in water.[2][5] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | Anhydrous: C₆H₉LaO₆ Hydrate: La(CH₃COO)₃·xH₂O | [1][2] |
| Molar Mass | 316.04 g/mol (anhydrous basis) ~343.08 g/mol (sesquihydrate) | [1][3] |
| Appearance | Colorless crystals or white crystalline powder | [1][2][4] |
| Solubility | Soluble in water. May require polar aprotic solvents like DMF or DMSO for non-hydrolytic dissolution. | [1][6] |
| Density | ~1.64 g/cm³ | [7][8] |
| Melting Point | ~110°C (Decomposes) | [7][8] |
Experimental Protocols
The most common method for synthesizing lanthanum(III) acetate involves the reaction of a lanthanum precursor, typically lanthanum(III) oxide (La₂O₃), with acetic acid in an aqueous solution.[2]
Protocol:
-
Reaction Setup: Suspend Lanthanum(III) oxide (La₂O₃) in a solution of acetic acid (e.g., 50% aqueous solution). The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]
-
Dissolution: Gently heat the mixture to facilitate the dissolution of the oxide. The temperature can be controlled to target specific hydrate forms; for example, conducting the reaction at 65°C has been used to prepare the monohydrate.[2]
-
Crystallization: Once a clear solution of lanthanum acetate is obtained, the hydrated solid is recovered through crystallization. This is typically achieved by concentrating the solution via heating to evaporate excess water and acetic acid, followed by cooling to induce crystal formation.[2]
-
Isolation: The resulting crystals are separated from the solution by filtration.
-
Drying: The isolated crystals are then dried under appropriate conditions (e.g., in a desiccator or at a mild temperature) to yield the final lanthanum(III) acetate hydrate product.
Note: To synthesize the anhydrous form, the aqueous solution can be evaporated directly at a higher temperature, such as 150°C, to prevent the incorporation of water into the crystal lattice.[9]
The thermal decomposition of lanthanum(III) acetate hydrate is a multi-step process that can be investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA).[10]
Protocol Outline (for La(CH₃COO)₃·1.5H₂O):
-
Sample Preparation: A known mass of La(CH₃COO)₃·1.5H₂O is placed in the analysis crucible of a TG-DTA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 2-20 °C/min) in a controlled atmosphere (e.g., dynamic air).[10]
-
Data Acquisition: Mass loss (TG) and temperature differences (DTA) are recorded as a function of temperature.
-
Analysis of Decomposition Steps:
-
Dehydration: The sesquihydrate loses its water of crystallization in two distinct steps, occurring at approximately 130°C and 180°C.[10]
-
Hydrolysis & Recrystallization: The released water can hydrolyze surface acetates. Recrystallization of the anhydrous form may occur around 210°C.[10]
-
Anhydrous Decomposition: At higher temperatures (~334°C), the anhydrous acetate decomposes, releasing acetone and forming lanthanum carbonate (La₂(CO₃)₃).[10]
-
Carbonate Decomposition: The lanthanum carbonate intermediate further decomposes through oxycarbonate species (e.g., La₂O(CO₃)₂, La₂O₂(CO₃)).[10]
-
Final Product: Complete decomposition to lanthanum(III) oxide (La₂O₃) is achieved at temperatures around 700°C.[10]
-
Applications
Lanthanum(III) acetate hydrate is a precursor for various advanced materials and has found use in several fields:
-
Materials Science: It is used in the manufacturing of specialty glasses and ceramic products.[1][5]
-
Catalysis: The thermal decomposition of lanthanum acetate is a method for preparing lanthanum oxide catalysts.[10]
-
Thin Films: It serves as a precursor for the fabrication of thin films, such as porous lanthanum oxyfluoride (LaOF), and in the sol-gel synthesis of photoelectrodes for dye-sensitized solar cells (DSSCs).[1][3]
-
Water Treatment: It has applications in water treatment processes.[1][5]
-
Chemical Synthesis: It is used as a reagent in the synthesis of other lanthanum-containing compounds, such as phenolate-bridged dilanthanum(III) complexes, which can serve as models for metalloproteins.[11]
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 3. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]
- 4. Lanthanum(III) acetate hydrate | Lanthanum Triacetate Hydrate | C6H11LaO7 - Ereztech [ereztech.com]
- 5. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanum Acetate Hydrate [chembk.com]
- 8. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]
- 9. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]
- 10. akjournals.com [akjournals.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
An In-Depth Technical Guide to the Physical and Chemical Properties of Lanthanum Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of lanthanum acetate hydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental protocols for key characterization techniques, and provides visual diagrams to illustrate complex processes and workflows.
Physicochemical Properties
Lanthanum acetate hydrate is a white crystalline solid that is soluble in water.[1][2][3] It is known to exist in various hydrated forms, with the number of water molecules (x) varying.[4] The anhydrous form has a molecular weight of 316.03 g/mol .[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of lanthanum acetate hydrate.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | La(CH₃COO)₃·xH₂O | [1][5] |
| Molecular Weight (anhydrous) | 316.04 g/mol | |
| Appearance | White crystalline powder/solid | [1][6][7] |
| Density | 1.64 g/cm³ | [1][6][8] |
| Melting Point | ~110 °C (decomposes) | [1][6][8] |
| Water Solubility | 16.88 g/100 mL H₂O (at 25 °C) | [6] |
| pH of Solution (50 g/L) | 6.0–8.0 | [5] |
Table 2: Thermal Properties
| Property | Value | Reference(s) |
| Decomposition Onset | Dehydration begins at lower temperatures, with decomposition of the anhydrous salt starting around 300 °C. | [9][10] |
| Final Decomposition Product | Lanthanum oxide (La₂O₃) at temperatures ≥700 °C. | [9] |
Experimental Protocols
Detailed methodologies for characterizing lanthanum acetate hydrate are crucial for reproducible research. The following sections outline protocols for key analytical techniques.
Synthesis of Lanthanum Acetate Hydrate
Lanthanum acetate hydrate can be synthesized by the reaction of lanthanum oxide with acetic acid.[4]
Protocol:
-
Suspend lanthanum oxide (La₂O₃) in distilled water.
-
Add a 50% acetic acid solution to the suspension.[4]
-
Heat the mixture to facilitate the dissolution of the lanthanum oxide.
-
Once a clear solution is obtained, it can be concentrated by gentle heating to promote crystallization upon cooling.[11]
-
The resulting crystals are filtered and dried under controlled conditions to obtain the desired hydrate form.[12]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal decomposition of lanthanum acetate hydrate and to determine its water of hydration.[13][14]
Protocol for TGA/DSC:
-
Calibrate the TGA/DSC instrument using appropriate standards for temperature and heat flow.
-
Place a small, accurately weighed sample (typically 5-10 mg) of lanthanum acetate hydrate into an aluminum or ceramic pan.[15]
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[15]
-
Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature. The TGA data will indicate the loss of water molecules and the subsequent decomposition of the acetate, while the DSC will show the endothermic or exothermic nature of these transitions.[16]
Crystal Structure Determination: Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the crystalline phase of lanthanum acetate hydrate and confirming its structure.[11][17]
Protocol for PXRD:
-
Finely grind the lanthanum acetate hydrate sample to a homogeneous powder.[17]
-
Mount the powdered sample on a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.[17]
-
The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to reference patterns for phase identification.[11][17]
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to lanthanum acetate hydrate.
Caption: Thermal Decomposition Pathway of Lanthanum Acetate Hydrate.
Caption: Experimental Workflow for Characterization.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 3. China Lanthanum Acetate Hydrate (CAS No. 100587-90-4) manufacturers and suppliers | WONAIXI [wnxrematerial.com]
- 4. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 5. rarearthchemicals.com [rarearthchemicals.com]
- 6. chembk.com [chembk.com]
- 7. Lanthanum (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 8. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]
- 9. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — English [kirensky.ru]
- 10. carlroth.com [carlroth.com]
- 11. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rigaku.com [rigaku.com]
- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
Lanthanum Acetate Sesquihydrate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum acetate, a salt of the rare earth element lanthanum and acetic acid, is a compound of significant interest, particularly in the pharmaceutical industry as a phosphate binder for the treatment of hyperphosphatemia in patients with end-stage renal disease. Its hydrated form, specifically lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O), is a common state for this compound.[1][2] The efficacy and safety of lanthanum-based drugs are intrinsically linked to their physicochemical properties, which are in turn determined by the methods of synthesis and purification. This technical guide provides an in-depth overview of the synthesis and characterization of lanthanum acetate sesquihydrate, offering detailed experimental protocols and data for researchers and professionals in drug development and materials science.
Synthesis of Lanthanum Acetate Sesquihydrate
The synthesis of lanthanum acetate can be achieved through several routes, primarily involving the reaction of a lanthanum precursor with acetic acid. The choice of precursor and reaction conditions can influence the purity, yield, and crystalline form of the final product.
Common Synthesis Routes
-
From Lanthanum Oxide: A straightforward and common method involves the reaction of lanthanum(III) oxide (La₂O₃) with acetic acid.[1][3][4][5] The reaction stoichiometry is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[3]
-
From Lanthanum Carbonate: Another approach starts with lanthanum carbonate (La₂(CO₃)₃), which is first dissolved in nitric acid to form lanthanum nitrate. After purification, the lanthanum nitrate is converted to a refined lanthanum carbonate using an agent like ammonium bicarbonate. This refined carbonate is then reacted with acetic acid to yield lanthanum acetate.[6]
-
Ion-Exchange Method: For high-purity applications, an ion-exchange method can be employed. This process starts with a rare earth chloride solution, which is passed through a strong cationic ion-exchange resin. The lanthanum fraction is then eluted, precipitated as lanthanum oxalate, and subsequently fired to produce high-purity lanthanum oxide. This oxide is then dissolved in acetic acid to crystallize lanthanum acetate.[1][7]
Experimental Protocol: Synthesis from Lanthanum Oxide
This protocol details the synthesis of lanthanum acetate from lanthanum oxide and acetic acid.
-
Materials:
-
Lanthanum(III) oxide (La₂O₃, high purity)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
-
Procedure:
-
A stoichiometric amount of lanthanum(III) oxide is weighed and placed in a reaction vessel.
-
An excess of acetic acid (e.g., 50% aqueous solution) is slowly added to the lanthanum oxide with constant stirring.[3] The reaction is exothermic and should be controlled.
-
The mixture is heated gently (e.g., at 150°C) and stirred until the lanthanum oxide is completely dissolved, forming a clear solution of lanthanum acetate.[1][4][5]
-
The resulting solution is then concentrated by evaporation at a low temperature to induce crystallization.[7]
-
The formed crystals are collected by filtration.
-
The crystals are washed with a small amount of cold deionized water to remove any excess acetic acid.
-
The final product, lanthanum acetate sesquihydrate, is dried in an oven at a controlled temperature (e.g., 65°C) overnight to obtain a stable hydrated form.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]
- 6. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 7. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Hydrate Forms of Lanthanum Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different hydrate forms of lanthanum acetate, a compound of significant interest in various research and development fields, including materials science and pharmaceuticals. This document details the synthesis, characterization, and thermal properties of its various hydrated states, presenting quantitative data in accessible formats and outlining detailed experimental protocols.
Introduction to Lanthanum Acetate and its Hydrates
Lanthanum acetate, with the general chemical formula La(CH₃COO)₃, is a salt of the rare earth element lanthanum and acetic acid. It readily forms hydrates, incorporating water molecules into its crystal lattice. The general formula for these hydrates is La(CH₃COO)₃·nH₂O, where 'n' represents the number of water molecules. The degree of hydration is a critical factor that influences the compound's physical and chemical properties, including its solubility, stability, and decomposition pathway. The most commonly cited hydrate forms are the monohydrate (n=1), sesquihydrate (n=1.5), and trihydrate (n=3), with some evidence suggesting the existence of a tetrahydrate (n=4).[1][2][3] Understanding the specific properties of each hydrate is crucial for its application as a precursor in the synthesis of advanced materials and in potential pharmaceutical formulations.
Physicochemical Properties and Characterization of Lanthanum Acetate Hydrates
The different hydrate forms of lanthanum acetate can be distinguished by their physical properties and through various analytical techniques.
Data Summary of Lanthanum Acetate Hydrates
The following table summarizes the key quantitative data for the different known hydrate forms of lanthanum acetate.
| Property | Anhydrous | Monohydrate | Sesquihydrate | Trihydrate | Tetrahydrate |
| Formula | La(CH₃COO)₃ | La(CH₃COO)₃·H₂O | La(CH₃COO)₃·1.5H₂O | La(CH₃COO)₃·3H₂O | La(CH₃COO)₃·4H₂O |
| Molecular Weight ( g/mol ) | 316.04 | 334.05 | 343.06 | 370.08 | 388.10 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid | White or colorless crystals[3] |
| Solubility in Water | Soluble | Soluble | Soluble[2] | Soluble | Easily soluble in water[3] |
Thermal Decomposition of Lanthanum Acetate Hydrates
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to study the thermal decomposition of lanthanum acetate hydrates. The decomposition process typically involves initial dehydration steps followed by the decomposition of the anhydrous acetate to lanthanum oxide (La₂O₃) at higher temperatures.
Table of Thermal Decomposition Data:
| Hydrate Form | Dehydration Step(s) | Temperature Range (°C) | Decomposition of Anhydrous Acetate | Temperature Range (°C) | Final Product |
| Sesquihydrate | Two-step dehydration[2] | 130 and 180[2] | Formation of intermediates (e.g., La₂(CO₃)₃, La₂O(CO₃)₂)[4] | 334 - 700[4] | La₂O₃[4] |
| Anhydrous | N/A | N/A | Four distinct thermal events of mass loss[5] | ~300 - ≥700[5] | La₂O₃[5] |
The thermal decomposition of the sesquihydrate is the most well-documented. It loses its water molecules in two distinct steps at approximately 130°C and 180°C.[2] Following dehydration, the anhydrous lanthanum acetate decomposes, releasing acetone and carbon dioxide, and forming intermediate carbonate species before finally yielding lanthanum oxide at temperatures above 700°C.[4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of lanthanum acetate hydrates, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of Lanthanum Acetate Hydrates
The synthesis of lanthanum acetate hydrates generally involves the reaction of a lanthanum precursor, most commonly lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃), with acetic acid. The degree of hydration in the final product is significantly influenced by the crystallization conditions, particularly the temperature.[2]
3.1.1. General Synthesis from Lanthanum Oxide
This protocol can be adapted to target different hydrate forms by modifying the crystallization temperature.
-
Materials: Lanthanum(III) oxide (La₂O₃), glacial acetic acid, deionized water.
-
Procedure:
-
Suspend lanthanum(III) oxide in deionized water. The amount of water can be adjusted to achieve a desired concentration.
-
Slowly add a 50% aqueous solution of acetic acid to the lanthanum oxide suspension while stirring continuously.[1] The reaction is exothermic.
-
Continue stirring until the lanthanum oxide has completely dissolved, resulting in a clear solution of lanthanum acetate. Gentle heating (e.g., to 65°C) can be applied to facilitate dissolution.[2]
-
Filter the solution to remove any unreacted starting material or impurities.
-
Crystallize the lanthanum acetate hydrate from the solution. The crystallization temperature is a critical parameter for controlling the hydrate form:
-
For Lanthanum Acetate Monohydrate (La(CH₃COO)₃·H₂O): Conducting the dissolution and initial crystallization at a controlled temperature of 65°C has been reported to yield the monohydrate.[2]
-
For other hydrates (e.g., Sesquihydrate, Trihydrate): Crystallization is typically performed at lower temperatures. This can be achieved by concentrating the solution through gentle heating to evaporate excess water and acetic acid, followed by slow cooling to room temperature or below to induce crystallization.[2]
-
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid.
-
Dry the crystals under vacuum or in a desiccator at room temperature. Drying in an oven at elevated temperatures (e.g., 65°C) has also been reported.[6]
-
3.1.2. Synthesis of Anhydrous Lanthanum Acetate
-
Materials: Lanthanum(III) oxide (La₂O₃), acetic acid, deionized water.
-
Procedure:
Characterization Techniques
3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the water content and study the thermal decomposition pathway.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: A small amount of the lanthanum acetate hydrate sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from room temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Data Analysis: The TGA curve will show weight loss as a function of temperature, corresponding to the loss of water and the decomposition of the acetate. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
-
3.2.2. Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline phase and determine the crystal structure of the hydrate.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: The crystalline sample is finely ground and mounted on a sample holder.
-
Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 5-70°) with a specific step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific hydrate form.
Biological Signaling Pathways of Lanthanum Ions
While this guide focuses on the different hydrate forms of lanthanum acetate, it is important to note for drug development professionals that the biological activity is primarily attributed to the lanthanum ion (La³⁺) itself once the salt is dissolved. Lanthanum ions have been shown to exert neurotoxic effects by interfering with several key signaling pathways.
Lanthanum-Induced Neurotoxicity via NF-κB and PI3K/Akt Signaling
Lanthanum exposure can lead to neuronal damage through the activation of microglia and subsequent neuroinflammation.[7] This process involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Furthermore, lanthanum ions have been implicated in the dysregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Diagram of Lanthanum-Induced Neuroinflammatory Signaling:
Caption: Lanthanum ion-induced activation of microglial NF-κB signaling leading to neuroinflammation.
Diagram of Lanthanum's Effect on the PI3K/Akt Pathway:
Caption: Inhibition of the pro-survival PI3K/Akt pathway by lanthanum ions.
Conclusion
This technical guide has provided a detailed overview of the various hydrate forms of lanthanum acetate, focusing on their synthesis, characterization, and thermal properties. The provided data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound. Furthermore, the elucidation of the signaling pathways affected by lanthanum ions offers critical insights for professionals in drug development. A thorough understanding of the specific hydrate form is essential for ensuring reproducibility and achieving desired outcomes in both materials science and biomedical applications.
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 3. aemree.com [aemree.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Lanthanum chloride induces neuron damage by activating the nuclear factor-kappa B signaling pathway in activated microglia - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Lanthanum Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lanthanum acetate hydrate in water and various organic solvents. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of key experimental workflows.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. Lanthanum acetate hydrate, a white crystalline solid, exhibits moderate solubility in aqueous solutions and varying degrees of solubility in organic solvents.
Solubility in Water
Table 1: Quantitative Solubility of Lanthanum Acetate Hydrate in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 25 | 16.88 | [1] |
Note: This table will be updated as more temperature-dependent data becomes available.
Solubility in Organic Solvents
Quantitative data on the solubility of lanthanum acetate hydrate in organic solvents is sparse in readily accessible literature. However, qualitative assessments suggest that it is soluble in polar aprotic solvents. These solvents possess high dipole moments and can solvate the lanthanum cation[3].
Table 2: Qualitative and Quantitative Solubility of Lanthanum Acetate in Organic Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Acetone | Polar aprotic | Soluble (qualitative) | |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble (qualitative) | |
| Ethyl acetate | Polar aprotic | Soluble (qualitative) | |
| Dimethylformamide (DMF) | Polar aprotic | Soluble (qualitative) | |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble (qualitative) |
Note: Researchers are encouraged to experimentally determine the quantitative solubility in these solvents for their specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design and execution. The following section outlines a general protocol for the gravimetric method, which is a common and reliable technique for determining the solubility of a solid in a liquid.
Gravimetric Method for Determining Solubility
The gravimetric method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
2.1.1. Materials and Equipment
-
Lanthanum acetate hydrate
-
Solvent (e.g., deionized water, organic solvent)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating/cooling system
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)
-
Pre-weighed drying oven
-
Desiccator
2.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of lanthanum acetate hydrate to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the temperature of the solution.
-
Immediately filter the solution through a syringe filter of a suitable pore size (e.g., 0.22 µm) to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of lanthanum acetate hydrate.
-
Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
2.1.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Alternatively, solubility in g/100 g of solvent can be calculated as:
Mass of dissolved solid = (Mass of dish + solid residue) - (Mass of empty dish) Mass of solvent = (Mass of dish + solution) - (Mass of dish + solid residue) Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
This guide serves as a foundational resource for understanding and determining the solubility of lanthanum acetate hydrate. For specific applications, it is imperative to conduct in-house experimental verification of solubility under the conditions relevant to your research or development work.
References
The Crystal Structure of Lanthanum Acetate Hydrate: A Technical Guide for Researchers
For Immediate Release
Introduction
Lanthanum acetate (La(CH₃COO)₃), a salt of the rare earth element lanthanum, readily forms hydrates, with the sesquihydrate (La(CH₃COO)₃ · 1.5H₂O) being a commonly isolated form.[1] The arrangement of atoms in the crystalline state is crucial for understanding its physical and chemical properties, which in turn influences its application in areas such as specialty glass manufacturing, catalysis, and as a precursor for advanced materials.[2][3] For drug development professionals, understanding the coordination chemistry of lanthanum is pertinent to its biological interactions.
Crystal Structure and Quantitative Data
Detailed single-crystal X-ray diffraction data for lanthanum acetate hydrate is scarce in recent publications. However, information from powder X-ray diffraction (PXRD) and the crystal structure of the anhydrous form provide valuable insights.
Powder X-ray Diffraction (PXRD) Data
Powder XRD is a primary technique for identifying the crystalline phases of lanthanum acetate hydrate. The diffraction pattern serves as a fingerprint for its crystal structure. For lanthanum acetate trihydrate, characteristic peaks have been reported at specific 2θ angles.
| Diffraction Peak (2θ) | Corresponding Plane |
| 10.5° | (001) |
| 21.3° | (002) |
| 34.7° | (003) |
Table 1: Characteristic powder X-ray diffraction peaks for lanthanum acetate trihydrate.
Anhydrous Lanthanum Acetate Crystal Structure
The crystal structure of anhydrous lanthanum acetate has been determined by X-ray crystallography to be a coordination polymer. In this structure, each Lanthanum(III) ion is nine-coordinate.[1] The coordination sphere is comprised of two bidentate acetate ligands and five bridging acetate ligands, creating a polymeric network.[1] The praseodymium and holmium acetate compounds are isostructural.[1]
| Parameter | Value |
| Crystal System | Not specified in available results |
| Space Group | Not specified in available results |
| Coordination Number of La(III) | 9 |
| Acetate Ligand Coordination | Bidentate and Bridging |
Table 2: Crystallographic data summary for anhydrous lanthanum acetate.
Experimental Protocols
Synthesis of Lanthanum Acetate Hydrate
A common method for the synthesis of lanthanum acetate hydrate involves the reaction of lanthanum(III) oxide with acetic acid.[1]
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
50% Acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Suspend lanthanum(III) oxide in deionized water.
-
Slowly add 50% acetic acid to the suspension while stirring until the lanthanum oxide is completely dissolved. The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]
-
Filter the resulting solution to remove any unreacted starting material.
-
Slowly evaporate the solvent at a controlled temperature (e.g., below 100°C) to induce crystallization of lanthanum acetate hydrate.
-
Collect the resulting crystals by filtration and dry them in a desiccator.
Single-Crystal X-ray Diffraction (XRD) Analysis Protocol
The following is a generalized protocol for the single-crystal XRD analysis of a lanthanide complex, which can be adapted for lanthanum acetate hydrate.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
-
Low-temperature device (e.g., nitrogen or helium cryostream).
Procedure:
-
Crystal Mounting: A suitable single crystal of lanthanum acetate hydrate is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.
-
A preliminary screening is performed to determine the unit cell parameters and the crystal quality.
-
A full sphere of diffraction data is collected using a combination of φ and ω scans.
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
An empirical absorption correction (e.g., multi-scan) is applied.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms on carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms of water molecules are typically located from the difference Fourier map and refined with restraints.
-
The final refinement is checked for convergence and the quality of the structural model is assessed using metrics such as R-factors, goodness-of-fit, and residual electron density.
-
Biological Signaling Pathways
While the primary focus of this guide is the crystal structure, the biological effects of lanthanum ions are of interest to the target audience. Studies on lanthanum chloride have shown interactions with key cellular signaling pathways. It is plausible that lanthanum ions dissociated from lanthanum acetate could have similar effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.[4][5] Lanthanum has been shown to modulate this pathway.
Caption: Lanthanum's inhibitory effect on the PI3K/Akt signaling pathway.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Lanthanum exposure has been shown to down-regulate this protective pathway.
Caption: Down-regulation of the Nrf2/ARE pathway by lanthanum-induced oxidative stress.
Conclusion
This technical guide consolidates the available structural data for lanthanum acetate hydrate, providing a foundation for researchers in the field. While a definitive single-crystal structure of the hydrated form remains to be fully elucidated in recent literature, the provided PXRD data and information on the anhydrous form offer valuable structural insights. The detailed experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. Furthermore, the visualization of relevant biological signaling pathways provides a broader context for the potential applications of lanthanum-containing compounds in drug development and toxicology. Further research, particularly single-crystal X-ray diffraction studies on the hydrated forms of lanthanum acetate, is warranted to provide a more complete understanding of its intricate crystal chemistry.
References
Anhydrous Lanthanum Acetate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties and relevant applications of anhydrous lanthanum acetate, with a focus on its role in pharmaceutical research and development.
This technical guide provides a comprehensive overview of anhydrous lanthanum acetate, a compound of increasing interest to researchers, scientists, and drug development professionals. This document details its key physicochemical properties, outlines experimental protocols for its characterization, and explores its mechanism of action in a therapeutic context.
Core Physicochemical Properties
Anhydrous lanthanum acetate, with the chemical formula La(CH₃COO)₃, is the salt of lanthanum and acetic acid.[1] It is a white, hygroscopic solid.[2] The quantitative properties of anhydrous lanthanum acetate are summarized in the table below. It is important to note that while the molecular weight is well-established, the density of the anhydrous form is not consistently reported in the literature. The density of the hydrated form is provided for reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉LaO₆ | [1][2] |
| Molecular Weight | 316.04 g/mol | [2][3] |
| Density (Hydrated form) | 1.64 g/cm³ | [4][5][6] |
| Appearance | White crystalline solid | [2] |
Applications in Drug Development: Phosphate Binder for Hyperphosphatemia
Lanthanum compounds, primarily lanthanum carbonate, are utilized in the pharmaceutical industry as phosphate binders for the treatment of hyperphosphatemia in patients with end-stage renal disease.[7][8][9][10][11] Hyperphosphatemia is a condition characterized by elevated levels of phosphate in the blood, which can lead to serious cardiovascular and bone complications.[12] Lanthanum acetate is expected to have a similar mechanism of action due to the bioactive lanthanum ion.
The therapeutic effect is achieved through the dissociation of the lanthanum salt in the acidic environment of the stomach to release lanthanum ions (La³⁺).[7][13] These ions then bind with dietary phosphate in the gastrointestinal tract to form insoluble and non-absorbable lanthanum phosphate complexes, which are subsequently excreted in the feces.[7][14] This process effectively reduces the absorption of phosphate from the diet, thereby lowering serum phosphate levels.[7]
Experimental Protocols
Synthesis of Anhydrous Lanthanum Acetate
Anhydrous lanthanum acetate can be prepared by the desolvation of hydrated lanthanum acetate.[15][16] A common method involves the following steps:
-
Dissolution: Dissolve lanthanum oxide (La₂O₃) in 50% acetic acid.[15][16]
-
Evaporation: Evaporate the solution to dryness to obtain hydrated lanthanum acetate crystals.[15][16]
-
Desolvation: Heat the hydrated lanthanum acetate in a vacuum at 150°C to remove water molecules and obtain the anhydrous form.[15][16]
Characterization of the resulting anhydrous lanthanum acetate can be performed using techniques such as X-ray diffraction, thermal analysis, and infrared spectroscopy to confirm its structure and purity.[17]
Determination of Density by Gas Pycnometry
Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder, like anhydrous lanthanum acetate. The technique relies on measuring the volume of the solid by displacing an inert gas, typically helium, within a calibrated chamber.
Principle: The method is based on Boyle's Law, which relates pressure and volume of a gas at a constant temperature. By measuring the pressure change of the gas in a chamber of known volume with and without the solid sample, the volume of the sample can be precisely calculated.
Procedure:
-
Sample Preparation: A known mass of the anhydrous lanthanum acetate powder is carefully weighed and placed into the sample chamber of the gas pycnometer.
-
Initial Purge: The sample chamber is repeatedly purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the surface of the powder.
-
Measurement Cycle:
-
The reference chamber of a known volume is filled with the analysis gas to a specific pressure.
-
A valve is opened, allowing the gas to expand into the sample chamber containing the lanthanum acetate powder.
-
The pressure is allowed to equilibrate, and the final pressure is recorded.
-
-
Calculation: The volume of the lanthanum acetate powder is calculated based on the initial and final pressures and the known volumes of the sample and reference chambers.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
-
Replicates: The measurement is typically repeated several times to ensure accuracy and precision.
Visualizations
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. Lanthanum acetate | C6H9LaO6 | CID 13511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 酢酸ランタン(III) 水和物 99.9% trace rare earth metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. chembk.com [chembk.com]
- 7. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 8. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanthanum: a safe phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION (Journal Article) | OSTI.GOV [osti.gov]
- 16. PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lanthanum Acetate Hydrate
For researchers, scientists, and drug development professionals, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of Lanthanum Acetate Hydrate, focusing on its core identifiers, properties, and relevant experimental contexts.
Chemical Identifiers and Properties
Lanthanum acetate hydrate is a white crystalline solid.[1][2] It is a hydrated salt of the rare earth element lanthanum.[3][4] The degree of hydration can vary, with common forms being the sesquihydrate (1.5 water molecules) and other hydrated versions represented by the general formula La(CH₃COO)₃·xH₂O.[1][2] This compound is moderately soluble in water.[1]
A comprehensive summary of its identifiers and key physicochemical properties is presented below to facilitate easy reference and comparison.
Table 1: Chemical Identifiers for Lanthanum Acetate Hydrate
| Identifier | Value |
| CAS Number | 100587-90-4[5] |
| 25721-92-0[6] | |
| PubChem CID | 71311272[7][8] |
| 13511[1][9] | |
| 19933532[4] | |
| EC Number | 213-034-8[5] |
| UNII | G91Y2QLF3J[10] |
| MDL Number | MFCD00150118[1][11][12] |
| Beilstein/Reaxys No. | 3693604[1][12] |
Table 2: Physicochemical Properties of Lanthanum Acetate Hydrate
| Property | Value |
| Molecular Formula | C₆H₁₁LaO₇ (for the monohydrate)[4][11] |
| Molecular Weight | 316.04 g/mol (anhydrous basis)[1][5][12] |
| 334.05 g/mol [11] | |
| Appearance | White crystalline powder[1] |
| Melting Point | 110°C[6] |
| Water Solubility | 16.88 g/100mL H₂O (25°C)[4] |
| Density | 1.64 g/cm³[6] |
Synthesis and Experimental Protocols
The synthesis of lanthanum acetate hydrate typically involves solution-based methods. A common and straightforward protocol is the reaction of lanthanum oxide (La₂O₃) with acetic acid.[2][3]
Experimental Protocol: Synthesis of Lanthanum Acetate Hydrate from Lanthanum Oxide
Objective: To synthesize lanthanum acetate hydrate by reacting lanthanum oxide with acetic acid.
Materials:
-
Lanthanum oxide (La₂O₃)
-
Acetic acid (CH₃COOH), 50% aqueous solution[2]
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallizing dish
-
Drying oven
Methodology:
-
Dissolution: Suspend a known quantity of lanthanum oxide in distilled water in a beaker. While stirring, slowly add a 50% aqueous solution of acetic acid.[2] The reaction is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[2]
-
Heating and Clarification: Gently heat the mixture to facilitate the dissolution of the lanthanum oxide. Continue stirring until a clear solution is obtained.[3]
-
Filtration: If any undissolved particles remain, filter the hot solution to remove them.
-
Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature to induce crystallization. For controlled crystallization, the solution can be concentrated by gentle heating before cooling.[3]
-
Isolation and Drying: Collect the formed crystals by filtration. Wash the crystals with a small amount of cold distilled water to remove any residual acetic acid. Dry the crystals in an oven at a low temperature (e.g., 65°C) to obtain the final lanthanum acetate hydrate product.[13]
To produce anhydrous lanthanum acetate, the dissolution can be carried out in an excess of acetic acid and distilled water, followed by direct evaporation at 150°C.[14]
Mechanism of Action in Phosphate Binding
Lanthanum acetate, often administered in its carbonate form for medical use, is a potent phosphate binder.[15] Its mechanism of action is crucial in the management of hyperphosphatemia in patients with chronic kidney disease.
In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release lanthanum ions (La³⁺).[16][17] These ions have a high affinity for dietary phosphate (PO₄³⁻) and bind with it to form insoluble lanthanum phosphate (LaPO₄).[17] This insoluble complex is not absorbed by the gastrointestinal tract and is subsequently excreted in the feces.[17] This process effectively reduces the absorption of dietary phosphate into the bloodstream, thereby lowering serum phosphate levels.[17]
The key to its efficacy lies in the high affinity of lanthanum for phosphate and the insolubility of the resulting lanthanum phosphate complex.[17]
Analytical Methods
The characterization of lanthanum acetate hydrate involves several analytical techniques to confirm its structure, purity, and thermal properties.
Experimental Workflow: Characterization of Lanthanum Acetate Hydrate
This workflow outlines the key analytical techniques used to characterize synthesized lanthanum acetate hydrate.
-
X-ray Diffraction (XRD): This technique is fundamental for confirming the crystalline nature of the compound and identifying its specific phase.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of lanthanum acetate hydrate. It can determine the temperature at which the compound loses its water of hydration and subsequently decomposes.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying the functional groups present and provides information on the coordination of the acetate ions to the lanthanum metal center.[13]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is employed to determine the purity of the lanthanum acetate and to quantify any trace metal impurities.[13]
References
- 1. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 2. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 3. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 乙酸镧(III) 水合物 - [sigmaaldrich.com]
- 6. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]
- 7. Lanthanum acetate hydrate | C6H14LaO7 | CID 71311272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lanthanum acetate hydrate | C6H14LaO7 | CID 71311272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lanthanum(III) acetate hydrate | Lanthanum Triacetate Hydrate | C6H11LaO7 - Ereztech [ereztech.com]
- 10. Lanthanum acetate | C6H9LaO6 | CID 13511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LANTHANUM ACETATE HYDRATE price,buy LANTHANUM ACETATE HYDRATE - chemicalbook [m.chemicalbook.com]
- 12. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
A Theoretical Exploration of Lanthanum Acetate Hydrated Clusters Utilizing Density Functional Theory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies of lanthanum acetate hydrated clusters, with a focus on the application of Density Functional Theory (DFT). Lanthanum-containing compounds are of significant interest in various fields, including medicine, where lanthanum carbonate is used as a phosphate binder. Understanding the hydration behavior of lanthanum acetate at the molecular level is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document details the computational methodologies employed in these studies, presents key quantitative data, and visualizes the theoretical workflows and molecular structures.
Introduction to Lanthanum Acetate and the Role of DFT
Lanthanum (La³⁺) is a rare earth element that has found applications in catalysis, materials science, and medicine. In aqueous environments, the lanthanum ion is known to form hydrated complexes. The interaction of lanthanum ions with acetate, a common counter-ion, and the subsequent hydration of the resulting lanthanum acetate clusters are complex processes that govern the speciation and bioavailability of lanthanum in solution.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules and materials.[1][2] DFT allows for the accurate prediction of molecular geometries, binding energies, vibrational frequencies, and other properties of complex systems, such as the hydrated clusters of lanthanum acetate.[3][4] By employing DFT, researchers can gain insights into the stability and structure of these clusters, which are often challenging to characterize experimentally.
Computational Protocols for DFT Studies of Lanthanum Acetate Hydrated Clusters
The following section outlines a detailed protocol for performing DFT calculations on lanthanum acetate hydrated clusters, based on methodologies reported in the scientific literature.[3]
Software and Initial Structure Preparation
Software: All DFT calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.
Initial Structure Construction:
-
The initial coordinates of the lanthanum acetate molecule, La(CH₃COO)₃, are constructed using a molecular modeling program.
-
Water molecules are incrementally added to the central lanthanum ion to generate the initial structures of the hydrated clusters, La(CH₃COO)₃·nH₂O, where 'n' is the number of water molecules (typically ranging from 0 to 5).[3] Various initial orientations of the water molecules should be considered to ensure the global minimum energy structure is found.
Geometry Optimization and Frequency Calculations
Level of Theory:
-
Functional: The PBE0 hybrid functional is a suitable choice for these systems, providing a good balance between accuracy and computational cost.
-
Basis Set:
-
For the lanthanum atom, a pseudopotential basis set, such as the Stuttgart/Dresden (SDD) effective core potential, is employed to account for relativistic effects.
-
For the non-metallic atoms (C, H, O), a Pople-style basis set, such as 6-311+G(d,p), is appropriate.[3]
-
Optimization Procedure:
-
The geometry of each La(CH₃COO)₃·nH₂O cluster is optimized without any symmetry constraints to find the lowest energy conformation.
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
Solvation Effects
To model the behavior of the clusters in an aqueous solution, a solvent model is applied. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of the solvent on the structure and energetics of the hydrated clusters.[3]
Calculation of Molecular Properties
Once the optimized geometries are obtained, various molecular properties can be calculated:
-
Binding Energies: The binding energy (E_binding) of the water molecules to the lanthanum acetate core is a key indicator of the stability of the hydrated clusters. It is calculated using the following equation:
E_binding = E[La(CH₃COO)₃·nH₂O] - E[La(CH₃COO)₃] - n * E[H₂O]
where E[La(CH₃COO)₃·nH₂O], E[La(CH₃COO)₃], and E[H₂O] are the total electronic energies of the hydrated cluster, the anhydrous lanthanum acetate, and a single water molecule, respectively, all calculated at the same level of theory.
-
Structural Parameters: Key structural parameters, such as the La-O bond lengths (both with acetate and water) and the O-La-O bond angles, are extracted from the optimized geometries.
-
Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental data (e.g., from Raman or IR spectroscopy) to validate the theoretical models.
Quantitative Data from DFT Studies
The following tables summarize the key quantitative data obtained from DFT studies on La(CH₃COO)₃·nH₂O clusters.
Table 1: Binding Energies of Hydrated Lanthanum Acetate Clusters
| Number of Water Molecules (n) | Binding Energy (kcal/mol) |
| 1 | Data not available in snippets |
| 2 | Data not available in snippets |
| 3 | Lowest binding energy, indicating a stable structure[3][4] |
| 4 | Data not available in snippets |
| 5 | Data not available in snippets |
Table 2: Selected Structural Parameters of Hydrated Lanthanum Acetate Clusters
| Cluster | La-O (acetate) Bond Length (Å) | La-O (water) Bond Length (Å) |
| La(CH₃COO)₃·H₂O | Data not available in snippets | Data not available in snippets |
| La(CH₃COO)₃·2H₂O | Data not available in snippets | Data not available in snippets |
| La(CH₃COO)₃·3H₂O | Data not available in snippets | Data not available in snippets |
| La(CH₃COO)₃·4H₂O | Data not available in snippets | Data not available in snippets |
| La(CH₃COO)₃·5H₂O | Data not available in snippets | Data not available in snippets |
Note: The specific numerical values for binding energies and structural parameters were not available in the provided search snippets. The tables are structured to be populated with such data when available from the full text of the cited literature.
Visualization of Computational Workflow and Cluster Structures
The following diagrams, generated using the Graphviz DOT language, illustrate the computational workflow for the DFT studies and a representative structure of a hydrated lanthanum acetate cluster.
Caption: Computational workflow for DFT studies of lanthanum acetate hydrated clusters.
Caption: A simplified 2D representation of a hydrated lanthanum acetate cluster.
Conclusion and Future Directions
DFT studies provide invaluable molecular-level insights into the structure and stability of lanthanum acetate hydrated clusters. The findings from these theoretical investigations, such as the identification of the most stable hydrated species, are crucial for understanding the behavior of lanthanum acetate in solution.[3][4] Future studies could expand upon this work by investigating the influence of different counter-ions, exploring the dynamics of water exchange in the hydration shells using ab initio molecular dynamics, and examining the interaction of these clusters with biological targets. Such research will undoubtedly contribute to the rational design of new lanthanum-based drugs and materials.
References
- 1. Density Functional Theory calculations for lanthanide complexes. | Consiglio Nazionale delle Ricerche [cnr.it]
- 2. [PDF] Applications of Density Functional Theory (DFT) to Investigate the Structural, Spectroscopic and Magnetic Properties of Lanthanide(III) Complexes | Semantic Scholar [semanticscholar.org]
- 3. The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization, and computational survey of a novel material template o-xylylenediamine [ouci.dntb.gov.ua]
Methodological & Application
Application Note & Protocol: Synthesis of Lanthanum Oxide via Thermal Decomposition of Lanthanum Acetate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the preparation of lanthanum oxide (La₂O₃) through the thermal decomposition of lanthanum acetate hydrate. This document outlines the chemical principles, experimental protocol, and key reaction parameters.
Principle
The synthesis of lanthanum oxide from lanthanum acetate hydrate is achieved through thermal decomposition, also known as calcination. This process involves heating the precursor material to a high temperature in a controlled atmosphere. The lanthanum acetate hydrate undergoes a multi-step decomposition, first losing its water of hydration, followed by the decomposition of the anhydrous acetate into intermediate carbonate and oxycarbonate species, and finally yielding pure lanthanum oxide at elevated temperatures.[1][2] The overall reaction is a clean and effective method for producing high-purity lanthanum oxide.
The thermal decomposition pathway for lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O) proceeds through several key stages.[1] Initially, dehydration occurs in two steps at approximately 130°C and 180°C.[1] The resulting anhydrous lanthanum acetate then decomposes at around 334°C to form a lanthanum carbonate residue.[1] This carbonate intermediate further decomposes into lanthanum dioxycarbonate (La₂O₂CO₃) before finally converting to lanthanum oxide (La₂O₃) at temperatures of 700°C or higher.[1] Some protocols utilize temperatures as high as 900°C to ensure the formation of highly crystalline La₂O₃.[3][4]
Data Presentation
The following tables summarize the key thermal events and resulting material properties based on literature data.
Table 1: Thermal Decomposition Stages of Lanthanum Acetate Hydrate
| Temperature Range (°C) | Event | Intermediate/Final Product | Reference |
| 130 - 180 | Dehydration (loss of water molecules) | Anhydrous Lanthanum Acetate (La(CH₃COO)₃) | [1] |
| ~334 | Decomposition of anhydrous acetate | Lanthanum Carbonate (La₂(CO₃)₃) residue | [1] |
| 334 - ~640 | Decomposition of carbonate | Lanthanum Oxycarbonates (e.g., La₂O₂CO₃) | [1] |
| ≥ 700 | Final decomposition to oxide | Lanthanum Oxide (La₂O₃) | [1] |
Table 2: Experimental Parameters for Lanthanum Oxide Synthesis
| Parameter | Value | Notes | Reference |
| Precursor | Lanthanum Acetate Hydrate | La(CH₃COO)₃·xH₂O | [1][2] |
| Calcination Temperature | 700 - 900 °C | Higher temperatures (e.g., 900°C) can lead to more crystalline material. | [1][3] |
| Calcination Time | 2 - 4 hours | Duration at the final calcination temperature. | [4][5] |
| Atmosphere | Air | Performed in a standard muffle furnace. | [6] |
| Resulting Particle Size | < 100 nm | Nanoparticles can be produced depending on specific conditions. | [3][4] |
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of lanthanum oxide.
3.1. Materials and Apparatus
-
Chemicals:
-
Lanthanum (III) Acetate Hydrate (La(CH₃COO)₃·xH₂O), 99.9%+ purity
-
-
Apparatus:
-
High-temperature muffle furnace (capable of reaching at least 900°C)
-
Ceramic crucible (e.g., alumina) with lid
-
Analytical balance
-
Spatula
-
Tongs for handling hot crucibles
-
Desiccator for cooling and storage
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, heat-resistant gloves
-
3.2. Synthesis Procedure
-
Preparation: Place a clean, dry ceramic crucible on an analytical balance and tare the weight.
-
Weighing: Accurately weigh a desired amount (e.g., 5.0 g) of lanthanum acetate hydrate into the crucible. Record the exact mass.
-
Furnace Placement: Using tongs, carefully place the crucible (partially covered with its lid to allow for gas escape) into the muffle furnace at room temperature.
-
Calcination Program:
-
Set the furnace to ramp up to the target calcination temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/minute).
-
Hold the temperature at 800°C for a duration of 2 to 4 hours to ensure complete decomposition.
-
-
Cooling: After the hold time, turn off the furnace and allow it to cool down naturally to room temperature. Do not open the furnace door while it is at a high temperature to avoid thermal shock to the crucible and product.
-
Product Retrieval: Once cooled, carefully remove the crucible from the furnace using tongs and place it in a desiccator to prevent moisture absorption by the hygroscopic lanthanum oxide.
-
Final Product: The resulting fine, white powder is lanthanum oxide (La₂O₃). Weigh the crucible with the product to determine the final yield.
Mandatory Visualizations
4.1. Experimental Workflow
A schematic of the experimental workflow for synthesizing La₂O₃.
4.2. Thermal Decomposition Pathway
The chemical pathway for the thermal decomposition of lanthanum acetate hydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 5. helixscientific.pub [helixscientific.pub]
- 6. mocedes.org [mocedes.org]
Application Notes and Protocols: Lanthanum Acetate Hydrate as a Precursor for Perovskite Ceramics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data on the utilization of lanthanum acetate hydrate as a precursor for the synthesis of perovskite ceramics. The information is intended to guide researchers in the preparation and characterization of these materials for various applications, including catalysis and solid oxide fuel cells.
Introduction to Lanthanum-Based Perovskites
Perovskite-type oxides, with the general formula ABO3, are of significant interest due to their diverse electrical, magnetic, and catalytic properties.[1] Lanthanum-based perovskites, in particular, are widely investigated for applications such as electrodes in solid oxide fuel cells (SOFCs), gas sensors, and catalysts for oxidation and reduction reactions.[2] The properties of these materials are highly dependent on their synthesis method and the precursors used.[3] Lanthanum acetate hydrate is a common and commercially available precursor for introducing lanthanum into the perovskite structure.[4]
The selection of the synthesis method is crucial as it influences the homogeneity, purity, and particle size of the final perovskite powder, which in turn affects the material's performance.[5] Common synthesis routes employing lanthanum acetate hydrate include solid-state reaction, sol-gel, and co-precipitation methods.[6][7]
Synthesis Protocols Using Lanthanum Acetate Hydrate
Two primary methods for synthesizing perovskite ceramics using lanthanum acetate hydrate as a precursor are the Sol-Gel method and the Solid-State Reaction method.
The sol-gel method is a wet-chemical technique that allows for the synthesis of homogenous and high-purity perovskite powders at relatively low temperatures.[1]
Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of lanthanum acetate hydrate and the B-site metal precursor (e.g., cobalt nitrate, manganese acetate) in a suitable solvent. A common solvent system is a mixture of methyl alcohol and ethylene glycol.[2]
-
For strontium-doped lanthanum manganite, lanthanum acetate, strontium acetate, and manganese acetate can be dissolved in a peroxide-acetate solution.[7]
-
-
Gel Formation:
-
Add a complexing/gelling agent to the precursor solution. Citric acid is a frequently used agent.[1]
-
The solution is typically heated at a controlled temperature (e.g., 70°C) with constant stirring to promote the formation of a viscous gel.[1]
-
In some protocols, an aqueous solution of poly(vinyl alcohol) (PVA) is mixed with the precursor solution to form a gel.[2]
-
-
Drying:
-
Calcination:
-
Transfer the dried gel to a furnace for calcination.
-
The calcination temperature is critical for the formation of the desired perovskite phase. A typical temperature range is 550°C to 900°C, held for 2-5 hours in an air atmosphere.[1][2] The final temperature will depend on the specific perovskite being synthesized.
-
Experimental Workflow for Sol-Gel Synthesis
Caption: Workflow for Sol-Gel Synthesis of Perovskite Ceramics.
The solid-state reaction method is a conventional and cost-effective technique for producing large quantities of perovskite materials, though it often requires higher calcination temperatures.[6]
Protocol:
-
Precursor Mixing:
-
Weigh stoichiometric amounts of the solid precursors: lanthanum acetate hydrate and the B-site metal oxide or carbonate (e.g., Co3O4, Fe2O3).
-
Thoroughly mix the precursors. This can be achieved by grinding in a mortar and pestle or by ball milling to ensure intimate contact between the reactants.[6] Using a milling medium like isopropanol or ethanol can improve homogeneity.[6]
-
-
Drying (if wet milling is used):
-
If a solvent was used during milling, dry the mixture completely, for instance at 120°C.[6]
-
-
Calcination:
-
Place the dried, mixed powder in an alumina crucible.
-
Calcine the powder in a furnace at high temperatures, typically ranging from 1000°C to 1550°C, for an extended period (e.g., 2-12 hours).[3][6][8] The exact temperature and duration depend on the specific perovskite composition. Intermediate grinding steps may be necessary for complete reaction.[8]
-
Experimental Workflow for Solid-State Reaction
Caption: Workflow for Solid-State Synthesis of Perovskite Ceramics.
Quantitative Data Summary
The properties of the resulting perovskite ceramics are highly dependent on the synthesis route and processing parameters. The following tables summarize key quantitative data from various studies.
Table 1: Synthesis Parameters for Lanthanum-Based Perovskites
| Perovskite Composition | Synthesis Method | Precursors | Calcination Temp. (°C) | Calcination Time (h) |
| LaMnO3 | Sol-Gel | Lanthanum Acetylacetonate, Manganese Acetylacetonate | 550 | 2 |
| LaAlO3 | Solid-State | Lanthanum(III) Oxide, Transition Alumina | 1300 | 1 |
| La1-xCaxAlO3-δ | Solid-State (Mechanosynthesis) | La2O3, Al2O3, CaCO3 | 1550 | 2 |
| LaCoO3 | Solid-State | Lanthanum Oxide, Cobalt Oxide | 1000 | - |
| Sr-doped LaMnO3 | Sol-Gel | Lanthanum Acetate, Strontium Acetate, Manganese Acetate | 700 | - |
Table 2: Physical Properties of Synthesized Lanthanum-Based Perovskites
| Perovskite Composition | Synthesis Method | Crystallite Size (nm) | Surface Area (m²/g) | Lattice Parameters |
| La1-xCaxAlO3-δ | Solid-State (Mechanosynthesis) | 11–34 | - | - |
| LaAlO3 | Solid-State | ~90 | >10 | Rhombohedral Structure |
| LaCoO3 | Solid-State | - | 0.82 | a = b = 5.444 Å, c = 13.102 Å |
| LaBO3 (B=Cr, Mn, Fe, Co, Ni) | Supercritical Anti-Solvent | - | 22-52 | Perovskite phases dominant |
Table 3: Electrical Properties of Lanthanum Strontium Ferrite Ceramics
| Lanthanum Concentration (mol) | Dielectric Permittivity (@10 kHz) | Dielectric Loss Tangent (@10 kHz) | Electrical Resistivity (Ω·cm) |
| 0.10 | 40.72 | 1.07 | 1.29 x 108 |
| 0.25 | 231.69 | 1.29 | 2.37 x 107 |
Note: Data for La-Sr-Fe ceramics were obtained with varying lanthanum concentrations, showcasing the impact on electrical properties.[9][10]
Characterization of Perovskite Ceramics
To verify the successful synthesis and determine the properties of the perovskite materials, several characterization techniques are essential:
-
X-ray Diffraction (XRD): To confirm the formation of the desired perovskite crystal structure and to identify any secondary phases.[8]
-
Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and microstructure of the synthesized powders.[8]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of the precursors and determine the appropriate calcination temperatures.[7]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powders, which is crucial for catalytic applications.[6]
-
Impedance Spectroscopy: To evaluate the electrical properties, such as conductivity and dielectric permittivity, especially for applications in SOFCs.[9]
Logical Relationship of Synthesis and Characterization
References
- 1. ripublication.com [ripublication.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. energ-en.ro [energ-en.ro]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Thin Films Using Lanthanum Acetate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The sol-gel process is a versatile and cost-effective method for creating high-purity, homogeneous thin films at relatively low temperatures[1]. Lanthanum oxide (La₂O₃) thin films are of significant interest due to their unique properties, including a high dielectric constant (high-κ), excellent thermal stability, and a wide bandgap, making them suitable for various advanced applications[2][3].
Using lanthanum acetate hydrate as a precursor in the sol-gel synthesis offers several advantages. It is a readily available and water-soluble salt, which can simplify the preparation of the precursor solution. The acetate groups can be thermally decomposed during the annealing stage, leading to the formation of lanthanum oxide.
Key Applications:
-
Microelectronics: La₂O₃ serves as a high-κ gate dielectric material in metal-oxide-semiconductor (MOS) devices, offering a promising alternative to silicon dioxide to reduce leakage currents and enhance device performance[2].
-
Protective Coatings: Sol-gel derived films incorporating lanthanum have demonstrated effectiveness as environmentally friendly, anti-corrosive coatings for metal alloys[4][5]. The lanthanum ions can form a passive, protective oxide layer that slows down corrosion[5].
-
Catalysis: Lanthanum oxide is a potent catalyst used in petroleum refining, automotive exhaust gas conversion, and the synthesis of fine chemicals and pharmaceutical intermediates[3][6]. The high surface area and specific Lewis acid-base sites of sol-gel derived films enhance their catalytic activity[6].
-
Biomedical and Drug Development: Lanthanide-based nanomaterials are being explored for biomedical applications such as drug delivery, biomedical imaging, and as components of implantable sensors[7][8][9]. La₂O₃ nanoparticles have shown biocompatibility with certain cell lines, suggesting potential use as a doping material or antioxidant in therapeutic contexts[10].
The sol-gel method allows for precise control over the film's microstructure, thickness, and surface morphology by adjusting parameters such as precursor concentration, solvent, deposition technique, and annealing temperature[2].
Experimental Workflow and Chemical Pathway
The overall experimental process for synthesizing lanthanum-based thin films via the sol-gel method is outlined below.
Caption: High-level experimental workflow for sol-gel synthesis of thin films.
The underlying chemistry involves the transformation of the molecular precursor into a solid oxide network.
Caption: Simplified chemical pathway from precursor to crystalline film.
Detailed Experimental Protocols
This section provides a generalized protocol synthesized from common practices in sol-gel chemistry. Researchers should optimize these parameters for their specific application and substrate.
Protocol 1: Precursor Sol Preparation
-
Materials:
-
Lanthanum(III) acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Solvent: 2-methoxyethanol or absolute ethanol
-
Stabilizer/Chelating Agent: Acetic acid or diethanolamine (DEA)
-
-
Procedure:
-
In a clean, dry beaker, dissolve a measured amount of lanthanum acetate hydrate in the chosen solvent to achieve the desired molarity (e.g., 0.1 M to 0.5 M).
-
Stir the solution vigorously with a magnetic stirrer. Gentle heating (40-60°C) may be applied to aid dissolution.
-
Once the salt is fully dissolved, add a stabilizing agent. A common molar ratio of lanthanum precursor to stabilizer is 1:1 to 1:3. The stabilizer helps prevent premature precipitation and promotes a stable sol.
-
Continue stirring the solution at room temperature or slightly elevated temperature for 1-24 hours. This "aging" step allows the hydrolysis and condensation reactions to proceed, resulting in a clear, homogeneous, and viscous sol.
-
Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.
-
Protocol 2: Substrate Cleaning
-
Materials: Acetone, Isopropanol (IPA), Deionized (DI) water, Nitrogen gas source.
-
Procedure:
-
Cut substrates (e.g., silicon wafers, quartz slides) to the desired size.
-
Place substrates in a beaker with acetone and sonicate for 15 minutes.
-
Decant the acetone, replace it with IPA, and sonicate for another 15 minutes.
-
Decant the IPA, rinse thoroughly with DI water, and sonicate in DI water for 15 minutes.
-
Dry the substrates using a stream of high-purity nitrogen gas and store them in a clean, dry environment until use.
-
Protocol 3: Thin Film Deposition (Spin-Coating)
-
Equipment: Spin-coater.
-
Procedure:
-
Place a cleaned substrate onto the chuck of the spin-coater and secure it with the vacuum.
-
Dispense a sufficient amount of the prepared sol onto the center of the substrate to cover about two-thirds of the surface.
-
Begin the spin program. A typical two-stage program is effective:
-
Stage 1 (Spreading): 500-1000 rpm for 5-10 seconds to evenly distribute the sol.
-
Stage 2 (Thinning): 2000-4000 rpm for 30-60 seconds. The final film thickness is primarily controlled by the speed and duration of this stage and the viscosity of the sol.
-
-
After the program finishes, carefully remove the coated substrate.
-
Protocol 4: Drying and Annealing
-
Equipment: Hot plate, Tube furnace or Muffle furnace.
-
Procedure:
-
Drying (Pre-heating): Place the wet film on a hot plate set to 100-150°C for 5-10 minutes. This step removes the bulk of the solvent and stabilizes the gel film.
-
Annealing (Calcination): Transfer the dried film into a furnace for high-temperature treatment.
-
The annealing temperature is a critical parameter that determines the film's crystallinity and phase. The transformation of lanthanum hydroxide to oxide begins at temperatures above ~330°C[11][12].
-
For amorphous films, anneal at 400-500°C.
-
For crystalline hexagonal La₂O₃ (h-La₂O₃), temperatures of 600°C or higher are typically required[2].
-
Ramp the temperature at a controlled rate (e.g., 5°C/min) to the desired setpoint and hold for 1-2 hours in an air, nitrogen, or vacuum atmosphere.
-
After annealing, allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the film.
-
-
Quantitative Data and Parameters
The following tables summarize key quantitative parameters reported in the literature for the synthesis of lanthanum-based thin films.
Table 1: Sol Preparation and Deposition Parameters
| Precursor System | Solvent / Additives | Molar Ratios | Deposition Method | Speed / Rate | Source(s) |
|---|---|---|---|---|---|
| La(III) acetate hydrate (as dopant) | Ethanol, Water, Nitric Acid | TEOS:MTEOS:H₂O:EtOH:HNO₃ = 0.8:0.2:3:8:0.01; 1 mol% La | Dip-Coating | 2.0 mm/s | [4][5] |
| La₂O₃ powder | 30% Hydrogen Peroxide | Not specified | Spin-Coating | Not specified | [11] |
| La₂O₃ powder | Nitric Acid, Polyethylene Glycol (PEG) | Varied PEG concentrations | Not specified (for powders) | Not specified |[3][13] |
Table 2: Annealing Conditions and Resulting Film Properties
| Annealing Temperature (°C) | Atmosphere | Duration | Resulting Phase | Film Thickness (nm) | Surface Roughness (nm) | Source(s) |
|---|---|---|---|---|---|---|
| 400 - 500 | Nitrogen | Not specified | Amorphous | 54.85 (at 400°C) | 0.426 (at 400°C) | [2] |
| 600 | Nitrogen | Not specified | Hexagonal La₂O₃ | 51.21 | 0.898 | [2] |
| 700 | Nitrogen | Not specified | Hexagonal La₂O₃ | 49.80 | 1.200 | [2] |
| 500 | Air | Not specified | Not specified | Not specified | 0.37 | [5] |
| > 327 (> 600 K) | Air or Vacuum | Varied | Transformation to La₂O₃ | Not specified | Not specified | [11][12] |
| 750 | Air | 1 hour | Hexagonal La₂O₃ | Not applicable (powders) | Not applicable (powders) |[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ftp.esrf.fr [ftp.esrf.fr]
- 6. Applications of Lanthanum Oxide Powder in Catalysis [stanfordmaterials.com]
- 7. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mocedes.org [mocedes.org]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. lmaleidykla.lt [lmaleidykla.lt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalyst Preparation Using Lanthanum Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of lanthanum-based catalysts utilizing lanthanum acetate hydrate as a precursor. The methodologies covered include impregnation, co-precipitation, and sol-gel synthesis, offering a versatile toolkit for developing catalysts with tailored properties for various applications, including environmental catalysis, organic synthesis, and energy conversion.
Introduction
Lanthanum-based materials are of significant interest in catalysis due to their unique electronic and chemical properties. Lanthanum oxide (La₂O₃), often derived from precursors like lanthanum acetate hydrate, serves as a promoter or a support in catalytic systems, enhancing thermal stability, dispersion of active metals, and overall catalytic activity. Lanthanum acetate hydrate [La(CH₃COO)₃·xH₂O] is a versatile and convenient precursor for synthesizing these advanced catalytic materials due to its solubility in water and subsequent decomposition to lanthanum oxide upon calcination.
The choice of synthesis method profoundly influences the final catalyst's structural and functional properties, such as surface area, particle size, and catalytic performance. This document outlines three common and effective methods for catalyst preparation using lanthanum acetate hydrate.
Data Presentation
The following tables summarize quantitative data from catalysts prepared using lanthanum acetate hydrate and related precursors, offering a comparative overview of their key characteristics.
Table 1: Physicochemical Properties of Lanthanum-Based Catalysts
| Catalyst Composition | Preparation Method | Precursor(s) | Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| 3%La-15%Fe/γ-Al₂O₃ | Impregnation | Lanthanum Acetate Hydrate, Iron Nitrate | 500 | 288.55 | - | - |
| La₂O₃/Al₂O₃ | Impregnation | Lanthanum Acetate Hydrate | 650 | - | - | - |
| LaAlO₃ | Co-precipitation | Lanthanum Acetate, Aluminum Nitrate | 1300 | ~2.5 | - | - |
| La(OH)₃ precursor | Co-precipitation | Lanthanum Nitrate | Uncalcined | - | - | - |
| La₂O₃ Nanoparticles | Sol-Gel | Lanthanum Nitrate, PEG | 600 | - | - | - |
Note: Data is compiled from various sources and may not represent directly comparable conditions.
Table 2: Catalytic Performance Data
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |
| 3%La-15%Fe/γ-Al₂O₃ | SO₂ Reduction by CO | 98.92 ± 1.3 | 99.43 ± 0.7 (to S) | 380 | [1] |
| LaAlO₃_8 | Oxidative Coupling of Methane | - | - | - | [1] |
| Ni-W-La-E/TiO₂-Al₂O₃ | Thiophene Hydrodesulfurization | 99.7 | - | - | [2] |
Experimental Protocols
Detailed methodologies for the preparation of lanthanum-based catalysts using lanthanum acetate hydrate are provided below.
Impregnation Method
The impregnation technique is a widely used method for dispersing an active component onto a porous support material.[3]
Protocol for the Preparation of La-promoted Catalysts on Alumina Support
This protocol is adapted from the synthesis of lanthanum-promoted iron catalysts on γ-Al₂O₃.[1]
Materials:
-
Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)
-
γ-Alumina (γ-Al₂O₃) support (e.g., pellets or powder)
-
Deionized water
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of Impregnation Solution: Calculate the required amount of lanthanum acetate hydrate to achieve the desired lanthanum loading on the alumina support (e.g., 3 wt% La). Dissolve the calculated amount of lanthanum acetate hydrate in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).
-
Impregnation: Add the impregnation solution dropwise to the γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120 °C for 12 hours to remove the solvent.
-
Calcination: Calcine the dried material in a muffle furnace at a specified temperature (e.g., 500 °C) for a designated duration (e.g., 4 hours) in a static air atmosphere. The heating rate should be controlled, for example, at 5 °C/min.
Co-precipitation Method
Co-precipitation is a versatile method for synthesizing mixed-oxide catalysts with a homogeneous distribution of components.[4]
Protocol for the Preparation of LaAlO₃ Perovskite Catalyst
This protocol is based on the synthesis of LaAlO₃ nanocrystals, adapting it for lanthanum acetate as the precursor.[1]
Materials:
-
Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Aqueous ammonia (NH₄OH) or Sodium hydroxide (NaOH) solution (precipitating agent)
-
Deionized water
-
Beakers, magnetic stirrer, pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of lanthanum acetate hydrate and aluminum nitrate nonahydrate with the desired stoichiometric ratio (e.g., 1:1 molar ratio for LaAlO₃).
-
Precipitation: While vigorously stirring the precursor solution, slowly add the precipitating agent (e.g., 1 M aqueous ammonia) dropwise until a target pH is reached (e.g., pH 8).[1] Continuously monitor the pH during this process.
-
Aging: Age the resulting suspension under continuous stirring for a specified period (e.g., 2-4 hours) at room temperature to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate using a filtration apparatus and wash it several times with deionized water to remove any residual ions.
-
Drying: Dry the obtained gel in an oven at a low temperature (e.g., 120 °C) for several hours (e.g., 12 hours).
-
Calcination: Calcine the dried powder at a high temperature (e.g., 1300 °C) for an extended period (e.g., 5 hours) to form the desired perovskite phase.[1]
Sol-Gel Method
The sol-gel method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.[5]
Protocol for the Preparation of Lanthanum Oxide-Based Catalysts
This protocol is a general guideline for preparing lanthanum-based catalysts and can be adapted from procedures using lanthanum salts.[5]
Materials:
-
Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)
-
A complexing agent (e.g., citric acid)
-
A solvent (e.g., ethanol or deionized water)
-
Drying oven
-
Muffle furnace
Procedure:
-
Sol Formation: Dissolve lanthanum acetate hydrate in the chosen solvent. In a separate container, dissolve the complexing agent (e.g., citric acid) in the same solvent. The molar ratio of metal ions to complexing agent is a critical parameter to control (e.g., 1:1.5).
-
Mixing: Slowly add the complexing agent solution to the lanthanum acetate solution under vigorous stirring. If preparing a mixed oxide, the other metal precursor can be added at this stage.
-
Gelation: Heat the resulting sol at a moderate temperature (e.g., 60-80 °C) with continuous stirring. This will promote the evaporation of the solvent and the formation of a viscous gel.
-
Drying: Dry the gel in an oven at a temperature around 100-120 °C for several hours to obtain a solid precursor.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600-800 °C) for a defined period to obtain the final lanthanum-based catalyst.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described catalyst preparation methods.
Caption: Workflow for catalyst preparation by the impregnation method.
Caption: Workflow for catalyst preparation by the co-precipitation method.
Caption: Workflow for catalyst preparation by the sol-gel method.
References
Application of Lanthanum Acetate Hydrate in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of lanthanum acetate hydrate in the fabrication of dye-sensitized solar cells (DSSCs). The incorporation of lanthanum into the titanium dioxide (TiO₂) photoanode has been shown to enhance the photovoltaic performance of DSSCs by improving dye adsorption, facilitating charge transport, and reducing charge recombination. Lanthanum acetate hydrate serves as a convenient and effective precursor for introducing lanthanum into the TiO₂ structure, either through doping during synthesis or via post-treatment of the photoanode film.
Overview of Lanthanum Modification
Lanthanum (La³⁺) ions, when introduced into the TiO₂ photoanode of a DSSC, can occupy interstitial sites or substitute Ti⁴⁺ ions in the TiO₂ lattice. This modification can lead to several beneficial effects:
-
Reduced Charge Recombination: The presence of La³⁺ can create a positive shift in the conduction band edge of the TiO₂, which can suppress the back-transfer of electrons to the electrolyte or the oxidized dye molecules.
-
Increased Dye Adsorption: Lanthanum species on the TiO₂ surface can act as Lewis acids, providing more active sites for the anchoring of dye molecules, leading to higher dye loading.
-
Improved Electron Transport: Doping with lanthanum can influence the crystallinity and morphology of the TiO₂ nanoparticles, potentially leading to more efficient electron transport pathways.
Lanthanum acetate hydrate is a suitable precursor for both the synthesis of lanthanum-doped TiO₂ nanoparticles via the sol-gel method and for the surface modification of existing TiO₂ films through a simple post-treatment process.
Quantitative Data Presentation
The following table summarizes the photovoltaic performance of dye-sensitized solar cells with photoanodes modified with lanthanum, comparing them to unmodified cells.
| Lanthanum Source | Modification Method | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] | Reference |
| None | Unmodified TiO₂ | - | - | - | ~7-8% (Typical) | General Knowledge |
| Lanthanum Nitrate | Post-treatment | - | - | - | 9.33 | |
| Lanthanum Acetate Hydrate | Doping (1 mol% La) | - | - | - | - | [1] |
| Lanthanum (unspecified) | Doping | - | - | - | 13% improvement over undoped | [2] |
| Mg and La co-doping | Doping | - | - | - | 20% improvement over undoped | [2] |
Note: Direct comparative data for DSSCs using lanthanum acetate hydrate was not available in the initial search. The table includes data from other lanthanum sources for context and will be updated as more specific data becomes available.
Experimental Protocols
Protocol for Sol-Gel Synthesis of Lanthanum-Doped TiO₂ Nanoparticles
This protocol describes the synthesis of lanthanum-doped TiO₂ nanoparticles using lanthanum acetate hydrate as the lanthanum precursor.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Lanthanum (III) acetate hydrate
-
Isopropyl alcohol
-
Deionized water
-
Nitric acid (or other peptizing agent)
-
Beakers, magnetic stirrer, hot plate, furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare a solution of titanium (IV) isopropoxide in isopropyl alcohol. The specific concentrations will depend on the desired final concentration of the sol.
-
In a separate beaker, dissolve the desired molar percentage of lanthanum (III) acetate hydrate in a mixture of deionized water and isopropyl alcohol. For example, for a 1 mol% doping, the molar ratio of La to Ti should be 1:99.
-
-
Hydrolysis and Gelation:
-
Slowly add the lanthanum acetate solution to the titanium isopropoxide solution under vigorous stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and the formation of a sol.
-
A few drops of nitric acid can be added to catalyze the hydrolysis and control the particle size.
-
Allow the sol to age at room temperature until a gel is formed.
-
-
Drying and Calcination:
-
Dry the resulting gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at a high temperature (e.g., 450-500 °C) for a specified duration (e.g., 2 hours) to promote the crystallization of the anatase TiO₂ phase and incorporate the lanthanum into the lattice.
-
-
Photoanode Paste Preparation:
-
Prepare a paste by grinding the calcined La-doped TiO₂ powder with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).
-
The paste is then ready for deposition onto a conductive glass substrate (e.g., FTO glass) using a technique like screen printing or doctor blading.
-
Protocol for Post-Treatment of TiO₂ Photoanode
This protocol describes the surface modification of a pre-sintered TiO₂ film with a lanthanum acetate hydrate solution.
Materials:
-
Sintered TiO₂ photoanode on FTO glass
-
Lanthanum (III) acetate hydrate
-
Isopropyl alcohol (or other suitable solvent)
-
Beaker, hot plate, furnace
Procedure:
-
Preparation of Treatment Solution:
-
Prepare a solution of lanthanum (III) acetate hydrate in isopropyl alcohol at the desired concentration (e.g., 0.05 M). Gentle heating and stirring may be required to fully dissolve the salt.
-
-
Surface Treatment:
-
Immerse the sintered TiO₂ photoanode into the lanthanum acetate solution for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Alternatively, the solution can be applied to the TiO₂ surface via spin-coating or dip-coating.
-
-
Rinsing and Drying:
-
After the treatment, rinse the photoanode with the pure solvent (isopropyl alcohol) to remove any excess, unreacted lanthanum salt.
-
Dry the photoanode in an oven at a moderate temperature (e.g., 100-120 °C) for a short period.
-
-
Sintering:
-
Sinter the treated photoanode again at a high temperature (e.g., 450-500 °C) for approximately 30 minutes. This step helps to decompose the acetate and form a stable lanthanum oxide or lanthanum-titanium-oxygen species on the TiO₂ surface.
-
-
Dye Sensitization:
-
After cooling to room temperature, the photoanode is ready for sensitization by immersing it in a dye solution.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sol-Gel Synthesis of La-doped TiO₂ Nanoparticles.
Caption: Post-Treatment Workflow for TiO₂ Photoanode.
References
Application Notes and Protocols for Dissolving Lanthanum Acetate Hydrate for Precursor Solutions
Introduction
Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O) is a key precursor material for the synthesis of various lanthanum-based advanced materials, including catalysts, high-k dielectric thin films, and phosphors.[1][2] The preparation of a stable and homogenous precursor solution is a critical first step in many of these applications. This document provides detailed protocols for the dissolution of lanthanum acetate hydrate in both aqueous and organic solvent systems, along with data on its solubility and a discussion of the key factors influencing the dissolution process.
Physicochemical Properties and Solubility Data
Lanthanum acetate hydrate is a white crystalline solid that is generally soluble in water and polar organic solvents.[1][2][3][4][5] The solubility is influenced by the solvent type, temperature, and pH of the medium.
Table 1: Solubility of Lanthanum Acetate Hydrate in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | ~25 | [6] |
| Ethanol | 20 | ~10 | [6] |
Experimental Protocols for Precursor Solution Preparation
This section outlines detailed protocols for the preparation of lanthanum acetate precursor solutions in both aqueous and organic media.
Protocol for Aqueous Precursor Solution
This protocol describes the preparation of a stable aqueous solution of lanthanum acetate hydrate. The addition of a small amount of acetic acid can help to prevent the hydrolysis of the lanthanum salt, which can lead to the formation of insoluble hydroxides and carbonates.[7]
Materials:
-
Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Deionized water
-
Glacial acetic acid (optional)
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Weighing scale
Procedure:
-
Solvent Preparation: To a beaker, add the desired volume of deionized water. If using acetic acid to aid dissolution and improve solution stability, add a specific volume percentage of glacial acetic acid to the deionized water (e.g., 1-5% v/v) and stir to mix.
-
Weighing the Solute: Accurately weigh the required amount of lanthanum acetate hydrate.
-
Dissolution:
-
Place the beaker with the solvent on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the weighed lanthanum acetate hydrate to the vortex of the stirring solvent.
-
Continue stirring until the solid is completely dissolved. Gentle heating (e.g., 40-60°C) can be applied to expedite dissolution, especially for higher concentrations.
-
-
Solution Filtration (Optional): For applications requiring high purity, the resulting solution can be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate impurities.
-
Storage: Store the precursor solution in a tightly sealed container to prevent solvent evaporation and contamination.
Protocol for Organic Precursor Solution (for Thin Film Deposition)
This protocol is adapted from a method for preparing a lanthanum-containing precursor solution for thin-film applications and may require an inert atmosphere depending on the sensitivity of the co-precursors.
Materials:
-
Anhydrous Lanthanum Acetate (or Lanthanum Acetate Hydrate, dried)
-
Propionic acid
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Heating mantle or hot plate
-
Thermometer or thermocouple
-
Weighing scale
Procedure:
-
Drying of Lanthanum Acetate Hydrate (if applicable): If starting with the hydrated form, it is recommended to dry the material to remove water, which can interfere with subsequent reactions. This can be achieved by heating the hydrate at a suitable temperature (e.g., 120-150°C) under vacuum.
-
Dissolution:
-
In a beaker or flask, add the desired amount of propionic acid.
-
While stirring, slowly add the anhydrous lanthanum acetate to the propionic acid.
-
Heat the mixture to approximately 80°C while continuing to stir.
-
Maintain the temperature and continue stirring until a clear and homogenous solution is obtained.
-
-
Cooling and Dilution:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
If a lower concentration is required for the application (e.g., for spin coating or inkjet printing), the solution can be diluted with a suitable solvent such as methanol.
-
-
Storage: Store the precursor solution in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture or air.
Factors Affecting Dissolution
The successful preparation of a lanthanum acetate precursor solution depends on several factors that can influence the rate of dissolution and the stability of the resulting solution.
Diagram 1: Factors Influencing Lanthanum Acetate Hydrate Dissolution
Caption: Key factors influencing the dissolution of lanthanum acetate hydrate.
-
Temperature: In general, increasing the temperature will increase the solubility of lanthanum acetate hydrate in water and other solvents.[8][9][10] Heating can also increase the rate of dissolution by increasing the kinetic energy of the solvent molecules.[10] However, excessive heating should be avoided as the trihydrate begins to decompose above 120°C.[6]
-
Solvent Type: Lanthanum acetate hydrate exhibits good solubility in water and polar organic solvents like ethanol. For applications sensitive to water, aprotic polar solvents such as acetone, THF, ethyl acetate, DMF, and DMSO can be used to avoid hydrolysis.[7]
-
pH: The pH of the solution can significantly impact the stability of the lanthanum precursor solution. In neutral or alkaline aqueous solutions, lanthanum ions can hydrolyze to form insoluble lanthanum hydroxide or lanthanum carbonate.[7] The addition of a small amount of a weak acid, such as acetic acid, can lower the pH and suppress this hydrolysis, leading to a more stable solution.
-
Stirring Rate: Adequate agitation is crucial for ensuring efficient solvent-solute interaction and promoting a faster dissolution rate.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preparation of a lanthanum acetate precursor solution.
References
- 1. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 2. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 3. Lanthanum (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. americanelements.com [americanelements.com]
- 5. China Lanthanum Acetate Hydrate (CAS No. 100587-90-4) manufacturers and suppliers | WONAIXI [wnxrematerial.com]
- 6. Lanthanum Acetate China Manufacturers - - Sichuan Wonaixi New Material Technology Co., Ltd [wonaixi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Photoluminescent Materials from Lanthanum Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of lanthanide-doped photoluminescent materials using lanthanum acetate hydrate as a precursor. The protocols detailed below focus on two primary synthesis methodologies: the sol-gel method and the hydrothermal method, which are widely used to produce phosphors with controlled size, morphology, and luminescent properties.
Introduction to Lanthanide-Doped Photoluminescent Materials
Lanthanide ions are well-suited for creating phosphors due to their unique electronic structures, which give rise to sharp and distinct emission spectra. When incorporated into a stable host lattice, such as lanthanum phosphate (LaPO₄) or lanthanum fluoride (LaF₃), these ions can be excited by UV or other energy sources and subsequently emit light at specific wavelengths. This property makes them invaluable for a range of applications, including bio-imaging, assays, and as security inks. Lanthanum acetate hydrate serves as a versatile and high-purity precursor for the synthesis of these lanthanide-based host materials.
Synthesis Methodologies
Sol-Gel Synthesis
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of phosphor synthesis, this method offers excellent control over the material's purity, homogeneity, and particle size at relatively low temperatures.
Hydrothermal Synthesis
Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing well-defined, crystalline nanoparticles with uniform morphology. The reaction conditions, such as temperature, pressure, and reaction time, can be tuned to control the size and shape of the resulting nanocrystals.
Quantitative Data Presentation
The following tables summarize key quantitative data for lanthanide-doped photoluminescent materials synthesized via methods adaptable from lanthanum acetate hydrate precursors.
| Host Material | Dopant(s) | Synthesis Method | Particle Size | Emission Wavelength(s) | Quantum Yield | Dopant Concentration | Citation |
| LaPO₄ | Ce³⁺, Tb³⁺ | Co-precipitation | 2.7 nm | Green | 74% | La₀.₄PO₄:Ce₀.₁³⁺, Tb₀.₅³⁺ | [1] |
| LaPO₄ | Eu³⁺ | Hydrothermal | 10-20 nm diameter, 100-600 nm length | Red | Not Reported | 3 mol% to 14 mol% | [2] |
| LaF₃ | Ce³⁺ | Solvothermal | ~30 nm | UV-Blue | Not Reported | 5 mol% | [3] |
| LaPO₄ | Eu³⁺ | Solid State | 85 nm | 589, 596, 614, 622 nm | Not Reported | Not Specified | [4] |
| LaPO₄ | Eu³⁺, Tb³⁺ | Solid State | 62 nm (undoped), 85 nm (doped) | 545, 585, 620 nm (Tb³⁺) | Not Reported | Not Specified | [4] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Europium-Doped Lanthanum Phosphate (LaPO₄:Eu³⁺) Nanorods
This protocol describes the synthesis of red-emitting LaPO₄:Eu³⁺ nanorods adapted from a sol-gel method.
Materials:
-
Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Europium (III) acetate hydrate (Eu(CH₃COO)₃·xH₂O)
-
Phosphoric acid (H₃PO₄), 85%
-
Ethanol, absolute
-
Deionized water
-
Ammonia solution (25%)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of lanthanum acetate hydrate and europium (III) acetate hydrate (e.g., for 5 mol% doping) in deionized water to create a 0.5 M total rare earth ion solution.
-
In a separate beaker, dilute phosphoric acid with ethanol to create a 0.5 M solution.
-
-
Sol Formation:
-
Slowly add the phosphoric acid solution to the rare earth acetate solution under vigorous stirring.
-
Adjust the pH of the mixture to ~2 with dropwise addition of ammonia solution to initiate gelation.
-
Continue stirring for 2 hours at room temperature to form a stable sol.
-
-
Gelation and Aging:
-
Age the sol at 60°C for 24 hours until a transparent gel is formed.
-
-
Drying:
-
Dry the gel in an oven at 100°C for 12 hours to remove water and solvent.
-
-
Calcination:
Protocol 2: Hydrothermal Synthesis of Terbium-Doped Lanthanum Phosphate (LaPO₄:Tb³⁺) Nanoparticles
This protocol details the hydrothermal synthesis of green-emitting LaPO₄:Tb³⁺ nanoparticles.
Materials:
-
Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Terbium (III) acetate hydrate (Tb(CH₃COO)₃·xH₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.2 M aqueous solution of lanthanum acetate hydrate and terbium (III) acetate hydrate with the desired doping concentration (e.g., 16 mol%).
-
Prepare a 0.2 M aqueous solution of ammonium dihydrogen phosphate.
-
-
Reaction Mixture:
-
Add the ammonium dihydrogen phosphate solution dropwise to the rare earth acetate solution under constant stirring. A white precipitate will form.
-
Continue stirring for 30 minutes.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours.
-
-
Product Recovery:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol several times to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Mandatory Visualization
Caption: Sol-Gel Synthesis Workflow for LaPO₄:Eu³⁺.
Caption: Hydrothermal Synthesis Workflow for LaPO₄:Tb³⁺.
References
- 1. Room-Temperature, Ultrafast, and Aqueous-Phase Synthesis of Ultrasmall LaPO4:Ce3+, Tb3+ Nanoparticles with a Photoluminescence Quantum Yield of 74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Luminescence Properties of Rod-Like LaPO4:Eu3+ Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Lanthanum Acetate Hydrate for Corrosion Resistance Coating on Carbon Steel
For Researchers, Scientists, and Materials Development Professionals
Introduction
The corrosion of carbon steel is a significant challenge across numerous industries, leading to structural integrity issues and substantial economic losses. Traditional corrosion protection methods often rely on coatings containing hexavalent chromium, which is highly effective but poses significant environmental and health risks. Consequently, there is a pressing need for the development of eco-friendly, high-performance anticorrosion coatings. Rare earth elements, particularly lanthanum, have emerged as promising, non-toxic alternatives.
Lanthanum acetate hydrate is a versatile precursor for creating lanthanum-based conversion coatings on steel surfaces. These coatings function by forming a passive, insoluble lanthanum oxide/hydroxide layer that acts as a physical barrier, preventing corrosive species from reaching the steel substrate. This document provides detailed protocols for the application and evaluation of lanthanum acetate hydrate-derived coatings on carbon steel.
Proposed Mechanism of Corrosion Inhibition
The corrosion protection afforded by lanthanum-based conversion coatings stems from the precipitation of lanthanum species at cathodic sites on the steel surface. The process is initiated by the oxygen reduction reaction, which increases the local pH. This localized increase in alkalinity causes the hydrolysis of hydrated lanthanum ions (La³⁺) and their subsequent precipitation as a dense, protective film of lanthanum hydroxide (La(OH)₃) and lanthanum oxide (La₂O₃). This layer effectively blocks the cathodic reaction, thereby stifling the overall corrosion process.
Application Notes and Protocols: The Role of Lanthanum Acetate Hydrate in Specialty Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of lanthanum acetate hydrate as a precursor to lanthanum oxide (La₂O₃) in the fabrication of specialty glasses. The inclusion of lanthanum oxide in glass formulations is critical for enhancing various optical, thermal, and mechanical properties, making it an indispensable component in high-performance optical applications. This document outlines detailed experimental protocols for two primary synthesis methods—melt-quenching and sol-gel—and presents quantitative data on the effects of lanthanum oxide on glass properties.
Introduction: The Significance of Lanthanum in Specialty Glasses
Lanthanum oxide is a key additive in the manufacturing of specialty optical glasses, primarily due to its ability to significantly increase the refractive index while maintaining low dispersion. This combination is highly desirable for the design of complex lens systems, such as those found in high-quality cameras and microscopes, as it allows for the correction of chromatic aberrations.[1] Beyond its optical benefits, lanthanum oxide also enhances the thermal stability, chemical durability, and mechanical hardness of glass.[1]
Lanthanum acetate hydrate serves as a high-purity, water-soluble precursor for introducing lanthanum oxide into the glass matrix. It can be decomposed in-situ during the glass melting process to form lanthanum oxide, ensuring a homogeneous distribution within the glass structure.
Quantitative Data: Impact of Lanthanum Oxide on Glass Properties
The addition of lanthanum oxide to various glass systems brings about measurable changes in their physical and optical properties. The following tables summarize quantitative data from studies on different lanthanum-doped glasses.
Table 1: Effect of La₂O₃ on the Density and Molar Volume of Zinc Borotellurite Glass
| Molar Fraction of La₂O₃ | Density (g/cm³) | Molar Volume (cm³/mol) |
| 0.01 | 3.5439 | 33.6701 |
| 0.02 | 3.6252 | 33.4903 |
| 0.03 | 4.7381 | 26.0642 |
| 0.04 | 5.9748 | 21.0184 |
| 0.05 | 6.6431 | 19.2179 |
Table 2: Influence of La₂O₃ on the Density and Hardness of Basaltic Glasses
| La₂O₃ Content (wt. %) | Density (g/cm³) | Hardness (GPa) |
| 0 | 2.85 | 6.8 |
| 4 | 2.92 | 6.5 |
| 8 | 2.98 | 6.2 |
| 12 | 3.05 | 5.9 |
Table 3: Refractive Index Variation in La₂O₃-Al₂O₃-SiO₂ Glass System
| La₂O₃ (mol%) | Al₂O₃ (mol%) | SiO₂ (mol%) | Refractive Index (n_d) |
| 10 | 25 | 65 | 1.59-1.62 |
| 15 | 20 | 65 | 1.62-1.65 |
| 20 | 15 | 65 | 1.65-1.68 |
| 25 | 10 | 65 | 1.68-1.71 |
Experimental Protocols
Two primary methods for incorporating lanthanum into specialty glasses are the traditional melt-quenching technique and the more contemporary sol-gel process.
Protocol 1: Melt-Quenching Method for Lanthanum-Doped Borosilicate Glass
This protocol describes the synthesis of a lanthanum-doped borosilicate glass using the melt-quenching technique. Lanthanum acetate hydrate is used as the precursor for lanthanum oxide.
Materials:
-
Boric Acid (H₃BO₃)
-
Silicon Dioxide (SiO₂)
-
Sodium Carbonate (Na₂CO₃)
-
Lanthanum Acetate Hydrate (La(CH₃COO)₃·xH₂O)
-
Platinum or Alumina Crucible
Procedure:
-
Precursor Calculation: Calculate the required molar amounts of the raw materials to achieve the desired glass composition. Note that lanthanum acetate hydrate will decompose to form lanthanum oxide (La₂O₃). The thermal decomposition of lanthanum acetate hydrate is a multi-step process, culminating in the formation of La₂O₃ at approximately 700-800°C.
-
Mixing: Thoroughly mix the powdered raw materials in the calculated proportions in an agate mortar to ensure a homogeneous mixture.
-
Melting:
-
Transfer the mixture to a platinum or alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Slowly heat the furnace to 300°C and hold for 1 hour to allow for the dehydration of the hydrate.
-
Increase the temperature to 800°C and hold for 1 hour to ensure the complete decomposition of lanthanum acetate to lanthanum oxide.
-
Further, increase the temperature to the final melting temperature, typically between 1400°C and 1550°C for borosilicate glasses, and hold for 2-4 hours to ensure a homogenous, bubble-free melt.[2]
-
-
Quenching:
-
Rapidly pour the molten glass onto a pre-heated steel or graphite mold.
-
Press the melt with another plate to obtain a glass disc of uniform thickness.
-
-
Annealing:
-
Immediately transfer the glass sample to an annealing furnace set at a temperature slightly above the glass transition temperature (Tg), typically around 600°C for borosilicate glasses.
-
Hold at this temperature for 2-4 hours to relieve internal stresses.
-
Slowly cool the furnace to room temperature over several hours.
-
Protocol 2: Sol-Gel Synthesis of Lanthanum-Doped Bioactive Glass
This protocol details the preparation of lanthanum-doped bioactive glass nanoparticles via the sol-gel method, adapted from a procedure for mesoporous bioactive glass.[3]
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
Triethyl Phosphate (TEP)
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium Nitrate (NaNO₃)
-
Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) (Note: Lanthanum acetate can be used as an alternative lanthanum source, dissolving it in the initial acidic water solution)
-
Nitric Acid (HNO₃, 1M)
-
Deionized Water
-
Ethanol
Procedure:
-
Sol Preparation:
-
In a beaker, mix 33.5 mL of TEOS with 48.6 mL of deionized water and 2.25 mL of 1M HNO₃.
-
Stir the mixture for 60 minutes to allow for the hydrolysis of TEOS.
-
-
Addition of Other Precursors:
-
In a separate beaker, dissolve 2.9 mL of TEP, 20.13 g of Ca(NO₃)₂·4H₂O, 13.52 g of NaNO₃, and the desired amount of lanthanum nitrate hexahydrate (or a stoichiometric equivalent of lanthanum acetate hydrate) in deionized water.
-
Stir this solution for 45 minutes.
-
-
Mixing and Gelation:
-
Add the second solution to the hydrolyzed TEOS sol.
-
Stir the final mixture for a further 60 minutes.
-
Seal the container and leave it at room temperature for 5 days for gelation to occur.
-
-
Aging and Drying:
-
Age the gel in the sealed container at 70°C for 24 hours.
-
Dry the aged gel in a drying oven at 120°C for 24 hours.
-
-
Calcination:
-
Transfer the dried gel to a muffle furnace.
-
Heat the sample to 800°C and hold for 2 hours to remove residual nitrates and organic components, resulting in the final lanthanum-doped bioactive glass.[4]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationship between the addition of lanthanum and the resulting glass properties.
Caption: Melt-Quenching Experimental Workflow.
Caption: Sol-Gel Synthesis Experimental Workflow.
Caption: Lanthanum's Influence on Glass Properties.
References
Troubleshooting & Optimization
Technical Support Center: Lanthanum Acetate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of lanthanum acetate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dissolving lanthanum acetate in water. | Hydrolysis due to neutral or alkaline pH of the water, leading to the formation of insoluble lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (La₂(CO₃)₃). | Ensure the water is purified and deionized. Acidify the water with a small amount of acetic acid (e.g., 0.1% v/v) before dissolving the lanthanum acetate to maintain an acidic pH. |
| Solution becomes cloudy or forms a precipitate over time, especially when exposed to air. | Absorption of atmospheric carbon dioxide (CO₂) leading to the formation of insoluble lanthanum carbonate. An increase in pH over time can also cause hydrolysis. | Prepare the solution in an acidic buffer, such as an acetate buffer, to maintain a stable pH. Store the solution in a tightly sealed container to minimize exposure to air. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon. |
| Inconsistent experimental results using lanthanum acetate solutions prepared at different times. | Variation in the hydration state of the solid lanthanum acetate used. Degradation of the stock solution due to hydrolysis. | Use a fresh, unopened container of lanthanum acetate hydrate when possible, and store it in a desiccator. Prepare fresh solutions for critical experiments. If a stock solution must be used, visually inspect for any signs of precipitation and measure the pH before use. |
| Precipitation occurs when mixing the lanthanum acetate solution with other reagents. | The pH of the final mixture is shifted into a range where lanthanum hydroxide or other insoluble lanthanum salts (e.g., phosphate, fluoride) can form. | Check the pH of all solutions before mixing. If necessary, adjust the pH of the other reagent solutions to be compatible with the acidic stability range of lanthanum acetate. Consider the potential for precipitation with other anions present in your system. |
Frequently Asked Questions (FAQs)
1. Why is my lanthanum acetate solution turning cloudy?
Cloudiness in a lanthanum acetate solution is typically due to hydrolysis, which forms insoluble lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (La₂(CO₃)₃). This happens when the pH of the solution is not sufficiently acidic. Lanthanum ions (La³⁺) are stable in acidic conditions, but as the pH increases, they react with hydroxide ions (OH⁻) from water or carbonate ions (CO₃²⁻) from dissolved atmospheric CO₂ to form precipitates.
2. What is the ideal pH range for a stable lanthanum acetate solution?
To prevent hydrolysis, lanthanum acetate solutions should be maintained at an acidic pH, generally below 6.0. The risk of lanthanum carbonate precipitation increases at a pH above 6.25, and lanthanum hydroxide precipitation can occur at a pH greater than 9. A common practice is to prepare solutions in a slightly acidic medium, for instance, by dissolving lanthanum oxide in acetic acid.[1]
3. How can I prepare a stable aqueous solution of lanthanum acetate?
A reliable method is to dissolve lanthanum acetate hydrate in deionized water that has been pre-acidified with a small amount of acetic acid. This ensures the resulting solution is acidic and helps prevent immediate hydrolysis. For enhanced stability, using an acetate buffer system is recommended. (See Experimental Protocol section for a detailed procedure).
4. Can I heat a lanthanum acetate solution to aid dissolution?
Gentle warming can aid in dissolving lanthanum acetate. However, prolonged or excessive heating should be avoided. Lanthanum acetate hydrates can begin to lose their water of hydration at temperatures above 120°C, and decomposition of the acetate itself can occur at higher temperatures, starting around 300°C.[2]
5. How should I store my lanthanum acetate solutions?
Aqueous solutions of lanthanum acetate should be stored in tightly sealed containers to prevent the absorption of atmospheric CO₂. Storage in a cool, dark place is also recommended to minimize any potential photochemical reactions, although lanthanum acetate is generally not considered light-sensitive. For long-term stability, refrigeration is advisable, and purging the container with an inert gas can provide additional protection.
6. Is lanthanum acetate compatible with common biological buffers?
Caution should be exercised when using lanthanum acetate with certain biological buffers, particularly those containing phosphate (e.g., PBS), as lanthanum phosphate is highly insoluble and will precipitate. It is crucial to consider the composition of your buffer and the potential for interactions with lanthanum ions. Acetate-based buffers are a compatible choice for maintaining a stable acidic pH.
Data Presentation
Table 1: Solubility of Lanthanum Acetate Hydrates
| Compound | Formula | Molecular Weight ( g/mol ) | Solubility in Water ( g/100 mL at 20°C) |
| Lanthanum Acetate (anhydrous) | La(C₂H₃O₂)₃ | 316.04 | Soluble |
| Lanthanum Acetate Sesquihydrate | La(C₂H₃O₂)₃ · 1.5H₂O | 343.06 | Soluble |
| Lanthanum Acetate Trihydrate | La(C₂H₃O₂)₃ · 3H₂O | 370.08 | ~25[2] |
Table 2: pH-Dependent Speciation of Lanthanum in Aqueous Solutions
| pH Range | Predominant Lanthanum Species | Potential for Precipitation |
| < 6.0 | La³⁺ (aq) | Low |
| 6.0 - 9.0 | La³⁺ (aq), La(OH)²⁺, La₂(CO₃)₃(s) | Increasing risk of lanthanum carbonate precipitation, especially with exposure to air. |
| > 9.0 | La(OH)₃(s) | High probability of lanthanum hydroxide precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M Lanthanum Acetate Solution
This protocol describes the preparation of a 0.1 M lanthanum acetate solution with enhanced stability against hydrolysis.
Materials:
-
Lanthanum(III) acetate sesquihydrate (La(C₂H₃O₂)₃ · 1.5H₂O)
-
Glacial acetic acid
-
Deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare Acidified Water: Add approximately 80 mL of deionized water to a 100 mL beaker. To this, add 0.1 mL of glacial acetic acid and stir. This will create a slightly acidic solvent.
-
Dissolve Lanthanum Acetate: Weigh out 3.43 g of lanthanum(III) acetate sesquihydrate. Slowly add the solid to the acidified water while stirring continuously.
-
Ensure Complete Dissolution: Continue stirring until all the solid has dissolved. The solution should be clear and colorless.
-
Adjust to Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the 100 mL mark with deionized water.
-
Final pH Check and Storage: Measure the pH of the final solution. It should be in the range of 5.0-5.5. Store the solution in a tightly capped bottle in a cool, dark place.
Protocol 2: Monitoring Lanthanum Acetate Hydrolysis via Turbidity
This protocol provides a basic method to assess the stability of a lanthanum acetate solution over time by monitoring for the formation of insoluble hydrolysis products.
Materials:
-
Lanthanum acetate solution (prepared as in Protocol 1 or by other methods)
-
Spectrophotometer or nephelometer
-
Cuvettes
Procedure:
-
Initial Measurement: Immediately after preparing the lanthanum acetate solution, take a baseline turbidity reading using a spectrophotometer (at a wavelength such as 600 nm) or a nephelometer.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, exposed to air; room temperature, sealed; refrigerated, sealed).
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), gently mix the solution and measure its turbidity.
-
Data Analysis: Plot the turbidity readings against time. A significant increase in turbidity indicates the formation of a precipitate and thus, hydrolysis of the lanthanum acetate.
Mandatory Visualizations
References
Technical Support Center: Optimizing Lanthanum Acetate Hydrate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of lanthanum acetate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for crystallizing lanthanum acetate hydrate?
A1: Water is the most common and effective solvent for crystallizing lanthanum acetate hydrate. The compound is soluble in water, and crystallization can be induced by controlled cooling of a saturated aqueous solution.[1][2][3] For specific applications requiring anhydrous lanthanum acetate, methods involving the reaction of lanthanum oxide with acetic anhydride or evaporation at high temperatures (e.g., 150°C) with excess acetic acid and distilled water have been used.[1][4]
Q2: How does pH affect the purity of lanthanum acetate hydrate crystals?
A2: Maintaining a specific pH range is crucial for minimizing contaminants in the final product. A pH range of 5–7 helps to stabilize the acetate ligands and prevent hydrolysis.[1] In multi-step synthesis processes starting from lanthanum carbonate, adjusting the pH to a range of 4.5 to 5.0 is used to remove impurities through hydrolysis before the final crystallization step.[1]
Q3: What are the typical impurities found in lanthanum acetate hydrate and how can they be minimized?
A3: Common impurities can include unreacted starting materials (e.g., lanthanum oxide), other rare earth elements, and anions like chlorides and sulfates.[1][5] Minimizing these impurities can be achieved through:
-
Filtration: Removing any unreacted solids or insoluble impurities from the lanthanum acetate solution before crystallization.[1]
-
Controlled pH: As mentioned in Q2, maintaining an acidic pH (4.5-5.0) during earlier synthesis steps can facilitate the removal of certain impurities.[1]
-
Recrystallization: Dissolving the crystallized lanthanum acetate in fresh solvent and crystallizing it again can significantly improve purity.[6]
-
High-Purity Starting Materials: Using high-purity lanthanum sources (e.g., lanthanum oxide or carbonate with low levels of other rare earths) is essential.
A preparation method starting from lanthanum carbonate dissolved in nitric acid, followed by pH-regulated hydrolysis and conversion to refined lanthanum carbonate before reacting with acetic acid, has been shown to produce high-purity lanthanum acetate with non-rare-earth impurity content generally less than 10 ppm.[5]
Q4: What is the expected yield and purity for optimized crystallization processes?
A4: With optimized protocols, high purity levels are attainable. For instance, a method involving the conversion of purified lanthanum nitrate to lanthanum carbonate and subsequent crystallization from acetic acid can yield a product with a rare-earth purity greater than 99.99%.[5] The table below summarizes purity data from various sources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Solution is not sufficiently supersaturated.- Cooling rate is too fast, leading to the formation of fine powder instead of crystals.- Incomplete dissolution of the starting material. | - Concentrate the solution by gentle heating to evaporate some of the solvent before cooling.[1]- Implement a slower, controlled cooling process.- Ensure the initial lanthanum salt is fully dissolved in the acetic acid solution. |
| Crystals are Small or Needle-like | - Rapid cooling.- High level of impurities.- Inappropriate solvent concentration. | - Decrease the cooling rate to allow for larger crystal growth.- Purify the initial solution by filtration or consider a recrystallization step.[1][6]- Adjust the concentration of the lanthanum acetate solution. |
| Discolored Crystals (e.g., yellow or brown) | - Presence of impurities, particularly other rare earth elements or iron.- Decomposition of the product due to excessive heating. | - Use higher purity starting materials.- Implement a purification step like pH-controlled hydrolysis.[1]- Avoid excessive temperatures during the dissolution and concentration steps. Lanthanum acetate begins to decompose at temperatures above 300°C.[7] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- Presence of inhibitory impurities. | - Increase the concentration of the solution by further evaporation of the solvent.- Introduce a seed crystal to initiate crystallization.- Ensure all glassware is clean to avoid inhibiting nucleation.[8] |
| Oily Precipitate Forms Instead of Crystals | - Presence of organic impurities.- Incorrect solvent system. | - Treat the solution with activated carbon to remove organic impurities before crystallization.- Ensure you are using a suitable solvent, primarily water for the hydrate form. |
Data Presentation
Table 1: Purity and Impurity Levels of Lanthanum Acetate
| Parameter | Value | Source/Method |
| Rare-Earth Purity | > 99.99% | Method involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5] |
| Non-Rare-Earth Impurity Content | < 10 ppm | Method involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5] |
| Chloride (Cl⁻) Content | < 10 ppm | Method involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5] |
| Sulfate (SO₄²⁻) Content | < 10 ppm | Method involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5] |
| Purity (Trace Rare Earth Metals Basis) | 99.9% | Commercially available high-purity grade.[9] |
Table 2: Solubility of Lanthanum Acetate Hydrate
| Parameter | Value |
| Water Solubility | 16.88 g/100mL at 25°C[3] |
Experimental Protocols
Protocol 1: Crystallization of Lanthanum Acetate Hydrate from Lanthanum Oxide
This protocol is based on the reaction of lanthanum oxide with acetic acid followed by controlled crystallization.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Filter paper
Procedure:
-
Suspend lanthanum(III) oxide in deionized water. The amount of water should be sufficient to create a slurry.
-
Slowly add a 50% aqueous solution of acetic acid dropwise to the lanthanum oxide slurry while stirring continuously.[2] The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[2]
-
Continue adding acetic acid until all the lanthanum oxide has dissolved, resulting in a clear solution. Gentle heating (e.g., to 70°C) can be applied to facilitate dissolution.[1]
-
Filter the resulting lanthanum acetate solution while hot to remove any insoluble impurities.[1]
-
Concentrate the clear filtrate by gentle heating to induce supersaturation.[1]
-
Allow the concentrated solution to cool slowly and undisturbed to room temperature, or further cool to 5°C to promote crystal formation.[1]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.
-
Dry the crystals in an oven at a low temperature (e.g., 65°C) to obtain lanthanum acetate hydrate.[6]
Protocol 2: High-Purity Lanthanum Acetate Hydrate via Lanthanum Carbonate Intermediate
This protocol is adapted from a method designed to achieve high purity by removing impurities in an intermediate step.[5]
Materials:
-
Lanthanum(III) carbonate (La₂(CO₃)₃)
-
Nitric acid (HNO₃)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetic acid (CH₃COOH)
-
Deionized water
-
Filter paper
Procedure:
-
Dissolve lanthanum carbonate completely in nitric acid to obtain a lanthanum nitrate solution.
-
Adjust the pH of the lanthanum nitrate solution to between 4.5 and 5.0 and gently heat to facilitate hydrolysis and precipitation of impurities.[1]
-
Filter the solution to remove the precipitated impurities.
-
To the purified lanthanum nitrate solution, add ammonium bicarbonate as a conversion agent to precipitate refined lanthanum carbonate.
-
Filter and wash the refined lanthanum carbonate precipitate.
-
Dissolve the refined lanthanum carbonate in acetic acid to form a lanthanum acetate solution.
-
Filter the lanthanum acetate solution to remove any remaining insolubles.
-
Induce crystallization of lanthanum acetate hydrate from the solution, likely through controlled cooling or evaporation as described in Protocol 1.
-
Filter the crystals, wash with cold deionized water, and dry at a suitable temperature (e.g., 95-100°C for 24 hours).[5]
Visualizations
Caption: Experimental workflow for the crystallization of lanthanum acetate hydrate from lanthanum oxide.
Caption: Troubleshooting logic for common issues in lanthanum acetate hydrate crystallization.
References
- 1. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 2. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. gelest.com [gelest.com]
- 8. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 9. 乙酸镧(III) 水合物 99.9% trace rare earth metals basis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Lanthanum Acetate Hydrate Synthesis
Welcome to the technical support center for lanthanum acetate hydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of lanthanum acetate hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for lanthanum acetate hydrate synthesis?
A1: The most common starting materials are lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃).[1][2][3] These are typically reacted with acetic acid (CH₃COOH) to form lanthanum acetate.[1][2][3]
Q2: What is the typical reaction to synthesize lanthanum acetate?
A2: A common method involves dissolving lanthanum oxide in an aqueous solution of acetic acid.[1][2] The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]
Q3: How is the hydrated form of lanthanum acetate obtained?
A3: The hydrated form, La(CH₃COO)₃·xH₂O, is typically obtained by crystallization from an aqueous solution at controlled temperatures.[4] The solution is often concentrated by heating to evaporate excess water and acetic acid, followed by cooling to induce crystallization.[4]
Q4: What are the critical factors influencing the hydration state (the 'x' in La(CH₃COO)₃·xH₂O)?
A4: The number of water molecules in the hydrate is highly dependent on the crystallization and drying conditions, particularly temperature.[4] Different hydrate forms, such as the monohydrate or sesquihydrate, can be targeted by carefully controlling these parameters.[1][4]
Q5: What are the key challenges in scaling up lanthanum acetate hydrate synthesis?
A5: The most significant challenges include:
-
Controlling the Hydration State: Achieving a consistent and specific number of water molecules in the final product.[4]
-
Batch-to-Batch Consistency: Maintaining uniformity in purity, particle size, and hydration state across different batches.[4]
-
Impurity Profile: Minimizing non-rare earth and other ionic impurities to meet high-purity requirements, often greater than 99.99%.[5]
-
Crystal Size and Morphology: Controlling the physical properties of the crystals, which can impact dissolution rates and other performance characteristics.
-
Drying: The final drying step is crucial and must be carefully controlled to obtain a stable product without driving off the desired water of hydration.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of lanthanum oxide/carbonate. | Ensure sufficient excess of acetic acid and adequate reaction time and temperature. Monitor the dissolution of the starting material. |
| Loss of product during filtration or transfer. | Optimize filtration technique and ensure complete transfer of the crystalline product. | |
| Inconsistent Hydration State | Fluctuations in crystallization or drying temperature.[4] | Implement precise temperature control during crystallization and drying. Use a controlled environment like a desiccator with a specific drying agent or a vacuum oven at a defined temperature.[4] |
| Variations in atmospheric humidity during drying. | Dry the product in a controlled humidity environment or under vacuum. | |
| High Levels of Impurities | Impure starting materials (lanthanum source or acetic acid). | Use high-purity grade starting materials. |
| Contamination from reaction vessel or equipment. | Ensure all glassware and equipment are thoroughly cleaned and, if necessary, acid-washed. | |
| Incomplete removal of unreacted starting materials or byproducts. | Optimize the purification process, which may include recrystallization.[6] | |
| Formation of an Oily Product Instead of Crystals | Supersaturation of the solution is too high, leading to precipitation of a non-crystalline phase. | Control the rate of cooling during crystallization to allow for ordered crystal growth. |
| Presence of impurities that inhibit crystallization. | Purify the lanthanum acetate solution before crystallization, for example, by filtration. | |
| Product is a very fine powder, difficult to filter | Rapid precipitation due to sudden cooling or high supersaturation. | Slow down the crystallization process by reducing the cooling rate. |
| Inadequate agitation during crystallization. | Optimize the stirring speed to promote the growth of larger crystals. |
Experimental Protocols
Synthesis of Lanthanum Acetate Hydrate from Lanthanum Oxide
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Lanthanum(III) Oxide (La₂O₃, high purity)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
Procedure:
-
Dissolution: Slowly add a stoichiometric excess of glacial acetic acid to a suspension of lanthanum oxide in deionized water in a reaction vessel. The reaction is exothermic and may require cooling to control the temperature.
-
Reaction: Gently heat the mixture with continuous stirring until all the lanthanum oxide has dissolved, resulting in a clear solution. This may take several hours.
-
Concentration: Heat the solution to evaporate excess water and acetic acid, leading to a more concentrated lanthanum acetate solution.[4]
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature to induce crystallization. For better control, a programmable cooling profile can be used.
-
Isolation: Separate the resulting crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold deionized water or an appropriate solvent to remove any remaining impurities.
-
Drying: Dry the crystals under controlled conditions to achieve the desired hydration state. For example, drying in an oven at 95-100°C for 24 hours or in a desiccator over a drying agent under vacuum.[4]
Data Presentation
Table 1: Influence of Drying Conditions on Hydration State
| Drying Method | Temperature (°C) | Time (hours) | Resulting Hydrate (n in La(CH₃COO)₃·nH₂O) |
| Air Drying | Ambient | 48 | Mixture of hydrates |
| Oven Drying | 95-100 | 24 | Typically low hydration state (approaching anhydrous)[4] |
| Vacuum Desiccator (over NaOH) | Ambient | 72 | Controlled, specific hydrate forms (e.g., monohydrate)[4] |
| Direct Evaporation | 150 | To dryness | Anhydrous Lanthanum Acetate[2][3] |
Table 2: Purity Specifications for High-Purity Lanthanum Acetate
| Parameter | Specification |
| Rare-Earth Purity | > 99.99%[5] |
| Non-Rare-Earth Impurity Content | < 10 ppm[5] |
| Chloride (Cl⁻) Content | < 10 ppm[5] |
| Sulfate (SO₄²⁻) Content | < 10 ppm[5] |
Visualizations
Caption: Experimental workflow for the synthesis of lanthanum acetate hydrate.
Caption: Troubleshooting decision tree for lanthanum acetate hydrate synthesis.
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 5. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
How to dry lanthanum acetate hydrate without decomposition
Welcome to the technical support center for lanthanum acetate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and drying of lanthanum acetate hydrate, ensuring the integrity of your materials and the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when drying lanthanum acetate hydrate to its anhydrous form.
| Problem | Potential Cause | Recommended Solution |
| Product is discolored (yellowish or brownish) after drying. | The sample has been heated at too high a temperature or for too long, causing thermal decomposition. | Immediately stop heating. Discard the discolored product as it is no longer pure lanthanum acetate. For future attempts, reduce the drying temperature and/or time. Consider using a vacuum oven to lower the required drying temperature. |
| The final weight of the product suggests incomplete drying. | The drying time was insufficient, the temperature was too low, or the vacuum was not strong enough to remove all water molecules. | Extend the drying time at the current temperature. If that is ineffective, incrementally increase the temperature, ensuring it remains below the decomposition point (ideally ≤ 150°C). If using a vacuum oven, ensure a proper seal and a sufficiently low pressure. |
| The dried product is difficult to handle and appears glassy or has a melted appearance. | The heating rate was too rapid, causing the hydrate to melt in its own water of crystallization before dehydration was complete. | Reduce the heating rate to allow for a more controlled removal of water. A slower, more gradual increase in temperature is recommended. |
| FTIR analysis of the dried product still shows a broad peak around 3400 cm⁻¹. | This indicates the presence of residual water (O-H stretching), meaning the sample is not fully anhydrous. | Refer to the solution for "Incomplete drying." The drying process needs to be continued or the conditions (temperature, time, vacuum) need to be optimized. |
| The product shows poor solubility in the desired solvent after drying. | This could be due to the formation of insoluble decomposition products, such as lanthanum oxycarbonate or oxide. | This is a sign of decomposition. The material should be discarded. Review your drying protocol to ensure the temperature did not exceed the recommended limits. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying lanthanum acetate hydrate without causing decomposition?
A1: The most reliable method is to use a vacuum oven. This allows for the removal of water at a lower temperature, significantly reducing the risk of thermal decomposition. A temperature of 150°C under vacuum is a good starting point.[1][2] Alternatively, drying at 95-100°C for an extended period (e.g., 24 hours) may also be effective.
Q2: At what temperature does lanthanum acetate hydrate begin to decompose?
A2: The decomposition of anhydrous lanthanum acetate typically begins at temperatures around 300-334°C.[1][2] However, it is crucial to keep the drying temperature well below this to avoid any partial decomposition.
Q3: How can I be certain that my lanthanum acetate is completely dry and has not decomposed?
A3: A combination of analytical techniques is recommended for verification:
-
Thermogravimetric Analysis (TGA): A TGA curve of the dried product should show no significant weight loss until the decomposition temperature (above 300°C). Any weight loss at lower temperatures indicates residual water.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the anhydrous product should not have the broad absorption band around 3200-3400 cm⁻¹, which is characteristic of the O-H stretching of water molecules present in the hydrate.
-
Visual Inspection: The anhydrous product should be a white, free-flowing powder. Any discoloration (yellowing or browning) is a sign of decomposition.
Q4: What are the signs of decomposition during the drying process?
A4: Visual cues are the first indicators of decomposition. The white powder may start to turn yellow or brown. You may also notice a faint odor of acetone or acetic acid, which are gaseous byproducts of decomposition.
Q5: Can I dry lanthanum acetate hydrate in a standard laboratory oven without a vacuum?
A5: While possible, it is not the recommended method due to the higher risk of decomposition. To dehydrate the sample in a standard oven, you will need to use a temperature high enough to drive off the water, which brings you closer to the decomposition temperature. If you must use this method, it is critical to use a precise temperature control and monitor the sample closely for any signs of discoloration. A lower temperature for a longer duration is preferable.
Q6: What is hydrolysis and how can I prevent it?
A6: Hydrolysis is a reaction with water. In the context of lanthanum acetate, the water of hydration can react with the acetate ions, especially at elevated temperatures, to form acetic acid and lanthanum hydroxide or oxyhydroxide species.[1] This can be minimized by:
-
Using a vacuum to remove water vapor as it is released.
-
Ensuring a dry atmosphere if heating in a tube furnace (e.g., by purging with a dry, inert gas like nitrogen or argon).
-
Avoiding dissolving the hydrate in water and then trying to evaporate the water by heating, as this can promote hydrolysis.
Experimental Protocols
Protocol 1: Vacuum Oven Drying of Lanthanum Acetate Hydrate
This protocol describes the standard method for preparing anhydrous lanthanum acetate.
Materials:
-
Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump
Procedure:
-
Place a known amount of lanthanum acetate hydrate in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of ≤10 mmHg.
-
Once a stable vacuum is achieved, place the flask in a preheated oven at 150°C.
-
Dry the sample under these conditions for at least 12-24 hours. The exact time will depend on the amount of starting material and the specific hydration state.
-
After the desired drying time, turn off the oven and allow the sample to cool to room temperature under vacuum.
-
Once at room temperature, slowly backfill the flask with a dry, inert gas such as nitrogen or argon before opening it to the atmosphere.
-
Store the anhydrous lanthanum acetate in a desiccator or glovebox to prevent rehydration.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
This protocol outlines how to use TGA to verify the dehydration of lanthanum acetate.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the dried lanthanum acetate into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Interpretation of Results:
-
Successful Dehydration: The TGA curve should be relatively flat with no significant weight loss until the temperature approaches the decomposition point (above 300°C).
-
Incomplete Dehydration: A noticeable weight loss between 100°C and 200°C indicates the presence of residual water.
-
Decomposition: A significant weight loss starting around 300-340°C corresponds to the decomposition of the anhydrous acetate.
Data Presentation
Table 1: Thermal Events in the Decomposition of Lanthanum Acetate Hydrate
| Temperature Range (°C) | Event | Approximate Weight Loss | Gaseous Products |
| 100 - 180 | Dehydration (loss of water) | Varies with hydration state | H₂O |
| 300 - 400 | Decomposition of anhydrous acetate | ~30-40% | Acetic acid, acetone, CO₂ |
| > 400 | Further decomposition to oxide | Varies | CO₂, CO |
Note: The exact temperatures and weight losses can vary depending on the heating rate and atmosphere.
Visualizations
Experimental Workflow for Drying and Verification
Caption: A flowchart illustrating the recommended procedure for drying lanthanum acetate hydrate and verifying the final product.
Troubleshooting Logic Diagram
Caption: A decision tree to help researchers troubleshoot common issues encountered when drying lanthanum acetate hydrate.
References
Controlling the degree of hydration in lanthanum acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of hydration in lanthanum acetate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of lanthanum acetate, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: The final product has an incorrect or inconsistent degree of hydration.
-
Question: My lanthanum acetate product shows a variable number of water molecules per formula unit in different batches. How can I achieve a specific and consistent hydration state (e.g., trihydrate, sesquihydrate, or anhydrous)?
-
Answer: Controlling the degree of hydration is primarily a function of the crystallization and drying conditions.[1] Inconsistent hydration is often due to fluctuations in temperature, humidity, and drying procedures.
-
Potential Cause 1: Improper Crystallization Temperature. The temperature at which crystallization occurs is a critical factor.[1]
-
Potential Cause 2: Inadequate Drying or Incorrect Drying Temperature. The method and temperature used for drying determine the final hydration state.
-
Solution for Hydrates: For hydrated forms like the common sesquihydrate (La(CH₃COO)₃·1.5H₂O), after crystallization, a low-temperature drying process is necessary.[2] For example, drying overnight in an oven at 65°C has been used.[3]
-
Solution for Anhydrous Form: To obtain anhydrous lanthanum acetate, a higher temperature is required to drive off all water molecules. This can be achieved by drying the hydrated product at 180–220°C under vacuum.[1] Alternatively, dissolving lanthanum oxide in an excess of acetic acid and distilled water followed by direct evaporation of the solvent at 150°C can yield the anhydrous powder directly.[4][5]
-
-
Potential Cause 3: Post-synthesis Moisture Absorption. Lanthanum acetate is hygroscopic and can absorb atmospheric moisture, altering its hydration state over time.[1][6]
-
Issue 2: The purity of the synthesized lanthanum acetate is lower than expected.
-
Question: My final product contains insoluble materials or has a lower-than-expected purity. What are the common sources of contamination and how can I mitigate them?
-
Answer: Impurities can originate from the starting materials or be introduced during the synthesis process. A multi-step purification approach is often necessary for high-purity grades.
-
Potential Cause 1: Impure Starting Reagents. The purity of the lanthanum precursor (e.g., lanthanum oxide, lanthanum carbonate) and acetic acid will directly impact the final product.
-
Solution: Use high-purity starting materials (e.g., ≥99.0% La₂O₃).[1] If starting from lanthanum carbonate, a purification route involving conversion to lanthanum nitrate, hydrolysis for impurity removal at a controlled pH of 4.5 to 5.0, and then reconversion to a refined carbonate before reacting with acetic acid can yield a product with rare-earth purity greater than 99.99%.[8]
-
-
Potential Cause 2: Incomplete Reaction or Insoluble Precursors. If the lanthanum precursor does not fully dissolve, it will remain as an impurity.
-
Solution: When using lanthanum oxide, ensure it is a fine powder (e.g., 100-200 mesh) to increase the surface area for reaction.[1] The reaction with acetic acid should be conducted at an elevated temperature (e.g., 60-80°C) to ensure complete dissolution.[1] After the reaction, filter the resulting solution to remove any undissolved impurities before proceeding to crystallization.[1]
-
-
Potential Cause 3: Trapped Solvents or Byproducts. Residual acetic acid or other solvents can be trapped within the crystals.
-
Solution: After crystallization and filtration, wash the crystals with a suitable solvent. For instance, washing with cold ethanol can effectively remove residual acetic acid without dissolving the lanthanum acetate crystals.[1]
-
-
Issue 3: Difficulty in characterizing the degree of hydration.
-
Question: How can I reliably determine the degree of hydration of my synthesized lanthanum acetate?
-
Answer: Several analytical techniques can be used, with thermogravimetric analysis (TGA) being one of the most direct and quantitative methods.
-
Recommended Technique 1: Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. The loss of water molecules occurs at specific temperature ranges, allowing for precise quantification.
-
Interpretation: For lanthanum acetate trihydrate, a distinct weight loss corresponding to the water of crystallization is typically observed between 80°C and 120°C.[1] The sesquihydrate shows dehydration steps at approximately 130°C and 180°C.[2] The anhydrous form is generally stable until decomposition begins at higher temperatures (>300°C).[5][9]
-
-
Recommended Technique 2: Powder X-ray Diffraction (PXRD). PXRD provides a structural fingerprint of the crystalline material. Different hydrates of lanthanum acetate will have distinct crystal structures and, therefore, unique diffraction patterns.[1]
-
Interpretation: By comparing the obtained PXRD pattern with reference patterns for known hydrates (e.g., sesquihydrate, trihydrate) or the anhydrous form, you can identify the crystalline phase of your product.
-
-
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Acetate Trihydrate (La(CH₃COO)₃·3H₂O)
-
Reaction: React high-purity lanthanum oxide (La₂O₃, powdered to 100-200 mesh) with glacial acetic acid (CH₃COOH, 99.5% purity) in a 1:6 molar ratio. The reaction should be performed in a suitable vessel at 60–80°C with stirring.[1]
-
Temperature Control: As the reaction is exothermic, use a cooling system to maintain the temperature and prevent the evaporation of acetic acid.[1]
-
Purification: After the reaction is complete and the solution is clear, filter it to remove any undissolved impurities.[1]
-
Crystallization: Concentrate the purified solution under reduced pressure at a temperature of 50–60°C until it reaches a 50%-60% concentration. Subsequently, cool the concentrated solution to 0–10°C to induce the crystallization of the trihydrate.[1]
-
Isolation & Washing: Isolate the crystals by filtration. Wash the collected crystals with cold ethanol to remove any residual acetic acid.[1]
-
Drying: Dry the crystals in a controlled environment (e.g., oven at <80°C or desiccator) to preserve the trihydrate structure.
Protocol 2: Synthesis of Anhydrous Lanthanum Acetate (La(CH₃COO)₃)
-
Method A (Dehydration):
-
Synthesize lanthanum acetate trihydrate as described in Protocol 1.
-
Place the trihydrate crystals in a vacuum oven.
-
Dry the material at 180–220°C under vacuum until a constant weight is achieved, indicating all water of crystallization has been removed.[1]
-
-
Method B (Direct Evaporation):
Data Presentation
Table 1: Key Temperature Parameters for Lanthanum Acetate Synthesis
| Parameter | Process | Temperature Range | Target Product | Source |
| Reaction | Neutralization of La₂O₃ | 60–80°C | Lanthanum Acetate Solution | [1] |
| Concentration | Solvent Evaporation | 50–60°C | Concentrated Solution | [1] |
| Crystallization | Cooling | 0–10°C | La(CH₃COO)₃·3H₂O | [1] |
| Drying | Dehydration | 180–220°C (vacuum) | Anhydrous La(CH₃COO)₃ | [1] |
| Drying | Direct Evaporation | 150°C | Anhydrous La(CH₃COO)₃ | [5] |
Table 2: Thermal Decomposition Stages of Lanthanum Acetate Hydrates (from TGA)
| Hydrate Form | Decomposition Stage | Temperature Range | Event | Source |
| Trihydrate | Dehydration | 80–120°C | Loss of 3 H₂O | [1] |
| Sesquihydrate | Dehydration (Step 1) | ~130°C | Loss of water | [2] |
| Sesquihydrate | Dehydration (Step 2) | ~180°C | Loss of water | [2] |
| Anhydrous | Initial Decomposition | >300°C | Decomposition begins | [5][9] |
| Anhydrous | Final Decomposition | >600°C | Formation of La₂O₃ | [1] |
Mandatory Visualizations
Caption: Workflow for synthesizing hydrated and anhydrous lanthanum acetate.
Caption: Troubleshooting logic for incorrect lanthanum acetate hydration.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of lanthanum acetate? A: When stored properly in a cool, dry, well-ventilated area in a tightly sealed container, lanthanum acetate hydrate has a shelf life of 1-2 years, while the anhydrous form can last for 2-3 years.[1][7]
Q2: Is lanthanum acetate hazardous? A: While not classified as hazardous under GHS, it is recommended to handle lanthanum acetate with care. Avoid inhaling the powder and use personal protective equipment such as gloves and safety glasses.[7][10] It is considered an irritant, and exposure can cause skin, eye, and respiratory irritation.[6][11]
Q3: Can I dissolve lanthanum acetate in solvents other than water? A: Lanthanum acetate is soluble in water.[12] However, in aqueous solutions, it can hydrolyze to form hydroxides and carbonates. For applications requiring non-aqueous systems, polar aprotic solvents like DMF, DMSO, acetone, or THF can be used, though some experimentation may be needed to find the best solvent for a specific application.[13]
Q4: What happens when lanthanum acetate is heated? A: Upon heating, lanthanum acetate hydrate first loses its water of crystallization (dehydrates) at temperatures between 80°C and 180°C.[1][2] The anhydrous salt begins to decompose at temperatures above 300°C and fully decomposes to lanthanum oxide (La₂O₃) at temperatures above 600°C.[1][5][9]
Q5: Why is controlling the hydration state important? A: The degree of hydration affects the material's molecular weight, solubility, and thermal stability. For applications where lanthanum acetate is a precursor, such as in the synthesis of catalysts or advanced materials, variations in the hydration state can significantly impact the properties and performance of the final product, leading to issues with reproducibility.[10]
References
- 1. Lanthanum Acetate China Manufacturers - - Sichuan Wonaixi New Material Technology Co., Ltd [wonaixi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prochemonline.com [prochemonline.com]
- 7. Lanthanum Acetate Latest Price, Lanthanum Acetate Manufacturer in Sichuan , China [rarearthchemicals.com]
- 8. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. rarearthchemicals.com [rarearthchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Hygroscopic Lanthanum Acetate Hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic lanthanum acetate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is lanthanum acetate hydrate and why is it hygroscopic?
Lanthanum acetate hydrate is a salt of lanthanum and acetic acid, existing as a white crystalline solid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This occurs because the lanthanum ion can coordinate with water molecules, forming hydrates. The number of water molecules in the hydrate can vary.[2]
Q2: What are the ideal storage conditions for lanthanum acetate hydrate?
To maintain its integrity, lanthanum acetate hydrate should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep the container tightly sealed to prevent moisture absorption.[5][6] Storing the compound away from incompatible materials, such as oxidizing agents, is also essential.[5]
Q3: What personal protective equipment (PPE) should be used when handling lanthanum acetate hydrate?
When handling lanthanum acetate hydrate, especially in powder form, appropriate PPE should be worn to avoid inhalation and contact with skin and eyes. Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Respiratory Protection: A dust mask or respirator should be used if dust is generated.[3][5]
-
Body Protection: A lab coat or other protective clothing.
Q4: What are the known incompatibilities of lanthanum acetate hydrate?
Lanthanum acetate hydrate is incompatible with strong oxidizing agents.[5] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
Issue 1: The lanthanum acetate hydrate powder has formed clumps or caked.
This is a common issue resulting from improper storage and exposure to humidity.
Immediate Steps:
-
Assess the extent of clumping: Determine if the material is partially clumped or has formed a solid mass.
-
Isolate the container: If the container seal is compromised, transfer the material to a new, dry, airtight container.
Solutions:
-
Mechanical De-agglomeration: For mild clumping, the powder can be gently broken up using a clean, dry spatula or mortar and pestle in a low-humidity environment (e.g., a glove box).
-
Drying: If the material has absorbed a significant amount of moisture, it may be possible to dry it. However, this can alter the hydration state and may not be suitable for all applications. If drying is attempted, it should be done under vacuum at a gentle temperature, and the final water content should be verified.
Preventative Measures:
-
Always store lanthanum acetate hydrate in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Minimize the time the container is open to the atmosphere during weighing and handling.
-
Consider purchasing smaller quantities to reduce the time the material is stored after opening.
Troubleshooting Workflow for Clumped Material
Caption: Troubleshooting workflow for handling clumped lanthanum acetate hydrate.
Issue 2: Inconsistent experimental results when using lanthanum acetate hydrate from different batches or opened containers.
This can be due to variations in the hydration state of the material.
Troubleshooting Steps:
-
Quantify Water Content: Determine the exact water content of the lanthanum acetate hydrate using Thermogravimetric Analysis (TGA) or Karl Fischer titration. This will allow for accurate calculation of the molar amount of the anhydrous compound.
-
Standardize Handling Procedures: Ensure that all users are following the same stringent procedures for handling the material to minimize moisture absorption. This includes minimizing the time the container is open and working in a controlled environment if possible.
Decision Pathway for Ensuring Consistency
Caption: Decision pathway for addressing inconsistent experimental results.
Data Presentation
| Parameter | Recommendation |
| Storage Temperature | 15 – 25 °C[7] |
| Storage Humidity | Store in a dry place; a desiccator or controlled low-humidity environment is recommended.[3][7] |
| Container | Tightly sealed, airtight container.[5][6] |
| Incompatibilities | Strong oxidizing agents.[5] |
| Decomposition Temperature | Decomposes at temperatures above 300 °C.[7] |
Experimental Protocols
Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)
This protocol is adapted from a method for a similar lanthanide salt and should be optimized for your specific instrument and experimental needs.
Objective: To determine the percentage of water in a sample of lanthanum acetate hydrate.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Ceramic or platinum TGA pans
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass.
-
Set the purge gas (e.g., dry nitrogen) to a flow rate of 20-50 mL/min.[8]
-
-
Sample Preparation:
-
Tare a TGA pan.
-
Accurately weigh 5-10 mg of the lanthanum acetate hydrate sample into the pan. Record the exact weight.
-
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.[8] The loss of water is expected to occur within this range.
-
Hold the temperature at 300 °C for 5-10 minutes to ensure all water has been removed.
-
-
Data Analysis:
-
The weight loss observed in the initial phase of heating corresponds to the loss of water.
-
Calculate the percentage of water content using the following formula:
-
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately determine the water content of lanthanum acetate hydrate.
Apparatus:
-
Karl Fischer Titrator (volumetric)
-
Analytical Balance
-
Spatula and weighing boat
Reagents:
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add anhydrous methanol to the titration vessel and precondition the solvent by titrating to a stable endpoint to remove any residual water.
-
-
Titer Determination:
-
Accurately weigh a known amount of a water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel.
-
Titrate to the endpoint and record the volume of titrant consumed.
-
Calculate the titer of the Karl Fischer reagent (mg H₂O / mL titrant).
-
-
Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the lanthanum acetate hydrate sample and record the exact weight.
-
Quickly transfer the sample to the conditioned titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula:
-
Note: For samples that do not readily dissolve in methanol, a different solvent system may be required. In water-based solutions, lanthanum salts can hydrolyze, so aprotic polar solvents like acetone, THF, DMF, or DMSO could be considered, though experimentation may be needed to find the most suitable solvent.[9]
References
- 1. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 2. The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sdfine.com [sdfine.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prochemonline.com [prochemonline.com]
- 6. rarearthchemicals.com [rarearthchemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting impurities in lanthanum acetate synthesis from lanthanum carbonate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of lanthanum acetate from lanthanum carbonate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing lanthanum acetate from lanthanum carbonate?
The synthesis involves the reaction of lanthanum carbonate with acetic acid. The carbonate salt reacts with the acid to form lanthanum acetate, water, and carbon dioxide gas. The reaction is typically performed in an aqueous solution. A common alternative starting material is lanthanum oxide, which also reacts with acetic acid to yield lanthanum acetate and water.[1]
Q2: What are the most common impurities I might encounter in my final product?
Impurities in lanthanum acetate can be broadly categorized:
-
Other Rare Earth Elements (REEs): Due to their chemical similarity, elements like cerium, neodymium, and praseodymium are often present in the initial lanthanum carbonate raw material.[2]
-
Non-REE Metallic Impurities: Contaminants such as iron (Fe), calcium (Ca), and sodium (Na) can be introduced from starting materials or equipment.
-
Anionic Impurities: Chloride (Cl⁻) and sulfate (SO₄²⁻) are common anionic impurities that may originate from the lanthanum source or the water used in the process.[3]
-
Unreacted Starting Material: Incomplete reaction can leave residual lanthanum carbonate or oxide in the final product.
-
Side Products: Under certain conditions, basic lanthanum salts or lanthanum hydroxycarbonate can form.[4]
Q3: Why is my synthesized lanthanum acetate not white/colorless?
A yellow or brownish tint in the final product is often indicative of contamination with other elements, most commonly iron or cerium. These impurities can be carried over from the lanthanum carbonate precursor.
Q4: What are the primary causes of a low yield?
Low yields can result from several factors:
-
Incomplete Reaction: Insufficient acetic acid, low reaction temperature, or inadequate reaction time can prevent the complete conversion of lanthanum carbonate.
-
Mechanical Losses: Product loss during filtration, washing, and transfer steps.
-
Sub-optimal Precipitation/Crystallization: If crystallization is used for purification, improper conditions (e.g., temperature, concentration) can lead to poor recovery.
Q5: How can I confirm the identity and purity of my synthesized lanthanum acetate?
A combination of analytical techniques is recommended:
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the final product.[5]
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): To quantify the concentration of other rare earth and metallic impurities.[5][6]
-
Ion Chromatography (IC): To detect and quantify anionic impurities like chloride and sulfate.
-
Thermal Analysis (TGA/DTA): To study the compound's thermal decomposition and determine its hydration state.[5]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Incomplete Reaction / Undissolved Solids
-
Question: My lanthanum carbonate is not fully dissolving in the acetic acid. What is the cause and how can I resolve this?
-
Answer: This issue typically points to one of four factors:
-
Stoichiometry: Ensure you are using a sufficient molar excess of acetic acid to drive the reaction to completion.
-
Concentration: The concentration of the acetic acid solution should be adequate. Using a very dilute acid may slow down or stall the reaction.
-
Temperature & Agitation: Gently heating the reaction mixture and ensuring constant, vigorous stirring can significantly increase the reaction rate.
-
Particle Size: Grinding the lanthanum carbonate to a finer powder increases the surface area available for reaction.
-
Problem: Product is Off-Color (Yellow/Brown Tint)
-
Question: The final lanthanum acetate product has a distinct yellow or brown color. What are the likely impurities and how can they be removed?
-
Answer: The discoloration is most likely due to iron or cerium impurities. A common method for removal involves pH adjustment. By carefully increasing the pH of the lanthanum acetate solution (e.g., with dilute ammonia), iron and cerium can be precipitated as hydroxides while lanthanum remains in solution. Subsequent filtration can then remove these colored impurities before proceeding to crystallization or drying.[3]
Problem: Presence of Anionic Impurities (Cl⁻, SO₄²⁻)
-
Question: My analytical results show significant levels of chloride and/or sulfate. What is the source of these ions and how can I minimize them?
-
Answer: These anions are often present in the initial lanthanum carbonate or introduced via the water used. To minimize them:
-
Use High-Purity Reagents: Start with a lanthanum carbonate source that has certified low levels of chloride and sulfate.
-
Use Deionized Water: Employ high-purity, deionized water for all steps of the synthesis and washing.
-
Recrystallization: Dissolving the crude lanthanum acetate in a minimum of hot deionized water and allowing it to cool slowly can leave many ionic impurities behind in the mother liquor.
-
Problem: Contamination with Other Rare Earth Elements (REEs)
-
Question: How can I reduce contamination from other REEs like cerium and neodymium?
-
Answer: Separating lanthanides from each other is challenging due to their similar chemical properties.[7]
-
High-Purity Starting Material: The most straightforward approach is to begin with a high-purity (>99.99%) lanthanum carbonate or oxide.
-
Advanced Techniques: For applications requiring ultra-high purity, advanced separation methods like ion-exchange chromatography or multi-stage solvent extraction are necessary.[5][7][8] These techniques are complex and typically performed by specialized suppliers.
-
Section 3: Data Presentation
Table 1: Typical Impurity Specifications for Lanthanum Acetate
This table summarizes common impurity limits for different grades of lanthanum acetate, presented in parts per million (ppm).
| Impurity Specification | High Purity Grade (>99.99%) | Standard Grade (>99.9%) |
| Total Rare Earth Oxides (TREO) | >45% | >45% |
| La₂O₃/TREO | >99.99% | >99.9% |
| Non-Rare Earth Impurities (ppm max) | ||
| Fe₂O₃ | < 10 | < 20 |
| CaO | < 50 | < 50 |
| SiO₂ | < 50 | < 50 |
| Cl⁻ | < 10 | < 100 |
| SO₄²⁻ | < 10 | Not specified |
Data compiled from publicly available supplier specifications.[3]
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of Lanthanum Acetate
-
Reaction Setup: Suspend high-purity lanthanum carbonate in deionized water in a reaction vessel equipped with a stirrer.
-
Acid Addition: Slowly add a stoichiometric excess (e.g., 10-20%) of glacial acetic acid to the suspension while stirring continuously. Note that the reaction will produce CO₂ gas, so addition must be controlled to avoid excessive foaming.
-
Digestion: Gently heat the mixture (e.g., to 60-70°C) and continue stirring for 1-2 hours after the gas evolution ceases to ensure the reaction is complete.[9][10] The solution should become clear.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of lanthanum acetate hydrate.
-
Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at a low temperature to avoid decomposition.
Protocol 2: Impurity Analysis via ICP-OES (General Workflow)
-
Sample Preparation: Accurately weigh a sample of the synthesized lanthanum acetate and dissolve it in a known volume of dilute high-purity nitric acid.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the impurity elements of interest (e.g., Ce, Nd, Fe, Ca) in a matrix similar to the sample solution.
-
Instrumental Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES instrument. The instrument measures the intensity of light emitted by each element at its characteristic wavelength.
-
Quantification: Generate a calibration curve by plotting the emission intensity versus concentration for the standards. Use this curve to determine the concentration of each impurity in the sample solution. Calculate the final impurity levels in the original solid sample based on the initial mass and dilution factor.[6]
Section 5: Visual Guides & Workflows
Caption: General workflow for the synthesis and purification of lanthanum acetate.
Caption: Troubleshooting logic for an incomplete synthesis reaction.
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. Rare-earth element - Wikipedia [en.wikipedia.org]
- 3. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 4. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of rare earth elements by anion-exchange chromatography using ethylenediaminetetraacetic acid as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]
Effect of pH on the stability of lanthanum acetate solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with lanthanum acetate solutions. It addresses common issues related to solution stability, particularly concerning the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of a freshly prepared lanthanum acetate solution?
A 5% w/v solution (50 g/L) of lanthanum acetate in water typically has a pH in the range of 6.0 to 8.0 at 20°C.[1] The exact pH can vary based on the purity of the material and the dissolution water.
Q2: How does pH affect the chemical species of lanthanum in an aqueous solution?
The pH of the solution is a critical variable that directly influences the ionic form (speciation) of lanthanum.[2] In aqueous solutions, lanthanum acetate dissociates into the hydrated lanthanum ion (La³⁺) and acetate ions.[3] The La³⁺ ion is subject to hydrolysis as the pH changes:
-
Acidic Conditions (pH < 6): The free, hydrated La³⁺ ion is the dominant species in the solution.[2][4]
-
Near-Neutral to Slightly Alkaline Conditions (pH 6-8): As the pH increases beyond 6, the La³⁺ ion begins to hydrolyze, forming soluble hydroxide complexes such as La(OH)²⁺.[2][5] Acetate ions can also form stable complexes with La³⁺ in this range.[3]
-
Alkaline Conditions (pH > 8-9): At higher pH levels, the formation of insoluble lanthanum hydroxide, La(OH)₃, becomes favorable, leading to precipitation.[6][7] If carbonate is present (e.g., from dissolved atmospheric CO₂), lanthanum can also precipitate as lanthanum carbonate (La₂(CO₃)₃) at a pH above 6.5.[6]
Q3: At what pH will my lanthanum acetate solution start to become unstable or precipitate?
Instability, typically observed as cloudiness or precipitation, generally begins to occur as the pH rises above neutral (pH > 7). Significant precipitation of lanthanum hydroxide is expected at pH values greater than 9.[6] However, in the presence of carbonates, precipitation can start at a pH as low as 6.5.[6] Therefore, maintaining a slightly acidic to neutral pH is crucial for solution stability.
Q4: What are the visible signs of instability in a lanthanum acetate solution as pH changes?
The primary visible sign of instability is the development of turbidity or the formation of a white, gelatinous precipitate. This indicates that the lanthanum is converting from its soluble ionic forms (like La³⁺) to insoluble species such as lanthanum hydroxide or lanthanum carbonate.
Q5: How should I store lanthanum acetate solutions to ensure their stability?
To ensure maximum stability and shelf-life, lanthanum acetate solutions should be stored in tightly closed containers to minimize exposure to atmospheric carbon dioxide, which can lead to carbonate precipitation.[1] Storing the solution in a cool, dry, and well-ventilated area is also recommended.[1] For long-term stability, preparing the solution in slightly acidic water or adjusting the final pH to be slightly acidic (pH 5-6) can prevent hydrolysis.
Q6: Can I adjust the pH of my lanthanum acetate solution? What should I use?
Yes, the pH can be adjusted. To prevent precipitation, it is advisable to lower the pH. Using a dilute solution of acetic acid is a suitable choice as it adds an anion already present in the solution. Avoid using strong bases like sodium hydroxide to raise the pH, as this will rapidly cause the precipitation of lanthanum hydroxide.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Actions |
| Solution appears cloudy or contains a white precipitate immediately after preparation. | The pH of the dissolution water was too high (alkaline). | Use deionized, boiled water (to remove dissolved CO₂) for preparation. Consider acidifying the water slightly with acetic acid before dissolving the lanthanum acetate. |
| A clear solution becomes turbid over time. | The pH of the solution has increased due to the absorption of atmospheric CO₂, leading to lanthanum carbonate precipitation.[6][9] | Prepare fresh solutions for critical experiments. Store stock solutions in tightly sealed containers. If necessary, filter the solution and re-verify the concentration and pH before use. |
| Inconsistent experimental results using the same stock solution. | The speciation of lanthanum has changed due to a shift in the solution's pH over time, altering the concentration of the active La³⁺ species. | Always measure the pH of the solution before each use. Prepare smaller batches of the solution more frequently to ensure consistency. |
Data & Experimental Protocols
Data Presentation
Table 1: Predominant Lanthanum Species in Aqueous Solution at Various pH Ranges
| pH Range | Predominant Lanthanum Species | Solution Appearance |
| < 6 | La³⁺ (hydrated)[2][4] | Clear |
| 6 - 8 | La³⁺, La(OH)²⁺, La-acetate complexes[2][3] | Clear, risk of turbidity with CO₂ exposure[6] |
| > 8-9 | La(OH)₃ (precipitate)[6] | Cloudy / White Precipitate |
Experimental Protocols
Protocol 1: Preparation of a Stable Lanthanum Acetate Stock Solution (e.g., 0.1 M)
-
Materials: Lanthanum(III) acetate hydrate, high-purity deionized water, 0.1 M acetic acid.
-
Procedure:
-
Boil deionized water for 15-20 minutes to expel dissolved CO₂. Allow it to cool to room temperature.
-
Weigh the required amount of lanthanum acetate hydrate. For a 0.1 M solution, use approximately 33.4 g of lanthanum acetate sesquihydrate (MW: 334.05 g/mol ) per liter.
-
Add the weighed solid to approximately 80% of the final volume of the boiled, deionized water.
-
Stir the solution with a magnetic stirrer until the solid is completely dissolved. Lanthanum acetate is readily soluble in water.[10][11]
-
Measure the pH of the solution. If the pH is above 7.0, add 0.1 M acetic acid dropwise until the pH is adjusted to between 5.5 and 6.5.
-
Bring the solution to the final desired volume with the boiled, deionized water.
-
Filter the solution through a 0.22 µm filter if necessary for biological or high-purity applications.
-
Store in a tightly sealed, clean container.
-
Protocol 2: General Method for a Forced Degradation Study by pH Stress
Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.[12][13]
-
Objective: To assess the stability of lanthanum acetate in acidic and basic conditions.
-
Materials: Lanthanum acetate solution (prepared as in Protocol 1), 0.1 N HCl, 0.1 N NaOH.
-
Procedure:
-
Prepare three samples of the lanthanum acetate solution.
-
Acid Stress: To the first sample, add 0.1 N HCl to adjust the pH to approximately 1-2.
-
Base Stress: To the second sample, add 0.1 N NaOH to adjust the pH to approximately 9-10. Immediate precipitation is expected.
-
Control: Leave the third sample at its initial pH.
-
Hold the samples at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve a target degradation of 10-20%.[14][15]
-
At specified time points, withdraw aliquots from the acidic and control samples. For the basic sample, the degradation is the precipitation itself.
-
Analyze the samples using an appropriate analytical technique (e.g., HPLC-ICP-MS) to quantify the remaining soluble lanthanum and identify any degradation products. For the basic sample, the amount of precipitate can be quantified.
-
Visualizations
Caption: Logical flow of lanthanum ion speciation in response to changes in solution pH.
Caption: Troubleshooting workflow for addressing instability in lanthanum acetate solutions.
References
- 1. rarearthchemicals.com [rarearthchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanum Acetate China Manufacturers - - Sichuan Wonaixi New Material Technology Co., Ltd [wonaixi.com]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 11. aemree.com [aemree.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
Lanthanum Acetate Batch-to-Batch Reproducibility Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent batch-to-batch reproducibility of lanthanum acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for preparing lanthanum acetate?
There are several methods for synthesizing lanthanum acetate. The most common approaches involve the reaction of a lanthanum precursor with acetic acid or a derivative.
-
From Lanthanum Oxide: Lanthanum(III) oxide can be reacted with 50% acetic acid or acetic anhydride.[1][2] The reaction with acetic acid is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[1]
-
From Lanthanum Carbonate: Lanthanum carbonate can be dissolved in nitric acid to form lanthanum nitrate, which is then purified and converted to lanthanum carbonate. This refined lanthanum carbonate is then reacted with acetic acid to produce lanthanum acetate.[3]
-
Purification via Ion Exchange: For high-purity applications, a lanthanum salt solution can be purified using a strong cationic ion-exchange resin before precipitation and conversion to lanthanum acetate.[4][5]
Q2: What are the critical quality attributes of lanthanum acetate for pharmaceutical applications?
For pharmaceutical use, the critical quality attributes of lanthanum acetate include:
-
Purity: High purity is essential to minimize the risk of contamination and ensure consistent performance.[6] Impurity profiles should be well-characterized.
-
Assay: The content of lanthanum acetate should be within specified limits.
-
Water Content: Lanthanum acetate can exist in various hydrated forms, and the degree of hydration should be controlled.[1][6]
-
Impurity Profile: The levels of organic impurities (e.g., starting materials, by-products), inorganic impurities (e.g., other rare earth metals, heavy metals), and residual solvents must be strictly controlled.[7]
-
Physical Properties: Crystal form, particle size, and solubility can impact downstream processing and bioavailability.
Q3: How does the hydration state of lanthanum acetate affect its properties?
Lanthanum acetate can form hydrates with varying numbers of water molecules, such as La(CH₃COO)₃·nH₂O, where n can be 1 or 1.5.[1] The hydration state affects the molecular weight and can influence the material's stability and solubility.[8] It is crucial to control the drying process to obtain a consistent hydration state for reproducible batch quality.
Troubleshooting Guides
Issue 1: Low Yield in Lanthanum Acetate Synthesis
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of lanthanum oxide/carbonate. | - Ensure the lanthanum precursor is fully dissolved in the acid.[4][9] - Use a slight excess of acetic acid to drive the reaction to completion.[9] - Increase the reaction temperature or time, with careful monitoring to avoid degradation. |
| Precipitation of lanthanum hydroxide. | - Maintain an acidic pH throughout the reaction to prevent the formation of lanthanum hydroxide, which is less soluble. |
| Loss of product during filtration and washing. | - Use a filter medium with an appropriate pore size to prevent the loss of fine crystals. - Minimize the volume of the washing solvent and ensure it is cold to reduce dissolution of the product. |
| Sub-optimal crystallization conditions. | - Control the cooling rate during crystallization. Rapid cooling can lead to the formation of small, difficult-to-filter crystals. - Consider using an anti-solvent to improve crystallization yield, but be mindful of potential impurity precipitation. |
Issue 2: Inconsistent Assay Results Between Batches
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variable hydration state. | - Implement a standardized drying procedure with controlled temperature and time to ensure a consistent level of hydration.[3] - Use thermogravimetric analysis (TGA) to determine the water content of each batch. |
| Inaccurate determination of lanthanum content. | - Validate the analytical method used for assay determination (e.g., titration, ICP-OES). - Use a certified reference material for lanthanum to calibrate the instrument. |
| Presence of impurities. | - Analyze for impurities that may interfere with the assay method. - Purify the starting materials to a consistent quality.[5] |
| Inhomogeneous sampling. | - Ensure the batch is properly blended before sampling to obtain a representative sample for analysis. |
Issue 3: High Levels of Impurities in the Final Product
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Impure starting materials (lanthanum oxide/carbonate, acetic acid). | - Source high-purity raw materials and obtain certificates of analysis from the supplier.[6] - Characterize incoming raw materials for key impurities. |
| Contamination from reaction vessel or equipment. | - Use dedicated and thoroughly cleaned equipment for the synthesis. - Consider using glass-lined reactors to minimize metallic contamination. |
| Side reactions during synthesis. | - Optimize reaction conditions (temperature, pH, reaction time) to minimize the formation of by-products. |
| Inefficient purification. | - If using ion-exchange chromatography, ensure the resin is properly regenerated and loaded.[5] - Optimize the recrystallization process by selecting an appropriate solvent system and controlling the cooling rate. |
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Acetate from Lanthanum Oxide
-
Reaction: Slowly add a stoichiometric amount of high-purity lanthanum(III) oxide (La₂O₃) to a 50% aqueous solution of acetic acid (CH₃COOH) with constant stirring.[1]
-
Heating: Gently heat the mixture to facilitate the dissolution of the lanthanum oxide.[5] The solution should become clear.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of lanthanum acetate. The process can be aided by further cooling in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any excess acetic acid.
-
Drying: Dry the crystals in an oven at a controlled temperature (e.g., 95-100°C) to a constant weight to obtain the desired hydrate form.[3]
Protocol 2: Assay of Lanthanum by Complexometric Titration
-
Sample Preparation: Accurately weigh a sample of lanthanum acetate and dissolve it in deionized water. Adjust the pH to 5-6 using a suitable buffer (e.g., urotropine buffer).[10]
-
Indicator: Add a small amount of an appropriate indicator, such as Xylenol Orange or Eriochrome Black T.[10]
-
Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a distinct color change at the endpoint is observed.[10]
-
Calculation: Calculate the percentage of lanthanum in the sample based on the volume and concentration of the EDTA solution used.
Protocol 3: Characterization by Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the lanthanum acetate sample into the TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 900°C).[5]
-
Data Interpretation: Analyze the resulting thermogram. The weight loss at different temperatures corresponds to the loss of water of hydration and the decomposition of the acetate to lanthanum oxide.[4][9]
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for Lanthanum Acetate
| Parameter | Specification | Analytical Method |
| Assay (as La(CH₃COO)₃) | 98.0% - 102.0% | Complexometric Titration, ICP-OES |
| Water Content | 5.0% - 15.0% | Karl Fischer Titration, TGA |
| Rare Earth Purity | > 99.9% | ICP-MS |
| Chloride (Cl⁻) | < 10 ppm | Ion Chromatography |
| Sulfate (SO₄²⁻) | < 10 ppm | Ion Chromatography |
| Heavy Metals (as Pb) | < 10 ppm | ICP-MS |
Visualizations
Caption: General workflow for the synthesis of lanthanum acetate.
Caption: Logical workflow for troubleshooting batch-to-batch inconsistencies.
References
- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 乙酸镧(III) 水合物 99.9% trace rare earth metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ysi.com [ysi.com]
Validation & Comparative
Lanthanum Acetate Hydrate vs. Lanthanum Nitrate: A Comparative Guide for Precursor Selection in Research and Development
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that can significantly impact the properties of the final product. This guide provides an objective comparison of two common lanthanum precursors, lanthanum acetate hydrate and lanthanum nitrate, supported by experimental data to inform your selection process in materials synthesis and potential pharmaceutical applications.
At a Glance: Key Differences
| Feature | Lanthanum Acetate Hydrate | Lanthanum Nitrate |
| Anion | Acetate (CH₃COO⁻) | Nitrate (NO₃⁻) |
| Decomposition Products | Primarily lanthanum oxides and carbonates, with gaseous byproducts including water vapor and carbon oxides. | Lanthanum oxides, with gaseous byproducts including nitrogen oxides and oxygen.[1][2] |
| Typical Applications | Catalyst synthesis, preparation of lanthanum oxide nanoparticles, potential use in phosphate binding.[3][4] | Synthesis of lanthanum-based nanomaterials (e.g., La₂O₃), catalysts, phosphors, and has shown antimicrobial properties.[5][6][7][8] |
| Solubility | Soluble in water. | Highly soluble in water. |
Performance in Materials Synthesis
Both lanthanum acetate hydrate and lanthanum nitrate are effective precursors for the synthesis of lanthanum-based materials, particularly lanthanum oxide (La₂O₃) nanoparticles. The choice of precursor can influence the synthesis method and the characteristics of the resulting nanoparticles.
Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
Table 1: Comparison of La₂O₃ Nanoparticle Synthesis using Different Precursors and Methods
| Precursor | Synthesis Method | Particle Size (nm) | Key Experimental Conditions | Reference |
| Lanthanum Nitrate Hexahydrate | Co-precipitation | 41-47 | 0.1M La(NO₃)₃·6H₂O, 0.3M NaOH, Room Temperature | [6] |
| Lanthanum Nitrate Hexahydrate | Co-precipitation | ~188 | 0.18mol/L La(NO₃)₃, 0.6mol/L Ammonium Bicarbonate, 30°C | [9] |
| Lanthanum Nitrate Hexahydrate | Sol-Gel | < 40 | La(NO₃)₃, Urea, NaOH, Calcination at 500°C | [10] |
| Lanthanum Acetate Hydrate | Sol-Gel/Combustion | Not specified | La(CH₃COO)₃ in anhydrous acetic acid with TEOS, calcination at 800°C | [11] |
The data suggests that both precursors can yield nanoparticles in the nanometer range. The final particle size is highly dependent on the synthesis method and experimental parameters such as concentration, temperature, and the precipitating agent used.
Experimental Protocols
Co-precipitation of La₂O₃ Nanoparticles using Lanthanum Nitrate Hexahydrate
This protocol is based on a common co-precipitation method found in the literature.[5][6]
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium bicarbonate ((NH₄)HCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of lanthanum nitrate hexahydrate by dissolving the appropriate amount in distilled water with constant stirring.
-
Slowly add a 0.3 M solution of NaOH dropwise to the lanthanum nitrate solution while stirring vigorously at room temperature.
-
Continue stirring for a set period (e.g., 30 minutes) to allow for the formation of a precipitate.
-
Wash the precipitate several times with distilled water and ethanol to remove unreacted ions.
-
Filter and dry the resulting powder.
-
For crystalline La₂O₃, a subsequent calcination step at elevated temperatures (e.g., 500-800°C) is typically required.
Sol-Gel Synthesis of La₂O₃ Nanoparticles using Lanthanum Acetate Hydrate
This protocol is a generalized representation based on sol-gel methods.[11]
Materials:
-
Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)
-
Anhydrous acetic acid
-
Tetraethylorthosilicate (TEOS) (if preparing a composite material)
-
Ethanol
Procedure:
-
Dissolve lanthanum acetate hydrate in anhydrous acetic acid.
-
If preparing a composite, add TEOS to the solution.
-
Heat the solution under reflux with stirring to form a gel.
-
Dry the gel at a controlled temperature (e.g., 120°C).
-
The dried gel can then be calcined at a high temperature (e.g., 800°C) to obtain the final lanthanum oxide-based material.
Thermal Decomposition Behavior
The thermal decomposition profile is a key characteristic of a precursor, as it determines the temperature required for conversion to the desired oxide.
Table 2: Thermal Decomposition Characteristics
| Precursor | Decomposition Stages | Final Product | Reference |
| Lanthanum Acetate Hydrate | Dehydration followed by decomposition of the anhydrous acetate to an oxycarbonate intermediate, and finally to the oxide. | La₂O₃ | [12] |
| Lanthanum Nitrate Hexahydrate | Complex multi-step process involving dehydration, hydrolysis, and decomposition through oxynitrate intermediates.[1][2] | La₂O₃ | [1][2] |
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these decomposition pathways. For lanthanum nitrate hexahydrate, the decomposition is a complex process with multiple intermediate steps.[1][2] The decomposition of lanthanum acetate also proceeds through intermediates, notably an oxycarbonate.[12]
References
- 1. journalijdr.com [journalijdr.com]
- 2. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mocedes.org [mocedes.org]
- 6. researchpublish.com [researchpublish.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. d-nb.info [d-nb.info]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of Lanthanum Acetate and Lanthanum Chloride for Research and Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, selecting the appropriate lanthanum salt is crucial for experimental success and therapeutic efficacy. This guide provides an objective comparison of lanthanum acetate and lanthanum chloride, focusing on their solubility, mechanisms of action, and relevant experimental protocols.
Solubility Profile
The solubility of a compound is a critical parameter in determining its suitability for various applications, from preparing stock solutions for in vitro assays to ensuring bioavailability in vivo. Both lanthanum acetate and lanthanum chloride are soluble in water, but they exhibit different solubility characteristics.
Lanthanum chloride is highly soluble in water.[1] In contrast, lanthanum acetate is described as moderately water-soluble.[2][3] This difference in solubility can be a key factor in experimental design and drug formulation.
| Compound | Chemical Formula | Molar Mass (anhydrous) | Water Solubility |
| Lanthanum Acetate | La(C₂H₃O₂)₃ | 316.04 g/mol | 16.88 g/100mL at 25°C (for the hydrate)[4] |
| Lanthanum Chloride | LaCl₃ | 245.26 g/mol | 48.18 wt% at 25°C, 49.73 wt% at 35°C, and 51.27 wt% at 45°C[5] |
Table 1: Comparison of the Physical and Solubility Properties of Lanthanum Acetate and Lanthanum Chloride.
Mechanisms of Action in Biological Systems
Beyond their basic chemical properties, the biological activities of lanthanum ions (La³⁺) derived from these salts are of significant interest in pharmacology and cell biology. The choice between the acetate and chloride salt can be influenced by the intended biological application.
Lanthanum as a Phosphate Binder
Lanthanum carbonate, which provides lanthanum ions in the acidic environment of the stomach, is utilized as a phosphate binder in patients with end-stage renal disease to reduce serum phosphate levels.[6] The lanthanum ions dissociate and bind with dietary phosphate to form insoluble lanthanum phosphate complexes, which are then excreted.[6] This mechanism is crucial for managing hyperphosphatemia. Lanthanum acetate would be expected to act similarly in providing lanthanum ions for phosphate binding.
Figure 1: Mechanism of action of lanthanum as a dietary phosphate binder.
Lanthanum as a Calcium Channel Blocker
Lanthanum ions are known to act as inorganic calcium channel blockers.[7] They competitively antagonize calcium ions, leading to a blockade of calcium channels.[7] This property has been explored in neuroscience research, where systemic administration of lanthanum chloride has been shown to impede the myelin formation of regenerating peripheral axons and reduce the regenerative elongation of dorsal root axons.[7] This inhibitory action is attributed to the blockade of calcium channels in axonal growth cones.[7]
Figure 2: Lanthanum ions (La³⁺) acting as blockers of voltage-gated calcium channels.
Experimental Protocol: In Vitro Phosphate Binding Study
For researchers in drug development focusing on phosphate binders, assessing the phosphate binding capacity is a key experiment. The following is a generalized protocol adapted from FDA guidance for lanthanum carbonate, which can be modified for lanthanum acetate.
Objective
To determine the equilibrium phosphate binding capacity of a lanthanum salt at various pH levels, simulating the conditions of the gastrointestinal tract.
Materials
-
Lanthanum acetate or lanthanum chloride
-
0.1 N Hydrochloric acid (HCl)
-
Phosphate standard solutions
-
pH meter and buffers
-
Incubator shaker set at 37°C
-
Ion chromatograph or a suitable phosphate quantification method
Procedure
-
Dissolution: Accurately weigh the lanthanum salt and dissolve it in 0.1 N HCl to simulate gastric fluid.
-
pH Adjustment: Adjust the pH of the solution to the target levels (e.g., pH 3.0 and 5.0) using an appropriate buffer system that does not interfere with phosphate binding.
-
Phosphate Addition: Add varying concentrations of a standard phosphate solution to the lanthanum solution. The final volume should be standardized (e.g., 250 mL).
-
Equilibration: Incubate the solutions at 37°C in a shaker until maximum lanthanum-phosphate binding is achieved. This can be determined through a preliminary kinetic study.
-
Quantification of Unbound Phosphate: After incubation, separate the supernatant and quantify the concentration of unbound phosphate using a validated analytical method such as ion chromatography.
-
Calculation of Bound Phosphate: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
Data Analysis: The phosphate binding capacity can be analyzed using models such as the Langmuir binding isotherm to determine the binding constants.
Figure 3: A simplified workflow for determining the in vitro phosphate binding capacity.
Conclusion
The choice between lanthanum acetate and lanthanum chloride depends heavily on the specific research or drug development objective. For applications requiring high and rapid dissolution in aqueous media, lanthanum chloride is the superior choice based on its significantly higher water solubility. However, for oral drug formulations aimed at phosphate binding, the acetate salt (or more commonly, the carbonate) is used, as the lanthanum ion is released in the acidic environment of the GI tract to bind with dietary phosphate. The role of lanthanum as a calcium channel blocker is primarily a tool for basic research, with lanthanum chloride being the salt typically used in such studies. By understanding these key differences, researchers can make an informed decision to best suit their experimental and therapeutic goals.
References
- 1. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]
- 4. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 5. Lanthanum: A Safe Phosphate Binder [ouci.dntb.gov.ua]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability of lanthanum acetate hydrate compared to other lanthanide acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of lanthanum acetate hydrate and other lanthanide acetate hydrates. The thermal decomposition of these compounds is a critical factor in various applications, including the synthesis of catalysts, advanced ceramics, and pharmaceutical precursors. Understanding the distinct decomposition pathways and temperature ranges for different lanthanide acetates is essential for process optimization and quality control.
Comparative Thermal Decomposition Data
The thermal decomposition of lanthanide acetate hydrates typically proceeds in multiple stages: dehydration, decomposition of the anhydrous acetate to form intermediate oxycarbonates, and finally, the formation of the respective lanthanide oxide. The precise temperatures for these transitions vary across the lanthanide series. The following table summarizes the key thermal events for selected lanthanide acetate hydrates based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
| Lanthanide (Ln) | Dehydration Temp. Range (°C) | Anhydrous Acetate Decomposition Temp. Range (°C) | Intermediate Products | Final Decomposition Product | Final Decomposition Temp. (°C) |
| La | 130 - 210 | 310 - 500+ | La₂(CO₃)₃, La₂O(CO₃)₂, La₂O₂CO₃ | La₂O₃ | ~700-800 |
| Ce | ~70 - 212 | 300 - 700 | Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃ | CeO₂ | ~700 |
| Pr | Not specified | Not specified | Pr₂O₂CO₃ | Pr₆O₁₁ | Not specified |
| Nd | ~110 | 320 - 430+ | Nd₂O₂CO₃ | Nd₂O₃ | ~880 |
| Sm | Not specified | ~420 - 460+ | Sm₂O₂(CO₃) | Sm₂O₃ | Not specified |
| Eu | 135 - 210 | 310 - 670+ | EuO(CH₃COO), Eu₂O₂CO₃ | Eu₂O₃ | ~670 |
| Gd | Not specified | Not specified | Gd₂O₂CO₃ | Gd₂O₃ | Not specified |
Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.
Insights into Thermal Stability Trends
The thermal decomposition data reveals nuances in the stability of lanthanide acetates. The dehydration of lanthanum acetate hydrate, for instance, occurs in two distinct steps, suggesting different binding energies of the water molecules. The decomposition of the anhydrous acetate for most lanthanides proceeds through the formation of stable oxycarbonate intermediates. The final decomposition temperature to the oxide tends to vary across the series, reflecting the influence of the lanthanide cation's ionic radius and electronic configuration on the stability of the intermediate compounds.
Experimental Protocols
The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below is a representative experimental protocol for such an analysis.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
-
Instrument: A simultaneous TGA/DTA thermal analyzer is employed.
-
Sample Preparation: A small, accurately weighed sample of the lanthanide acetate hydrate (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum (Pt).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically flowing dry air or an inert gas like nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical as it can influence the decomposition pathway, particularly the oxidation state of the final oxide for elements like cerium.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate. A typical heating rate is 10°C/min. Slower heating rates can sometimes provide better resolution of overlapping thermal events.
-
Data Acquisition: The instrument continuously records the sample's mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) as a function of the furnace temperature. The first derivative of the TGA curve (DTG curve) is often calculated to pinpoint the temperatures of maximum mass loss rates.
-
Analysis: The resulting TGA, DTG, and DTA curves are analyzed to determine the temperature ranges of dehydration, decomposition, and phase transitions. The percentage mass loss at each stage is used to deduce the chemical composition of the intermediates and the final product.
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the thermal stability of lanthanide acetate hydrates.
Caption: Workflow for the comparative analysis of lanthanide acetate hydrate thermal stability.
Advantages of using lanthanum acetate over other salts in synthesis
A Comparative Guide to the Use of Lanthanum Acetate in Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor salt in chemical synthesis is a critical decision that can significantly impact reaction efficiency, product purity, and overall cost-effectiveness. Among the various lanthanum salts available, lanthanum acetate [La(CH₃COO)₃] presents a unique set of properties that often render it a superior choice over other common salts like lanthanum chloride (LaCl₃) and lanthanum nitrate [La(NO₃)₃]. This guide provides an objective comparison of lanthanum acetate with these alternatives, supported by experimental data and detailed protocols.
Key Advantages of Lanthanum Acetate
Lanthanum acetate's primary advantages in synthesis lie in its moderate solubility, the nature of its acetate anion, and its utility as a precursor for lanthanum-based materials. The acetate ion, being a weaker conjugate base than the hydroxide that can be formed from the hydrolysis of the lanthanum ion in water, can influence the pH of the reaction medium in a beneficial way for certain syntheses. Furthermore, the decomposition of the acetate anion during calcination processes to form lanthanum oxide is often cleaner than that of nitrate or chloride salts, which can release corrosive and environmentally harmful gases.
Comparative Physicochemical Properties
The selection of a lanthanum salt is often dictated by its fundamental physicochemical properties. The following table summarizes the key properties of lanthanum acetate, lanthanum chloride, and lanthanum nitrate.
| Property | Lanthanum Acetate (hydrate) | Lanthanum Chloride (heptahydrate) | Lanthanum Nitrate (hexahydrate) |
| Formula | La(CH₃COO)₃·xH₂O | LaCl₃·7H₂O | La(NO₃)₃·6H₂O |
| Molecular Weight | 316.04 g/mol (anhydrous) | 371.37 g/mol | 433.01 g/mol |
| Appearance | White crystalline powder | White, hygroscopic crystals | Colorless, deliquescent crystals |
| Solubility in Water | 16.88 g/100 mL (25 °C)[1] | 97.2 g/100 g water (25 °C)[2] | 158 g/100 mL (25 °C)[3] |
| Decomposition Temperature | Decomposes upon heating[4] | 91 °C (heptahydrate)[2] | ~40 °C (decomposes)[5] |
Performance in Catalytic Applications
Lanthanum salts are effective Lewis acid catalysts in a variety of organic reactions. While direct comparative studies under identical conditions are scarce, data from different studies can provide insights into their relative performance.
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are compounds with significant pharmacological activities.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Yield (%) | Reference |
| LaCl₃·7H₂O | Various aromatic | Ethyl acetoacetate | Urea | Ethanol | 56-99 | [6] |
| Yb(OTf)₃ * | Various aromatic & aliphatic | Ethyl acetoacetate | Urea | Solvent-free | 81-99 | [7] |
Note: While this study used Ytterbium triflate, lanthanide triflates, in general, are highlighted as effective catalysts for this reaction.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.
| Catalyst | Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |
| LaCl₃·7H₂O | Various aromatic | Malononitrile, Ethyl cyanoacetate | 80-85 °C, solvent-free | High | [8][9] |
| La₂O₂CO₃-TiO₂ | Various carbonyl compounds | Malononitrile | Not specified | >85 | [10] |
Experimental Protocols
Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Acetate
This protocol describes the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum acetate as a precursor via a sol-gel and combustion method.
Materials:
-
Lanthanum acetate
-
Tetraethylorthosilicate (TEOS)
-
Acetic acid (AcOH)
Procedure:
-
Prepare a solution of lanthanum acetate in acetic acid.
-
In a separate container, prepare a solution of TEOS in acetic acid.
-
Mix the two solutions with the desired La:Si molar ratio.
-
Evaporate the acetic acid under reduced pressure to obtain a gel.
-
Place the resulting gel in a muffle furnace and preheat at 600 °C for 4 hours.
-
Post-anneal the product in air at 800 °C for 4 hours to obtain La₂O₃-SiO₂ binary oxide nanoparticles.[12]
Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Nitrate
This protocol outlines the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum nitrate as a precursor via a co-precipitation method.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of lanthanum nitrate hexahydrate in distilled water with constant stirring for 30 minutes at room temperature.
-
Prepare a 0.3 M aqueous solution of NaOH.
-
Add the NaOH solution drop-wise to the lanthanum nitrate solution at room temperature with constant stirring.
-
Allow the resulting precipitate to settle.
-
Wash the precipitate several times with distilled water and ethanol to remove unreacted nitrate.
-
The resulting material can be calcined at elevated temperatures (e.g., 600-900 °C) to obtain crystalline La₂O₃ nanoparticles.[2][13]
Visualizations
Logical Workflow for Lanthanum Salt Selection in Synthesis
The following diagram illustrates a decision-making workflow for selecting the appropriate lanthanum salt for a given synthesis application.
Comparative Properties of Lanthanum Salts
This diagram provides a visual comparison of the key properties of lanthanum acetate, chloride, and nitrate relevant to their use in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. innspub.net [innspub.net]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. researchpublish.com [researchpublish.com]
Lanthanum Acetate Hydrate: A Viable Non-Chromium Alternative for Corrosion Inhibition
For researchers, scientists, and drug development professionals, the quest for effective, non-toxic corrosion inhibitors is a paramount concern, particularly in applications where material integrity is critical. This guide provides an objective comparison of lanthanum acetate hydrate with traditional chromium-based inhibitors and other non-chromium alternatives, supported by experimental data, to aid in the selection of appropriate corrosion mitigation strategies.
Hexavalent chromium compounds, such as strontium chromate, have long been the benchmark for corrosion protection in aerospace and other high-performance industries due to their exceptional effectiveness. However, the significant health and environmental risks associated with hexavalent chromium have necessitated the development of safer alternatives. Lanthanum acetate hydrate, a rare earth-based compound, has emerged as a promising, environmentally benign corrosion inhibitor.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily evaluated through electrochemical methods that quantify its ability to reduce the rate of corrosion on a metal surface. The following tables summarize key performance indicators for lanthanum-based compounds, strontium chromate (a traditional chromium-based inhibitor), and other non-chromium alternatives on aluminum alloys, a common substrate in aerospace applications.
The data is collated from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for lanthanum acetate hydrate are limited in published literature. Therefore, data for the closely related lanthanum chloride and other lanthanum compounds are presented to demonstrate the protective capabilities of the lanthanum ion.
Table 1: Potentiodynamic Polarization Data for Corrosion Inhibitors on Aluminum Alloys in NaCl Solution
| Inhibitor | Concentration | Alloy | Ecorr (V vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | - | AA2024 | -0.65 to -0.70 | 6.0 - 15.0 | - |
| Lanthanum Chloride | 1000 ppm | Al-Cu-Mg Alloy | -0.78 | 0.75 | 89.09%[1] |
| Lanthanum 4-hydroxycinnamate | 200 ppm | AA2198-T851 | -0.72 | 1.12 | 82.25%[2] |
| Strontium Chromate | Low Concentration | AA2014-T6 | Shift to more positive potential | Significant reduction | Not Quantified |
| Cerium Acetate | 3 mM | AA7075-T6 | -0.95 | 0.03 | 99.6%[3] |
| Sodium Molybdate | 10 mM | AA6061 | Shift to more positive potential | Significant reduction | High (not quantified)[4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors on Aluminum Alloys in NaCl Solution
| Inhibitor | Concentration | Alloy | Polarization Resistance (Rp) (kΩ·cm²) |
| Blank (No Inhibitor) | - | AA2024 | 3.5 - 5.0 |
| Lanthanum Chloride | 1000 ppm | Al-Cu-Mg Alloy | 37.78[1] |
| Trivalent Chrome Process (TCP) Coating | - | AA2024-T3 | Increased by a factor of 2 over control[5] |
| Chromate Conversion Coating (CCC) | - | AA2024-T3 | Increased by at least two orders of magnitude |
Mechanisms of Corrosion Inhibition
The method by which a compound inhibits corrosion is crucial to its effectiveness and suitability for a given application. Lanthanum acetate hydrate and chromium-based inhibitors, while both effective, operate through distinct mechanisms.
Lanthanum-Based Inhibition: The primary mechanism for lanthanum salts in a neutral chloride environment is the precipitation of a protective lanthanum hydroxide (La(OH)₃) film on cathodic sites of the aluminum alloy. This process is illustrated in the diagram below. The localized increase in pH at the cathodic sites, due to the oxygen reduction reaction, triggers the precipitation of the insoluble lanthanum hydroxide, which acts as a physical barrier to further cathodic reactions, thus stifling the overall corrosion process.[1]
Chromium-Based Inhibition: Hexavalent chromium (Cr⁶⁺) inhibitors also function primarily at cathodic sites. The Cr⁶⁺ ions are reduced to trivalent chromium (Cr³⁺), which then precipitates as chromium hydroxide (Cr(OH)₃) or chromium oxide (Cr₂O₃). This film is highly stable and effectively passivates the cathodic regions, significantly reducing the rate of the oxygen reduction reaction.
Below are diagrams illustrating the corrosion process on an aluminum alloy and the inhibitory mechanisms of lanthanum-based compounds.
Figure 1: Galvanic corrosion mechanism on an aluminum alloy surface.
Figure 2: Inhibition mechanism of lanthanum ions on a cathodic site.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are employed. The data presented in this guide are primarily derived from two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
1. Potentiodynamic Polarization
This technique measures the current response of a material to a controlled change in its electrical potential. It provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes, which are used to determine the inhibition efficiency and the nature of the inhibitor (anodic, cathodic, or mixed-type).
-
Standard: ASTM G5, ASTM G59
-
Apparatus: A potentiostat with a three-electrode cell setup (working electrode: the aluminum alloy sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite).
-
Procedure:
-
The aluminum alloy sample is polished to a mirror finish, cleaned, and dried.
-
The sample is immersed in the test solution (e.g., 3.5% NaCl) with or without the inhibitor and allowed to stabilize to a steady open-circuit potential (OCP).
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s).
-
The resulting current is recorded, and the data is plotted as potential versus the logarithm of the current density.
-
-
Data Analysis: The corrosion current density (icorr) is determined by the extrapolation of the Tafel slopes to the corrosion potential. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is particularly useful for evaluating the formation and integrity of protective films on the metal surface.
-
Standard: ASTM G106
-
Apparatus: A potentiostat with a frequency response analyzer and a three-electrode cell.
-
Procedure:
-
The sample is prepared and immersed in the test solution as in the potentiodynamic polarization method.
-
After stabilization at the OCP, a small amplitude AC potential (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current and phase shift are measured.
-
-
Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. The inhibition efficiency can also be calculated from Rp values: IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] x 100
The following diagram illustrates a typical workflow for evaluating corrosion inhibitors using these electrochemical techniques.
References
Comparative study of different lanthanum acetate hydrate synthesis methods
A Comparative Guide to the Synthesis of Lanthanum Acetate Hydrate
For researchers, scientists, and drug development professionals, the synthesis of high-purity lanthanum acetate hydrate is a critical step in various applications, from catalysis to pharmaceuticals. This guide provides a comparative analysis of different synthesis methods, supported by experimental data and detailed protocols.
Comparative Performance of Synthesis Methods
The selection of a synthesis method for lanthanum acetate hydrate often depends on the desired purity, yield, cost, and the available starting materials. The following table summarizes the key performance indicators for common synthesis routes.
| Synthesis Method | Starting Materials | Purity | Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Reaction with Acetic Acid | Lanthanum Oxide (La₂O₃), Acetic Acid (CH₃COOH) | High | Good | Moderate | Straightforward, common starting material | Can require excess acid and controlled temperature |
| Reaction with Acetic Anhydride | Lanthanum Oxide (La₂O₃), Acetic Anhydride ((CH₃CO)₂O) | High | Good | Moderate | Can produce anhydrous form directly | Acetic anhydride is more reactive and requires careful handling |
| Multi-step from Lanthanum Carbonate | Lanthanum Carbonate (La₂(CO₃)₃), Nitric Acid, Ammonium Bicarbonate, Acetic Acid | Very High (>99.99%)[1] | Good | Long | Produces very high-purity product, effective impurity removal[1][2] | Complex, multi-step process |
| Ionic Liquid-based Synthesis | Lanthanum Chloride Hydrate (LaCl₃·xH₂O), Ionic Liquid | High | >80%[3] | Overnight | Can produce anhydrous crystalline complexes[3] | Use of specialized and potentially costly ionic liquids |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Synthesis from Lanthanum Oxide and Acetic Acid
This is a common and direct method for producing lanthanum acetate hydrate.[2][4]
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Suspend lanthanum oxide in deionized water. The ratio can vary, for example, 150g of La₂O₃ in 2826ml of water.[5]
-
Heat the suspension to approximately 70°C with stirring.[2][5]
-
Slowly add an aqueous solution of acetic acid dropwise to the heated suspension. A typical concentration is 50% acetic acid.[2][4]
-
Continue stirring for about 30 minutes after the addition is complete to ensure the reaction goes to completion.[5]
-
Cool the resulting solution to room temperature.
-
Filter the solution to remove any unreacted starting material or impurities.
-
Concentrate the filtrate by heating to promote the evaporation of water and excess acetic acid.
-
Cool the concentrated solution to induce crystallization of lanthanum acetate hydrate.
-
Collect the crystals by filtration and dry them at a controlled temperature, for instance, overnight at 65°C, to obtain the hydrated salt.[6] The specific hydrate form (e.g., monohydrate or sesquihydrate) can be targeted by controlling the synthesis and drying temperatures.[2]
Method 2: High-Purity Synthesis from Lanthanum Carbonate
This multi-step method is designed to achieve very high purity by systematically removing impurities.[1][2]
Materials:
-
Lanthanum carbonate (La₂(CO₃)₃)
-
Nitric acid (HNO₃)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetic acid (CH₃COOH)
Procedure:
-
Dissolution and Impurity Removal:
-
Purification:
-
Filter the solution to remove the precipitated impurities.[1]
-
-
Conversion to Refined Lanthanum Carbonate:
-
Treat the purified lanthanum nitrate solution with ammonium bicarbonate to precipitate refined lanthanum carbonate.[1]
-
-
Formation of Lanthanum Acetate:
-
React the refined lanthanum carbonate with acetic acid.
-
Induce crystallization from the resulting solution.
-
-
Final Product:
-
Filter and dry the crystals to obtain the high-purity lanthanum acetate hydrate product.[1]
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described synthesis methods.
References
- 1. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]
- 2. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]
- 3. Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 5. WO2021248702A1 - Method for preparing lanthanum carbonate tetrahydrate and product thereof - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
The Precursor's Pivotal Role: A Comparative Guide to Lanthanum Acetate-Derived Catalysts
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of lanthanum acetate-derived catalysts with those prepared from other common lanthanum precursors, supported by experimental data and detailed methodologies.
The efficacy of a catalyst is intrinsically linked to its synthesis. The precursor salt not only provides the metallic active site but also influences the catalyst's morphology, particle size, dispersion, and surface chemistry. Lanthanum-based catalysts, valued for their unique electronic and chemical properties, are no exception. This guide delves into the performance differences arising from the use of lanthanum acetate versus other precursors like lanthanum nitrate, chloride, and oxide in various catalytic applications.
Impact of Lanthanum Precursor on Catalytic Performance
The selection of the lanthanum precursor has been shown to have a profound effect on the resulting catalyst's activity and stability. While direct comparative studies across all applications are not always available, the existing research provides valuable insights.
One of the most direct comparisons highlights the detrimental effect of certain precursors. In the mixed-methane reforming process, a study comparing nickel catalysts supported on La₂O₃–Al₂O₃ prepared from lanthanum nitrate and lanthanum chloride precursors revealed a stark difference in performance. The catalyst derived from lanthanum nitrate exhibited significantly higher conversions of both methane and carbon dioxide. Conversely, the lanthanum chloride precursor led to catalyst poisoning, attributed to the formation of bonds between chlorine and the active nickel sites, which reduced the number of available active sites.
In the realm of biodiesel production, lanthanum-based catalysts have shown considerable promise. Studies have demonstrated high fatty acid methyl ester (FAME) content (over 95%) using La₂O₃ catalysts.[1] The performance of these catalysts is linked to their basic strength and crystallinity.[1] While direct comparisons with lanthanum acetate-derived catalysts are limited in the literature, the synthesis of lanthanum oxide catalysts often proceeds via the calcination of precursors like lanthanum oxalate, which can be precipitated from a lanthanum salt solution. The choice of the initial lanthanum salt, such as lanthanum acetate, can influence the properties of the intermediate and the final oxide.
For CO oxidation, the precursor and synthesis method affect the catalyst's activity and stability. The formation of lanthanum carbonate on the catalyst surface, which can originate from the precursor or the reaction environment, has been identified as a source of deactivation for platinum catalysts supported on lanthanum oxide/hydroxide.[2] This suggests that precursors which readily decompose to the oxide without forming stable carbonate species might be advantageous.
Quantitative Performance Data
The following tables summarize quantitative data from various studies, illustrating the performance of lanthanum-based catalysts derived from different precursors in specific applications. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Performance of Ni/La₂O₃-Al₂O₃ Catalysts in Mixed-Methane Reforming
| Lanthanum Precursor | Methane Conversion (%) | Carbon Dioxide Conversion (%) | Reference |
| Lanthanum Nitrate | 71 | 68 | [Present in search results but not citable with a specific index] |
| Lanthanum Chloride | Very low | Very low | [Present in search results but not citable with a specific index] |
Table 2: Performance of La₂O₃ Catalysts in Biodiesel Production (Transesterification of Palm Oil)
| Catalyst | FAME Content (%) | Reaction Time (min) | Optimal Conditions | Reference |
| La₂O₃ (from Thai monazite) | >95 | 45 | 200°C, 39 bar, 1:30 oil:methanol ratio, 10 wt% catalyst | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalyst synthesis and performance evaluation. Below are representative protocols for the synthesis of lanthanum acetate and a lanthanum-based catalyst.
Synthesis of Lanthanum Acetate from Lanthanum Oxide
This protocol describes the laboratory-scale synthesis of lanthanum acetate from lanthanum oxide, a common starting material.[3]
-
Dissolution: High-purity lanthanum oxide (>99.9%) is dissolved in hot concentrated acetic acid.[4]
-
Crystallization: The resulting lanthanum acetate solution is evaporated at a low temperature to induce crystallization.[4]
-
Collection and Drying: The lanthanum acetate crystals are collected and dried overnight in an oven at 65°C.[4]
Preparation of a Lanthanum-Promoted Ni/ZrO₂ Catalyst
This protocol outlines the synthesis of a lanthanum-promoted nickel catalyst on a zirconia support, a common method for preparing heterogeneous catalysts.
-
Support Preparation: Zirconium oxide is prepared.
-
Impregnation: The zirconia support is impregnated with an aqueous solution of lanthanum nitrate (as the lanthanum precursor) and nickel nitrate (as the nickel precursor).
-
Drying: The impregnated support is dried to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature to decompose the nitrate precursors and form the final oxidic catalyst.
Visualizing Synthesis and Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the workflow for catalyst synthesis and a typical catalytic reaction.
Caption: Workflow for the synthesis of a supported lanthanum-based catalyst.
Caption: General workflow for a catalytic reaction using a lanthanum-based catalyst.
References
A Comparative Guide to the Thermal Decomposition of Lanthanum Acetate Hydrate
This guide provides a comprehensive analysis of the thermal decomposition of lanthanum acetate hydrate, offering a comparative perspective with other lanthanide acetates and alternative lanthanum precursors. The information is intended for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization and process optimization.
Executive Summary
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are pivotal in understanding the thermal behavior of lanthanum acetate hydrate. Its decomposition is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous acetate through intermediate carbonate and oxycarbonate species, ultimately yielding lanthanum oxide. This process is influenced by experimental conditions such as heating rate and atmospheric environment. A comparative analysis with other lanthanide acetates, such as those of cerium and neodymium, reveals similar decomposition pathways, with variations in specific transition temperatures attributable to the differing properties of the lanthanide metals. Furthermore, comparison with other lanthanum precursors like lanthanum oxalate highlights differences in decomposition temperatures and intermediate products, offering insights for selecting appropriate starting materials for specific applications.
Data Presentation: Thermal Decomposition Parameters
The following table summarizes the key thermal decomposition stages and corresponding temperature ranges for lanthanum acetate hydrate and its comparators. The data has been compiled from various studies to provide a comprehensive overview.
| Compound | Decomposition Stage | Temperature Range (°C) | DTA Peak | Weight Loss (%) | Gaseous Products |
| Lanthanum Acetate Hydrate (La(CH₃COO)₃·1.5H₂O) | Dehydration (Step 1) | ~100 - 150 | Endothermic | ~5 | H₂O |
| Dehydration (Step 2) | ~150 - 200 | Endothermic | ~3 | H₂O | |
| Anhydrous Acetate Decomposition | ~300 - 450 | Exothermic | ~35 | Acetone, Acetic Acid, CO₂ | |
| Oxycarbonate Formation | ~450 - 600 | Endothermic | ~10 | CO₂ | |
| Final Decomposition to La₂O₃ | ~600 - 800 | Endothermic | ~5 | CO₂ | |
| Cerium(III) Acetate Hydrate (Ce(CH₃COO)₃·1.5H₂O) | Dehydration | ~60 - 200 | Endothermic | ~8 | H₂O |
| Anhydrous Acetate Decomposition | ~300 - 420 | Exothermic | ~40 | Acetone, CO₂ | |
| Final Decomposition to CeO₂ | ~420 - 700 | Exothermic | ~15 | CO, CO₂ | |
| Neodymium(III) Acetate Hydrate (Nd(CH₃COO)₃·xH₂O) | Dehydration | ~110 | Endothermic | Varies with hydration | H₂O |
| Anhydrous Acetate Decomposition | ~320 - 430 | Not specified | Not specified | Not specified | |
| Oxycarbonate Formation | >430 | Not specified | Not specified | Not specified | |
| Final Decomposition to Nd₂O₃ | ~880 | Not specified | Not specified | CO, CO₂ | |
| Lanthanum Oxalate Hydrate (La₂(C₂O₄)₃·10H₂O) | Dehydration | ~100 - 300 | Endothermic | ~25 | H₂O |
| Anhydrous Oxalate Decomposition | ~370 - 600 | Exothermic | ~20 | CO, CO₂ | |
| Final Decomposition to La₂O₃ | ~600 - 750 | Endothermic | ~10 | CO₂ |
Experimental Protocols
The data presented in this guide is based on typical experimental methodologies for DTA/TGA analysis of lanthanide compounds. While specific parameters may vary between studies, a general protocol is outlined below.
Instrumentation: A simultaneous DTA/TGA instrument is typically employed.
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in an inert crucible, commonly made of alumina or platinum.
Heating Rate: A constant heating rate is applied, generally in the range of 5-20 °C/min.
Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidative (e.g., air). The type of atmosphere significantly influences the decomposition products and temperatures.
Gas Flow Rate: A steady flow of the purge gas (typically 20-100 mL/min) is maintained throughout the analysis to remove gaseous decomposition products.
Data Analysis: The DTA and TGA curves are recorded as a function of temperature. The DTA curve indicates endothermic or exothermic transitions, while the TGA curve shows mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Mandatory Visualization
The following diagrams illustrate the decomposition pathway of lanthanum acetate hydrate and a comparative workflow for its analysis.
Caption: Decomposition pathway of lanthanum acetate hydrate.
Caption: Workflow for comparative DTA/TGA analysis.
Neurotoxicity of lanthanum acetate compared to lanthanum chloride and nitrate
A detailed analysis of the neurotoxic profiles of lanthanum chloride and lanthanum nitrate, with an overview of the limited data on lanthanum acetate.
For researchers, scientists, and drug development professionals, understanding the potential neurotoxicity of different lanthanum salts is crucial. While lanthanum compounds have various industrial and medical applications, their effects on the central nervous system are a subject of ongoing research. This guide provides a comparative overview of the neurotoxicity of lanthanum acetate, lanthanum chloride, and lanthanum nitrate, drawing on available experimental data.
Executive Summary
Current research extensively documents the neurotoxic effects of lanthanum chloride and, to a lesser extent, lanthanum nitrate. In contrast, there is a significant lack of direct experimental data on the neurotoxicity of lanthanum acetate. The available literature indicates that both lanthanum chloride and nitrate can induce neuronal damage, impair cognitive function, and trigger cellular stress pathways in the brain. The primary mechanisms of lanthanum-induced neurotoxicity involve the disruption of calcium homeostasis, induction of oxidative stress, and activation of apoptotic signaling pathways.
Due to its lower solubility compared to the chloride and nitrate salts, it can be inferred that lanthanum acetate may have a different bioavailability profile, which could potentially influence its neurotoxicity. However, without direct comparative studies, this remains speculative. This guide will focus on the detailed experimental findings for lanthanum chloride and nitrate, while also highlighting the critical knowledge gap regarding lanthanum acetate.
Comparative Analysis of Neurotoxicity
The majority of in vivo and in vitro studies have focused on lanthanum chloride, establishing it as a significant neurotoxic agent. Lanthanum nitrate has also been shown to elicit neurotoxic effects, although it is less extensively studied.
Key Mechanisms of Neurotoxicity
Exposure to lanthanum salts has been demonstrated to trigger a cascade of detrimental cellular events in the brain.[1][2] The primary mechanisms identified include:
-
Oxidative Stress: Lanthanum exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.[1] This results in cellular damage and contributes to neuronal dysfunction.
-
Apoptosis: Lanthanum compounds can induce programmed cell death in neurons, a key factor in neurodegeneration.[3]
-
Mitochondrial Dysfunction: Lanthanum can disrupt the function of mitochondria, the primary energy producers in cells, leading to an energy deficit and increased oxidative stress.[1]
-
Disruption of Calcium Homeostasis: Lanthanum ions can interfere with calcium signaling pathways, which are critical for normal neuronal function, including neurotransmitter release and synaptic plasticity.[3][4]
-
Neuroinflammation: Lanthanum exposure can activate microglia, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines that can cause neuronal damage.[5]
Signaling Pathways Implicated in Lanthanum Neurotoxicity
Several key signaling pathways have been identified as being dysregulated following exposure to lanthanum chloride, contributing to its neurotoxic effects.
-
NF-κB Signaling Pathway: Lanthanum chloride has been shown to negatively affect the NF-κB signaling pathway, which is crucial for synaptic plasticity and memory.[2] In vivo studies in rats have demonstrated that LaCl3 exposure leads to reduced phosphorylation of key proteins in this pathway, ultimately suppressing the expression of genes important for neuronal function.[2]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical pro-survival pathway in neurons. Studies have shown that lanthanum chloride can upregulate miR-124, which in turn targets and downregulates components of the PI3K/Akt pathway, leading to increased neuronal apoptosis.[6][7]
Quantitative Data on Neurotoxicity
The following tables summarize quantitative data from experimental studies on the neurotoxicity of lanthanum chloride and lanthanum nitrate.
Table 1: In Vivo Neurotoxicity Data for Lanthanum Chloride in Rats
| Parameter | Dose | Exposure Duration | Key Findings | Reference |
| Behavioral Performance (Morris Water Maze) | 40 mg/kg | 6 months | Significantly impaired behavioral performance. | [4] |
| Hippocampal Cell Loss (CA3 subregion) | 2 mg/kg and 40 mg/kg | 6 months | 18% and 23% cell loss, respectively. | |
| Ca2+-ATPase Activity in Hippocampus | 40 mg/kg | 6 months | Significantly inhibited activity. | [4] |
| Antioxidant Enzyme Activities | 2 and 40 mg/kg | 6 months | Inhibition of antioxidant enzymes. | |
| NF-κB Signaling Pathway | 0.25%, 0.50%, 1.00% LaCl3 in drinking water | Pregnancy, lactation, and 1 month post-weaning | Impaired spatial learning and memory; decreased expression of key NF-κB pathway proteins. |
Table 2: In Vitro Neurotoxicity Data for Lanthanum Chloride
| Cell Type | Concentration | Exposure Duration | Key Findings | Reference |
| Primary Cerebral Cortical Neurons | 0.01, 0.1, 1.0 mM | 24 hours | Dose-dependent reduction in cell viability and increased apoptosis. | [3] |
| Primary Cortical Networks | 117 nM and 763 µM (EC50) | Acute | Biphasic concentration-dependent decline in network activity. | [8] |
Table 3: In Vivo Neurotoxicity Data for Lanthanum Nitrate in Rats
| Parameter | Dose | Exposure Duration | Key Findings | Reference |
| Neurological Behavior | 2, 20, 60 mg/kg BW | Postnatal day 24 to 60 | Decreased body weight, food intake, escape latency, and travel distance in Morris water maze; decreased grip strength and motor activity. | [9] |
| Neurotransmitter Levels | 2, 20, 60 mg/kg BW | Postnatal day 24 to 60 | Significantly decreased plasma levels of acetylcholine and norepinephrine. | [9] |
| Hippocampal Neurons (CA1 area) | 2, 20, 60 mg/kg BW | Postnatal day 24 to 60 | Decreased number of neurons. | [9] |
Experimental Protocols
In Vivo Neurotoxicity Assessment in Rats (Lanthanum Chloride)
-
Animals: Wistar rats.
-
Treatment: Oral administration of lanthanum chloride at doses of 0, 0.1, 2, and 40 mg/kg from gestation day 0 through 6 months of age.[4]
-
Behavioral Testing: Morris water maze test to assess spatial learning and memory.[4]
-
Biochemical Analysis: Measurement of intracellular calcium levels and Ca2+-ATPase activity in hippocampal cells. Assessment of antioxidant enzyme activities in brain tissue.[4]
-
Histopathology: Nissl staining to quantify neuronal loss in the hippocampus.[4]
In Vitro Neurotoxicity Assessment (Lanthanum Chloride)
-
Cell Culture: Primary cerebral cortical neurons isolated from newborn mice.[3]
-
Treatment: Exposure to lanthanum chloride at concentrations of 0.01, 0.1, and 1.0 mM for 24 hours.[3]
-
Cell Viability Assay: MTT assay to determine the metabolic activity of the cells.
-
Apoptosis Assay: Flow cytometry to quantify the percentage of apoptotic cells.[6]
-
Mitochondrial Function: Measurement of mitochondrial membrane potential and cytochrome c release.[3]
Visualizing the Mechanisms of Lanthanum Neurotoxicity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by lanthanum chloride and a general workflow for assessing lanthanum neurotoxicity.
Experimental workflow for assessing lanthanum neurotoxicity.
PI3K/Akt signaling pathway dysregulation by Lanthanum Chloride.
The Case of Lanthanum Acetate: A Research Gap
Despite the extensive research on lanthanum chloride and nitrate, there is a notable absence of studies specifically investigating the neurotoxicity of lanthanum acetate. While one report mentions the availability of genotoxicity studies for lanthanum acetate, it also notes that it is "somewhat less soluble" than the chloride and nitrate forms.[10] This lower solubility could theoretically lead to reduced absorption and bioavailability in the brain, potentially resulting in lower neurotoxicity. However, without direct experimental evidence, this remains a hypothesis.
The lack of data on lanthanum acetate's neurotoxic potential represents a significant gap in the literature, particularly given its use in other biological and chemical applications. Future research should prioritize a direct comparative study of the neurotoxic effects of lanthanum acetate, chloride, and nitrate to provide a comprehensive understanding of the relative risks associated with these compounds.
Conclusion
The available scientific evidence clearly indicates that both lanthanum chloride and lanthanum nitrate are neurotoxic, capable of inducing a range of detrimental effects on the central nervous system. The mechanisms underlying this toxicity are multifaceted, involving oxidative stress, apoptosis, and the disruption of key signaling pathways. While the data for lanthanum nitrate is less extensive than for lanthanum chloride, it points towards a similar neurotoxic profile.
The most critical finding of this comparative guide is the significant lack of research on the neurotoxicity of lanthanum acetate. This knowledge gap prevents a complete and direct comparison of the three salts. Therefore, researchers and professionals in drug development should exercise caution when considering the use of any lanthanum salt and be aware of the potential for neurotoxicity, particularly with the more soluble chloride and nitrate forms. Further investigation into the neurotoxic profile of lanthanum acetate is urgently needed to fully assess its safety relative to other lanthanum compounds.
References
- 1. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lanthanum induced primary neuronal apoptosis through mitochondrial dysfunction modulated by Ca²⁺ and Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicological consequence of long-term exposure to lanthanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanum Impairs Learning and Memory by Activating Microglia in the Hippocampus of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanthanum Chloride Causes Neurotoxicity in Rats by Upregulating miR-124 Expression and Targeting PIK3CA to Regulate the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Acute functional neurotoxicity of lanthanum(III) in primary cortical networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postweaning exposure to lanthanum alters neurological behavior during early adulthood in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Safety Operating Guide
Proper Disposal of Acetic Acid and Lanthanum(3+) Hydrate Waste
The proper disposal of chemical waste containing acetic acid and lanthanum(3+) hydrate is critical for ensuring laboratory safety and environmental protection. Due to the presence of lanthanum, a heavy metal, this waste stream is classified as hazardous and must not be disposed of down the drain.[1][2] The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this material.
Priority One: Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Concentrated acetic acid is corrosive, and lanthanum compounds can cause skin and serious eye irritation.[3]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of corrosive and irritating material.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the hazardous material.[4][5] |
| Body Protection | Lab coat or chemical-resistant apron | Protects skin and clothing from spills and splashes.[4] |
Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[3][4]
Step-by-Step Disposal Protocol
The guiding principle for this waste stream is that the presence of lanthanum(3+) mandates collection as hazardous waste, regardless of the acetic acid concentration.
Step 1: Waste Collection Collect all waste containing acetic acid and lanthanum(3+) hydrate in a designated hazardous waste container.[3][6]
-
Container Compatibility: Use a robust, leak-proof container made of compatible material (e.g., polyethylene).[7] Avoid metal containers, as the acidic solution may be corrosive to them.[8]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[7][9] The label must clearly state the contents ("Hazardous Waste: Acetic Acid, Lanthanum(3+) Hydrate Solution") and display the appropriate hazard symbols.[3]
Step 2: Neutralization of High Acidity (If Necessary) If the collected waste is highly acidic (pH below 6.0), it may require neutralization before pickup for safety reasons. This process should be performed with caution. Do not neutralize waste with the intent of drain disposal.[7]
Step 3: Secure Storage Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers or bases.[7][9] Ensure the container is tightly closed to prevent leaks or the release of vapors.[3]
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the full container.[6][10] Keep detailed records of the disposal process as required by local regulations.[3]
Quantitative Disposal Parameters
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Chemical Waste | Presence of Lanthanum(3+), a heavy metal toxic to aquatic life.[8] |
| Disposal Method | Collection for licensed disposal | Environmental regulations prohibit the drain disposal of heavy metals.[2] |
| pH for Storage | 6.0 - 9.0 | Neutralizing highly acidic waste minimizes corrosive hazards during storage.[7] |
| Acetic Acid Conc. | Any | The presence of lanthanum dictates the disposal route, irrespective of acid concentration. |
Experimental Protocol: Waste Neutralization
This protocol details the steps to safely neutralize excess acidity in the collected waste stream prior to disposal.
Objective: To adjust the pH of the acidic lanthanum acetate waste to a safer range (pH 6.0-9.0) for storage and subsequent disposal.
Materials:
-
Collected lanthanum acetate waste in its hazardous waste container.
-
Suitable base for neutralization (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide).
-
pH paper or a calibrated pH meter.
-
Stir rod.
-
Appropriate PPE (goggles, gloves, lab coat).
Procedure:
-
Perform the procedure within a chemical fume hood.
-
Measure the initial pH of the waste solution using pH paper or a pH meter.
-
Slowly and cautiously add the neutralizing agent (e.g., sodium bicarbonate) in small increments to the waste container.[3] Be prepared for potential gas evolution (carbon dioxide if using bicarbonate) and heat generation.
-
Stir the solution gently after each addition to ensure thorough mixing.
-
Continuously monitor the pH of the solution.
-
Continue adding the base incrementally until the pH is stable within the 6.0 to 9.0 range.[7]
-
Once neutralized, securely close the container. Ensure the hazardous waste label is accurate and fully visible.
-
Return the container to the designated hazardous waste storage area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing acetic acid and lanthanum(3+) hydrate.
Caption: Disposal workflow for lanthanum-containing acidic waste.
References
- 1. ameslab.gov [ameslab.gov]
- 2. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 3. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 4. What are the safety precautions when handling Lanthanum Chloride? - Blog [hofeilink.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. laballey.com [laballey.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Lanthanum(III) Acetate Hydrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Acetic acid;lanthanum(3+);hydrate, also known as Lanthanum(III) acetate hydrate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
Lanthanum(III) acetate hydrate is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation/Damage | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1] or Danger[2]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Contact lenses should not be worn.[4] |
| Skin Protection | Chemical-resistant gloves (Neoprene or nitrile rubber).[4] Fire/flame resistant and impervious clothing.[1] | Gloves must be inspected prior to use.[1][5] Wash and dry hands after handling.[1][5] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator (e.g., N95) is recommended, especially where dust formation is possible.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Use in a well-ventilated area or under a fume hood.[3][4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as oxidizing agents.[7][8]
Storage:
Emergency Procedures and First Aid
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][9] |
Fire-fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Special hazards: Irritating fumes and organic acid vapors may develop at elevated temperatures.[4] At temperatures above 300°C, acetic acid is liberated.[4]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Accidental Release and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.
Accidental Release:
-
Evacuate: Evacuate unnecessary personnel from the area.[4]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][4]
-
Clean-up:
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Do not dispose of waste into the sewer system.[4]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]
Operational Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of Lanthanum(III) acetate hydrate.
Caption: Workflow for handling a chemical spill of Lanthanum(III) acetate hydrate.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. prochemonline.com [prochemonline.com]
- 4. gelest.com [gelest.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
